Product packaging for Cy7-YNE(Cat. No.:)

Cy7-YNE

カタログ番号: B11932859
分子量: 719.9 g/mol
InChIキー: AVNJFJGWLDAJJM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Cy7-YNE is a useful research compound. Its molecular formula is C38H45N3O7S2 and its molecular weight is 719.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H45N3O7S2 B11932859 Cy7-YNE

3D Structure

Interactive Chemical Structure Model





特性

分子式

C38H45N3O7S2

分子量

719.9 g/mol

IUPAC名

(2Z)-2-[(2E,4E,6E)-7-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C38H45N3O7S2/c1-7-24-39-36(42)19-15-12-16-25-41-33-23-21-29(50(46,47)48)27-31(33)38(5,6)35(41)18-14-11-9-10-13-17-34-37(3,4)30-26-28(49(43,44)45)20-22-32(30)40(34)8-2/h1,9-11,13-14,17-18,20-23,26-27H,8,12,15-16,19,24-25H2,2-6H3,(H2-,39,42,43,44,45,46,47,48)

InChIキー

AVNJFJGWLDAJJM-UHFFFAOYSA-N

異性体SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C

正規SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Properties and Applications of Cy7-YNE Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine (B1664457) 7-YNE (Cy7-YNE) is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in biomedical research and drug development. As a member of the cyanine family, Cy7 is structurally defined by a heptamethine chain, which dictates its long-wavelength spectral properties.[1] Its fluorescence emission in the 750-800 nm spectral window aligns with the "NIR window" of biological tissues, a range where light absorption by endogenous components like hemoglobin and water is minimal.[2][3] This key characteristic allows for deeper tissue penetration and significantly reduced background autofluorescence, leading to a high signal-to-noise ratio in imaging applications.[1][2]

The defining feature of this compound is the terminal alkyne (-YNE) functional group. This group enables the dye to be covalently attached to biomolecules modified with an azide (B81097) group via a highly efficient and specific bioorthogonal reaction known as "click chemistry." This capability allows for the precise labeling of proteins, antibodies, peptides, and nanoparticles, facilitating the development of targeted probes for a wide array of applications, from in vivo imaging to cellular analysis.

Core Properties of this compound

The utility of this compound in sensitive detection and imaging stems from its distinct photophysical and chemical characteristics. The dye is known for its high molar extinction coefficient, indicating a strong ability to absorb light, and a favorable quantum yield, resulting in bright fluorescent emissions.

Photophysical and Spectral Properties

The spectral properties of Cy7 can vary slightly depending on its conjugation state and solvent environment.

PropertyTypical ValueSource(s)
Excitation Maximum (λex) ~750 - 756 nm
Emission Maximum (λem) ~773 - 779 nm
Molar Extinction Coefficient (ε) ~199,000 - 250,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.3
Stokes Shift ~25 nm
Recommended Excitation Laser 750 nm
Recommended Emission Filter 780 - 850 nm
Chemical Properties
PropertyValueSource(s)
Molecular Formula C₃₈H₄₅N₃O₇S₂
Molecular Weight 719.9 g/mol
Reactive Group Terminal Alkyne (-C≡CH)
Solubility Soluble in organic solvents (e.g., DMSO, DMF).

Experimental Protocols

Detailed methodologies for key experiments involving this compound and its conjugates are provided below.

Protocol 1: Bioconjugation of Azide-Modified Biomolecules with this compound via CuAAC

This protocol describes the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a common "click chemistry" reaction, to label an azide-containing biomolecule (e.g., a protein or antibody) with this compound.

Materials:

  • Azide-modified biomolecule (e.g., Protein-N₃) in a compatible buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

  • Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 250 mM in water, freshly prepared)

  • Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid (BCS)

  • Purification column (e.g., size-exclusion chromatography or spin desalting column)

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Protect the solution from light.

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following components in order:

    • Azide-modified biomolecule (adjust volume to achieve a final concentration of 1-10 mg/mL).

    • This compound stock solution (add a 5- to 20-fold molar excess relative to the biomolecule).

    • Copper(II) sulfate.

    • Copper-chelating ligand (at a 5-fold molar excess relative to copper).

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to a final concentration of 2-5 mM. The solution will initiate the reduction of Cu(II) to the catalytic Cu(I) species.

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light. An orbital shaker can be used for continuous mixing.

  • Purification: Separate the Cy7-labeled conjugate from unreacted dye and catalyst components using a size-exclusion or spin desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).

Bioconjugation_Workflow cluster_reactants Reactants Preparation cluster_catalyst Catalyst System biomolecule Azide-Modified Biomolecule (e.g., Antibody-N₃) reaction Click Reaction (CuAAC) biomolecule->reaction 1-10 mg/mL cy7yne This compound in DMSO cy7yne->reaction 5-20x molar excess copper CuSO₄ + Ligand (e.g., THPTA) copper->reaction reducer Sodium Ascorbate (Freshly Prepared) reducer->reaction Initiates reaction purification Purification (e.g., Size-Exclusion Chromatography) reaction->purification Incubate 1-4h, RT Protect from light product Purified Cy7-Biomolecule Conjugate purification->product

Caption: Workflow for this compound bioconjugation via CuAAC.
Protocol 2: In Vivo Fluorescence Imaging in a Mouse Tumor Model

This protocol outlines a general procedure for using a Cy7-labeled targeting molecule (e.g., an antibody or nanoparticle) for in vivo imaging in mice.

Materials:

  • Anesthetized mice bearing tumors (e.g., SPF BALB/C nude mice).

  • Cy7-labeled probe diluted in a sterile, biocompatible vehicle (e.g., PBS).

  • Small animal in vivo imaging system with appropriate NIR filters.

  • Anesthetic (e.g., isoflurane (B1672236) or 2% sodium pentobarbital).

Procedure:

  • Animal Preparation: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection or isoflurane chamber). Place the mouse in the prone position within the imaging system's dark chamber.

  • Pre-Injection Imaging: Acquire a baseline fluorescence image and a white light reference image before injecting the probe.

  • Probe Administration: Inject the Cy7-labeled probe via an appropriate route (e.g., tail vein injection, 200 µL). The optimal dosage should be determined empirically.

  • Time-Course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h) to monitor the probe's biodistribution and tumor accumulation.

  • Ex Vivo Imaging (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs). Image the excised tissues to confirm the in vivo signal distribution and quantify probe accumulation.

  • Data Analysis: Quantify the fluorescence intensity in the region of interest (ROI), typically the tumor, and in a background region (e.g., muscle). Calculate the tumor-to-background ratio to assess targeting specificity.

InVivo_Imaging_Workflow prep Animal Preparation (Anesthesia) baseline Acquire Baseline Fluorescence Image prep->baseline inject Probe Administration (e.g., Tail Vein Injection) baseline->inject live_imaging Live In Vivo Imaging (Time-Course) inject->live_imaging Monitor biodistribution exvivo Ex Vivo Organ Imaging (Endpoint) live_imaging->exvivo Confirm signal analysis Data Analysis (ROI Intensity, T/B Ratio) live_imaging->analysis exvivo->analysis

Caption: General workflow for in vivo imaging with a Cy7-labeled probe.
Protocol 3: Immunofluorescence Staining for Microscopy

This protocol describes the staining of fixed and permeabilized cells with a Cy7-conjugated antibody for analysis by fluorescence microscopy.

Materials:

  • Cells cultured on coverslips or in imaging dishes.

  • Phosphate-Buffered Saline (PBS).

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS.

  • Cy7-conjugated antibody.

  • Antifade mounting medium.

Procedure:

  • Cell Preparation: Wash the cells three times with PBS.

  • Fixation: Incubate the cells with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets): Incubate with Permeabilization Buffer for 10 minutes. Wash three times with PBS.

  • Blocking: Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Staining: Dilute the Cy7-conjugated antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.

  • Mounting: Invert the coverslip onto a drop of antifade mounting medium on a microscope slide.

  • Imaging: Image the slides using a fluorescence microscope equipped with appropriate filter sets for Cy7 (Excitation: ~750 nm, Emission: ~780-850 nm).

EGFR_Signaling_Detection cluster_cell Cell Membrane egfr EGFR Receptor pathway Downstream Signaling (e.g., RAS-MAPK) egfr->pathway Initiates Cascade egf EGF Ligand egf->egfr Binds & Activates antibody Anti-EGFR Antibody (Labeled with Cy7) antibody->egfr Targets for Imaging detection NIR Fluorescence Detection (~775 nm) antibody->detection Emits Signal

Caption: Use of Cy7-antibody to detect a cell surface receptor.

References

A Technical Guide to Cy7-YNE: Spectroscopic Properties, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cy7-YNE, a near-infrared (NIR) fluorescent probe functionalized with an alkyne group. This modification allows for its versatile conjugation to biomolecules via click chemistry, making it a valuable tool in various research and drug development applications, particularly in the realm of targeted therapies and in vivo imaging.

Core Spectroscopic and Physicochemical Properties

This compound is a heptamethine cyanine (B1664457) dye, characterized by its strong absorption and emission in the NIR spectrum. This region is advantageous for biological imaging due to reduced tissue autofluorescence and deeper photon penetration. The key quantitative data for this compound are summarized in the table below.

PropertyValueNotes
Excitation Maximum (λex) ~750 nmThe peak wavelength for absorbing light.
Emission Maximum (λem) ~773 - 776 nmThe peak wavelength of emitted fluorescence.[1]
Molar Extinction Coefficient (ε) ~199,000 - 255,000 M⁻¹cm⁻¹A measure of how strongly the dye absorbs light at its excitation maximum.[2]
Fluorescence Quantum Yield (Φ) ~0.3The efficiency of converting absorbed photons into emitted fluorescence. This value can be influenced by the solvent and conjugation to other molecules.
Solubility Good in DMSO, DMF, and alcohols. Limited in water.For aqueous reactions, the addition of a co-solvent like DMSO or DMF is often necessary. Water-soluble sulfo-Cy7-YNE variants are also available.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound and its conjugates are crucial for reproducible and reliable experimental outcomes.

Synthesis of Cy7-Alkyne (General Strategy)
Purification of this compound and its Conjugates using HPLC

High-performance liquid chromatography (HPLC) is a standard method for purifying this compound and its bioconjugates.[4][5]

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile (B52724)

  • Sample dissolved in a minimal amount of mobile phase A or a compatible solvent

Protocol:

  • Equilibrate the C18 column with 100% mobile phase A.

  • Dissolve the crude this compound or conjugate in a small volume of mobile phase A.

  • Inject the sample onto the column.

  • Elute the sample using a linear gradient of mobile phase B (e.g., 0-100% acetonitrile over 30 minutes).

  • Monitor the elution profile at the absorbance maximum of Cy7 (~750 nm).

  • Collect the fractions corresponding to the major peak of the desired product.

  • Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC.

  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).

Spectroscopic Analysis of this compound

1. Absorbance and Emission Spectra:

  • Instrumentation: UV-Vis spectrophotometer and a spectrofluorometer.

  • Procedure:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., DMSO, methanol, or PBS).

    • Measure the absorbance spectrum using the UV-Vis spectrophotometer to determine the absorbance maximum (λmax).

    • Using the spectrofluorometer, excite the sample at its λmax and record the emission spectrum to determine the emission maximum.

2. Molar Extinction Coefficient Determination:

  • Procedure:

    • Prepare a series of known concentrations of this compound in a specific solvent.

    • Measure the absorbance of each solution at the λmax.

    • Plot absorbance versus concentration.

    • The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length).

3. Fluorescence Quantum Yield Determination (Relative Method):

  • Principle: The quantum yield of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

  • Materials:

    • Spectrofluorometer

    • UV-Vis spectrophotometer

    • Quantum yield standard with emission in the NIR range (e.g., IR-125 or another well-characterized dye)

    • High-purity solvent

  • Protocol:

    • Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the corrected fluorescence emission spectrum for each solution, ensuring the same instrument settings for both the sample and the standard.

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Copper-Catalyzed Click Chemistry for Bioconjugation

This compound can be conjugated to azide-modified biomolecules (e.g., proteins, peptides, nucleic acids, or nanoparticles) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • This compound

  • Azide-modified biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA or TBTA) to stabilize Cu(I)

  • Reaction buffer (e.g., PBS)

  • DMSO or DMF as a co-solvent

Protocol:

  • Prepare stock solutions of all reagents. Dissolve this compound in DMSO or DMF. Dissolve the azide-modified biomolecule, CuSO₄, sodium ascorbate (B8700270), and the ligand in the reaction buffer.

  • In a reaction tube, add the azide-modified biomolecule.

  • Add the this compound solution. The molar ratio of dye to biomolecule may need to be optimized.

  • Add the copper ligand, followed by the CuSO₄ solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

  • Purify the Cy7-conjugated biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove unreacted dye and catalyst.

Applications in Drug Development and Research

The ability to conjugate this compound to various targeting moieties makes it a powerful tool for developing targeted drug delivery systems and for in vivo imaging of biological processes.

Targeted Drug Delivery to Cancer Cells

This compound can be conjugated to targeting ligands, such as antibodies or peptides, that specifically recognize receptors overexpressed on cancer cells. This allows for the targeted delivery of therapeutic agents or for the visualization of tumors.

Experimental Workflow for Targeted Delivery: The following diagram illustrates a typical workflow for the development and application of a this compound-based targeted drug delivery system.

G cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_application Application s1 Synthesis of This compound s3 Click Chemistry Conjugation s1->s3 s2 Synthesis of Azide- modified Targeting Ligand (e.g., Antibody, Peptide) s2->s3 c1 Purification (HPLC, SEC) s3->c1 Crude Conjugate c2 Spectroscopic Analysis c1->c2 Purified Conjugate c3 In Vitro Binding Assay c2->c3 a1 In Vitro Cell Studies (Internalization, Cytotoxicity) c3->a1 a2 In Vivo Imaging (Biodistribution, Tumor Targeting) a1->a2 a3 Therapeutic Efficacy Studies a2->a3

Caption: Experimental workflow for this compound in targeted drug delivery.

Signaling Pathway Visualization: Targeting the EGFR Pathway

A key application of this compound is in the study of cell signaling pathways. For example, by conjugating this compound to an antibody that targets the Epidermal Growth Factor Receptor (EGFR), researchers can visualize the localization of the receptor and potentially track its downstream signaling. EGFR is a transmembrane receptor that, upon binding to its ligand (e.g., EGF), initiates a signaling cascade that promotes cell proliferation and survival. Aberrant EGFR signaling is a hallmark of many cancers.

The following diagram illustrates the binding of a this compound-labeled anti-EGFR antibody to the receptor and the subsequent activation of a major downstream signaling pathway, the Ras-Raf-MEK-ERK pathway.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds & Activates Antibody Anti-EGFR Antibody- This compound Conjugate Antibody->EGFR Binds & Blocks or Visualizes Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: this compound conjugate targeting the EGFR signaling pathway.

Conclusion

This compound is a versatile and powerful near-infrared fluorescent probe with significant applications in research and drug development. Its alkyne functionality allows for straightforward and specific conjugation to a wide range of biomolecules via click chemistry. The favorable spectroscopic properties of the Cy7 core, including its strong absorption and emission in the NIR window, enable sensitive detection in complex biological environments and deep tissue imaging. The detailed experimental protocols and application workflows provided in this guide are intended to facilitate the effective use of this compound for researchers, scientists, and drug development professionals in their efforts to advance targeted therapies and diagnostic imaging.

References

The Principle of Cy7-YNE in Click Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the principles and applications of Cy7-YNE in click chemistry, tailored for researchers, scientists, and professionals in drug development. We will delve into the core mechanisms, experimental protocols, and quantitative data associated with this powerful tool for bioconjugation and molecular imaging.

Introduction to Click Chemistry and this compound

Click chemistry refers to a class of reactions that are rapid, efficient, and specific, making them ideal for conjugating molecules in complex biological environments. Among the most prominent click reactions is the azide-alkyne cycloaddition, which can be catalyzed by copper (CuAAC) or proceed through a strain-promoted pathway (SPAAC).

This compound is a fluorescent probe that incorporates the Cy7 cyanine (B1664457) dye and a terminal alkyne group ("-YNE"). Cy7 is a near-infrared (NIR) dye, meaning its absorption and emission properties fall within the 700-900 nm range. This is particularly advantageous for biological applications as it minimizes autofluorescence from endogenous molecules, allowing for deeper tissue penetration and higher signal-to-noise ratios in imaging experiments. The alkyne group serves as a reactive handle for covalent ligation to azide-modified molecules via click chemistry.

Core Principle: The Azide-Alkyne Cycloaddition

The utility of this compound is centered on its ability to participate in the azide-alkyne cycloaddition reaction, forming a stable triazole linkage. This reaction can be performed in two primary ways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst to join a terminal alkyne, like that in this compound, with an azide (B81097). While very effective, the cytotoxicity of copper can limit its application in living systems.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes a strained cycloalkyne. While this compound itself is a terminal alkyne, it is often used as a foundational structure for synthesizing strained cycloalkyne derivatives of Cy7 (e.g., Cy7-DBCO, Cy7-BCN) for use in live-cell and in-vivo applications. For the purpose of this guide, we will focus on the more general applicability of the alkyne group, which can be used in both CuAAC and as a precursor for SPAAC reagents.

Below is a diagram illustrating the general workflow for labeling a biomolecule with this compound.

cluster_0 Step 1: Biomolecule Modification cluster_1 Step 2: Click Reaction cluster_2 Step 3: Labeled Product Biomolecule Biomolecule Azide_Modification Introduction of Azide Group Biomolecule->Azide_Modification Azide_Biomolecule Azide-Modified Biomolecule Azide_Modification->Azide_Biomolecule Click_Reaction CuAAC or SPAAC Azide_Biomolecule->Click_Reaction Cy7_YNE This compound Cy7_YNE->Click_Reaction Labeled_Biomolecule Cy7-Labeled Biomolecule Click_Reaction->Labeled_Biomolecule

Workflow for biomolecule labeling using this compound.

Quantitative Data

The photophysical properties of Cy7 are crucial for its application as a fluorescent probe. The following table summarizes key quantitative data for a typical Cy7 dye. Note that specific values may vary slightly depending on the solvent and conjugation partner.

PropertyValue
Molar Extinction Coefficient ~250,000 M⁻¹cm⁻¹ in PBS
Quantum Yield ~0.28 in PBS
Excitation Maximum (λex) ~750 nm
Emission Maximum (λem) ~773 nm

Experimental Protocols

General Protocol for Labeling an Azide-Modified Protein with this compound via CuAAC

This protocol provides a general guideline for labeling a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • This compound, dissolved in a water-miscible solvent like DMSO or DMF.

  • Copper(II) sulfate (B86663) (CuSO₄) solution.

  • A reducing agent, such as sodium ascorbate (B8700270) or THPTA.

  • A copper chelator, such as TBTA, to stabilize the Cu(I) oxidation state.

  • Purification column (e.g., size-exclusion chromatography) to remove excess dye.

Procedure:

  • Prepare a fresh premix of the copper catalyst:

    • In a microcentrifuge tube, combine the CuSO₄ solution and the chelator (TBTA).

    • Add the reducing agent (sodium ascorbate) to reduce Cu(II) to the active Cu(I) state. The solution should turn a faint yellow.

  • Reaction Setup:

    • To your azide-modified protein solution, add the this compound solution. The final concentration of the dye should be in molar excess (typically 10-20 fold) of the protein.

    • Add the freshly prepared copper catalyst premix to the protein/dye solution to initiate the reaction.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours. Protect the reaction from light to prevent photobleaching of the Cy7 dye.

  • Purification:

    • Remove the unreacted this compound and copper catalyst by passing the reaction mixture through a size-exclusion chromatography column.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Confirm successful labeling by measuring the absorbance of the purified product at 280 nm (for the protein) and ~750 nm (for the Cy7 dye).

    • Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning.

The following diagram illustrates the logical relationship in the CuAAC reaction.

Azide Azide-modified Biomolecule Reaction Click Reaction: Triazole Formation Azide->Reaction Alkyne This compound Alkyne->Reaction Cu_II Cu(II)SO4 Cu_I Cu(I) (Active Catalyst) Cu_II->Cu_I Reduction Reducer Sodium Ascorbate Reducer->Cu_I Cu_I->Reaction Catalysis Product Cy7-Labeled Biomolecule Reaction->Product

Logical diagram of the CuAAC reaction components.

Applications in Research and Drug Development

The use of this compound and its derivatives in click chemistry has a wide range of applications:

  • Fluorescence Imaging: The NIR properties of Cy7 make it an excellent choice for in-vivo imaging, allowing for the visualization of labeled cells or molecules in deep tissues with high sensitivity.

  • Flow Cytometry: Labeled cells can be detected and sorted based on their fluorescence, enabling the analysis of specific cell populations.

  • Drug Delivery and Targeting: this compound can be used to track the biodistribution of drug delivery vehicles, such as nanoparticles or liposomes, and to confirm their arrival at a target site.

  • Proteomics and Glycomics: It can be used to label and identify specific proteins or glycans that have been metabolically engineered to incorporate an azide group.

The signaling pathway below illustrates a hypothetical application in targeted drug delivery.

cluster_0 Systemic Circulation cluster_1 Target Tissue cluster_2 Imaging & Analysis Drug_Carrier Azide-modified Drug Carrier (e.g., Nanoparticle) Target_Cell Target Cell with Surface Receptor Drug_Carrier->Target_Cell Targeting Cy7_Labeling Labeling with Cy7-Strained Alkyne (via SPAAC) Drug_Carrier->Cy7_Labeling In-vivo or Ex-vivo Internalization Receptor-mediated Endocytosis Target_Cell->Internalization Drug_Release Drug Release Internalization->Drug_Release Imaging NIR Fluorescence Imaging Cy7_Labeling->Imaging Detection

Hypothetical workflow for tracking a drug carrier.

Conclusion

This compound and its derivatives are invaluable tools in the field of bioconjugation. The combination of a highly efficient and specific click chemistry handle with the favorable near-infrared properties of the Cy7 dye provides a robust platform for a wide array of applications, from fundamental biological research to the development of new therapeutic and diagnostic agents. The principles and protocols outlined in this guide offer a foundation for researchers to effectively utilize this technology in their work.

The Alkyne Group on Cy7-YNE: A Technical Guide for Bioconjugation and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the terminal alkyne group on the near-infrared (NIR) fluorescent dye, Cy7-YNE. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this powerful tool in bioconjugation, molecular imaging, and other advanced applications. This guide will cover the core characteristics of this compound, present its quantitative properties in a clear format, provide detailed experimental protocols for its use, and visualize key workflows.

Core Concepts: The Power of the Alkyne Moiety

This compound is a derivative of the heptamethine cyanine (B1664457) dye, Cy7, which is renowned for its fluorescence in the near-infrared spectrum (approximately 750-800 nm). This spectral window is highly advantageous for biological applications due to minimal autofluorescence from endogenous molecules and deeper tissue penetration of light.[1] The defining feature of this compound is its terminal alkyne group (-C≡CH), which serves as a versatile chemical handle for "click chemistry."[2]

The alkyne group's primary role is to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific reaction forms a stable triazole linkage with a molecule containing an azide (B81097) (-N₃) functional group.[3][4] The bio-orthogonality of this reaction is a key advantage; neither the alkyne nor the azide group reacts with other functional groups typically found in biological systems, ensuring highly specific labeling.[3] This specificity allows for the precise attachment of this compound to a wide range of biomolecules, including proteins, peptides, nucleic acids, and small molecules, that have been modified to contain an azide group.

Quantitative Data Presentation

The spectral and physicochemical properties of this compound are critical for designing and interpreting fluorescence-based experiments. The following table summarizes the key quantitative data for this compound. Note that these values can be influenced by the solvent, pH, and conjugation state of the dye.

PropertyValueReference(s)
Excitation Maximum (λex) ~750 nm
Emission Maximum (λem) ~773 - 779 nm
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Varies (typically lower in aqueous media)
Molecular Weight Varies by counter-ion and linker
Solubility Good in organic solvents (DMSO, DMF)

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling Azide-Modified Proteins with this compound

This protocol outlines a general procedure for the covalent labeling of a protein containing an azide group with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand solution (e.g., 50 mM THPTA in water)

  • Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Spin desalting column or size-exclusion chromatography system

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • Prepare fresh sodium ascorbate solution.

  • Prepare the Protein:

    • Ensure the azide-modified protein is at a suitable concentration (e.g., 1-5 mg/mL) in an appropriate buffer.

  • Set up the Click Reaction:

    • In a microcentrifuge tube, combine the following reagents in order:

      • Azide-modified protein solution.

      • This compound stock solution (a 2- to 10-fold molar excess over the protein is a good starting point for optimization).

      • Premixed solution of CuSO₄ and THPTA ligand (a 1:5 molar ratio of CuSO₄ to THPTA is common). A final copper concentration of 0.1 to 0.25 mM is typically effective.

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture. A final concentration of 1-5 mM is generally sufficient.

    • Gently mix the solution by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification of the Conjugate:

    • Remove the unreacted this compound and other reaction components using a spin desalting column or size-exclusion chromatography.

    • Equilibrate the column with the desired storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The this compound conjugate will be visibly colored and will typically elute first.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Bioconjugation cluster_purification Purification & Analysis cluster_application Application Azide-Modified Biomolecule Azide-Modified Biomolecule Click Reaction Click Reaction Azide-Modified Biomolecule->Click Reaction This compound This compound This compound->Click Reaction Reaction Components CuSO4 THPTA Sodium Ascorbate Reaction Components->Click Reaction Purification Size-Exclusion Chromatography Click Reaction->Purification Characterization Spectroscopy (DOL determination) Purification->Characterization Labeled Biomolecule Labeled Biomolecule Purification->Labeled Biomolecule In Vivo Imaging In Vivo Imaging Labeled Biomolecule->In Vivo Imaging Cellular Imaging Cellular Imaging Labeled Biomolecule->Cellular Imaging Flow Cytometry Flow Cytometry Labeled Biomolecule->Flow Cytometry

Caption: Experimental workflow for this compound bioconjugation via click chemistry.

in_vivo_workflow Probe_Prep Prepare this compound Labeled Targeting Agent Animal_Model Administer Probe to Animal Model Probe_Prep->Animal_Model Imaging Acquire NIR Fluorescence Images Over Time Animal_Model->Imaging Analysis Quantify Signal in Region of Interest (ROI) Imaging->Analysis Biodistribution Ex Vivo Organ Imaging (Optional) Imaging->Biodistribution

Caption: Generalized workflow for in vivo imaging with a this compound labeled probe.

References

Unlocking Molecular Insights: A Technical Guide to the Basic Applications of Cy7-YNE in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of Cy7-YNE, a near-infrared (NIR) fluorescent probe, in molecular biology. This compound is an alkyne-functionalized derivative of the well-established Cy7 cyanine (B1664457) dye, designed for highly specific and covalent labeling of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Its fluorescence in the NIR spectrum (approximately 750-800 nm) offers significant advantages for in vivo and cellular imaging, including deeper tissue penetration and reduced background autofluorescence, leading to a superior signal-to-noise ratio.[1][2]

Core Properties of this compound

This compound's utility is rooted in the photophysical properties of its parent fluorophore, Cy7, combined with the versatile reactivity of its terminal alkyne group. The key characteristics are summarized below.

PropertyValueReference(s)
Full Chemical Name (2Z)-2-[(2E,4E,6E)-7-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
Molecular Formula C₃₈H₄₅N₃O₇S₂
Molecular Weight 719.9 g/mol
Excitation Maximum (λex) ~750 - 756 nm
Emission Maximum (λem) ~773 - 779 nm
Molar Absorptivity (ε) ~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.3 (in aqueous solutions)
Stokes Shift ~23 - 25 nm
Photostability Moderate (Lower than some other cyanine dyes like Cy5)

Key Applications and Experimental Protocols

The primary application of this compound lies in its ability to be specifically conjugated to azide-modified biomolecules via click chemistry.[3] This enables a wide range of downstream applications, from in vitro studies to in vivo imaging.

Labeling of Azide-Modified Proteins

This protocol outlines the general procedure for labeling a protein containing an azide (B81097) modification with this compound.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Protein purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Protocol:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • CuSO₄: Prepare a 50 mM stock solution in deionized water.

    • THPTA: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with PBS.

    • Add the this compound stock solution to the protein solution. A 2-5 fold molar excess of this compound to the protein is a good starting point.

    • Prepare the copper catalyst by premixing CuSO₄ and THPTA in a 1:2 molar ratio.

    • Add the CuSO₄/THPTA mixture to the reaction tube to a final copper concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

  • Purification:

    • Remove the unreacted this compound and copper catalyst using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled protein, which will be visibly colored.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).

In Vivo Tumor Imaging

This application leverages the NIR properties of Cy7 for deep-tissue imaging. An azide-modified targeting ligand (e.g., an antibody or peptide that recognizes a tumor-specific antigen) is first conjugated to this compound.[1][4]

Experimental Workflow for In Vivo Tumor Imaging:

in_vivo_imaging_workflow cluster_preparation Probe Preparation cluster_animal_model Animal Model cluster_imaging Imaging and Analysis azide_protein Azide-Modified Targeting Ligand click_reaction Click Chemistry Reaction azide_protein->click_reaction cy7_yne This compound cy7_yne->click_reaction purification Purification click_reaction->purification labeled_probe Cy7-Labeled Targeting Probe purification->labeled_probe probe_injection Probe Injection (e.g., intravenous) labeled_probe->probe_injection tumor_model Tumor-Bearing Animal Model tumor_model->probe_injection in_vivo_imaging In Vivo NIR Fluorescence Imaging probe_injection->in_vivo_imaging data_analysis Image Analysis and Quantification in_vivo_imaging->data_analysis biodistribution Ex Vivo Biodistribution (Optional) data_analysis->biodistribution

Caption: Workflow for in vivo tumor imaging using a this compound labeled probe.

Protocol:

  • Probe Administration: Inject the purified Cy7-labeled targeting probe into tumor-bearing mice, typically via intravenous injection. The optimal dose needs to be determined empirically.

  • Image Acquisition: At various time points post-injection (e.g., 4, 24, 48, and 72 hours), anesthetize the mice and perform whole-body imaging using an in vivo imaging system equipped with appropriate excitation and emission filters for Cy7 (e.g., excitation ~745 nm, emission ~820 nm).

  • Data Analysis: Quantify the fluorescence intensity in the tumor region of interest (ROI) and compare it to other tissues to assess tumor targeting and probe clearance.

  • Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animals and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and determine the detailed biodistribution of the probe.

Metabolic Labeling and Visualization of Glycans

This compound can be used to visualize metabolically labeled biomolecules. For instance, cells can be cultured with an azide-modified sugar, which is incorporated into newly synthesized glycans. These azide-tagged glycans can then be fluorescently labeled with this compound via click chemistry for visualization.

Experimental Workflow for Metabolic Glycan Labeling:

metabolic_labeling_workflow cluster_labeling Metabolic Labeling cluster_detection Detection cells Cell Culture azide_sugar Incubation with Azide-Modified Sugar cells->azide_sugar incorporation Metabolic Incorporation of Azide into Glycans azide_sugar->incorporation cell_fixation Cell Fixation and Permeabilization incorporation->cell_fixation click_reaction Click Reaction with This compound cell_fixation->click_reaction washing Washing click_reaction->washing imaging Fluorescence Microscopy washing->imaging

Caption: Workflow for metabolic labeling and visualization of glycans using this compound.

Visualization of a Signaling Pathway: Targeting EGFR in Cancer

This compound can be instrumental in studying cell signaling pathways. For example, by conjugating this compound to an antibody targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers, researchers can visualize receptor localization, trafficking, and downregulation.

egfr_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular egf EGF Ligand egfr EGFR egf->egfr Binds cy7_antibody This compound Labeled Anti-EGFR Antibody cy7_antibody->egfr Binds downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) egfr->downstream Activates endosome Endosome egfr->endosome Internalization lysosome Lysosome (Degradation) endosome->lysosome Trafficking

Caption: Visualization of EGFR signaling and tracking with a this compound labeled antibody.

Quantitative Data Summary

While specific performance metrics for this compound can be application-dependent, the following table provides a summary of typical quantitative data for the parent Cy7 dye, which serves as a reasonable proxy.

ParameterTypical Value/RangeNotes
Click Reaction Efficiency HighCopper-catalyzed azide-alkyne cycloaddition is known for its high efficiency and specificity.
Signal-to-Noise Ratio (SNR) in Imaging HighThe NIR fluorescence of Cy7 minimizes background autofluorescence, leading to high SNR. Typical SNR for high-quality confocal images can be >30.
Photostability ModerateCy7 is known to be less photostable than some other cyanine dyes like Cy5 and Alexa Fluor dyes. Careful experimental design to minimize light exposure is recommended.

Conclusion

This compound is a powerful and versatile tool for researchers in molecular biology and drug development. Its near-infrared fluorescence properties, combined with the specificity of click chemistry, enable a wide range of applications, from the precise labeling of proteins to the sensitive in vivo imaging of disease processes. By understanding the core principles and following robust experimental protocols, scientists can leverage this compound to gain deeper insights into complex biological systems.

References

Cy7-YNE for In Vivo Imaging: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanine (B1664457) 7-Alkyne (Cy7-YNE) is a near-infrared (NIR) fluorescent dye that has become a pivotal tool for researchers, scientists, and drug development professionals. Structurally, it is a heptamethine cyanine dye functionalized with a terminal alkyne group.[1] Its fluorescence profile, with excitation and emission in the NIR spectrum (~750 nm and ~773 nm, respectively), falls within the biological "NIR window" (700-900 nm).[2][] This spectral range is advantageous for in vivo imaging as it minimizes light absorption by endogenous molecules like hemoglobin and reduces autofluorescence from tissues.[2][4] The result is deeper tissue penetration and a significantly enhanced signal-to-noise ratio, making Cy7 ideal for sensitive visualization of biological processes in living organisms.

The defining feature of this compound is its terminal alkyne group, which enables it to participate in bioorthogonal "click chemistry" reactions. This allows for the highly specific and efficient covalent labeling of biomolecules that have been tagged with a complementary azide (B81097) group, both in vitro and, critically, within complex living systems. This guide provides an in-depth overview of this compound, its properties, reaction mechanisms, and detailed protocols for its application in advanced in vivo imaging.

Physicochemical and Spectroscopic Properties

The utility of this compound is rooted in its distinct photophysical and chemical characteristics. These properties are essential for designing and executing successful in vivo imaging experiments.

PropertyValueNotesSource(s)
Molecular Formula C40H48ClN3O (Varies by supplier)The exact formula can differ based on the counter-ion and linker.
Molecular Weight ~622.28 g/mol (Varies by supplier)Check the Certificate of Analysis for lot-specific data.
Excitation Maximum (λex) ~750 nmPeak absorption wavelength.
Emission Maximum (λem) ~773 nmPeak fluorescence emission wavelength.
Molar Extinction Coeff. (ε) ~240,000 - 250,000 cm⁻¹M⁻¹A measure of how strongly the dye absorbs light.
Reactive Group Terminal Alkyne (-C≡CH)For conjugation to azide-modified molecules via click chemistry.
Solubility Good in organic solvents (DMSO, DMF)Water-soluble formulations (e.g., Sulfo-Cy7-YNE) are available.

Core Principle: Bioorthogonal Click Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. The most common bioorthogonal reaction for this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the alkyne group of this compound selectively and rapidly reacts with an azide group (-N₃) on a target molecule to form a stable triazole linkage. This enables the precise attachment of the Cy7 fluorophore to a pre-targeted, azide-modified biomolecule (e.g., an antibody, peptide, or drug) directly within a biological environment.

cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Cy7YNE Cy7 Alkyne (-C≡CH) Catalyst Copper (I) Cy7YNE:f1->Catalyst AzideMolecule Biomolecule (Target) Azide (-N₃) AzideMolecule:f1->Catalyst Product Cy7-Labeled Biomolecule Stable Triazole Linkage Catalyst->Product:f1

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound.

Experimental Protocols

A key application of this compound is in pre-targeting imaging strategies. This involves two steps: first, an unlabeled, azide-modified targeting molecule (e.g., an antibody) is administered and allowed to accumulate at the target site while the excess clears from circulation. Second, the small, fast-clearing this compound molecule is administered, which "clicks" to the azide-tagged molecule at the target site, lighting it up for imaging. This approach can significantly improve the target-to-background signal ratio.

G A Step 1: Administration of Azide-Biomolecule B Accumulation Phase (24-72 hours) A->B Inject into animal model C Target Binding & Systemic Clearance B->C Allow time for biodistribution D Step 2: Administration of this compound C->D High target-to- background ratio E In Vivo Click Reaction (at target site) D->E Inject this compound F Clearance of Unbound this compound E->F Rapid reaction G NIR Fluorescence Imaging F->G Low background signal H Data Acquisition & Analysis G->H Capture signal over time

Caption: General experimental workflow for pre-targeted in vivo imaging.
Protocol 1: General In Vivo Imaging with a Cy7-Labeled Probe

This protocol outlines a typical procedure for in vivo imaging in a tumor-bearing mouse model using a pre-labeled Cy7 probe. For a this compound specific experiment, this protocol would be adapted for a two-step pre-targeting approach as diagrammed above.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous U87MG xenograft model).

  • Cy7-labeled probe (e.g., Cy7-RGD peptide) in a sterile buffer like PBS.

  • Anesthesia (e.g., isoflurane).

  • Small animal in vivo imaging system equipped with appropriate NIR filters (e.g., Excitation: ~740 nm; Emission: ~770 nm).

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) and place it in a prone position within the imaging system's dark chamber.

  • Baseline Imaging: Acquire a baseline fluorescence image of the animal before probe injection to account for any autofluorescence.

  • Probe Administration: Inject the Cy7-labeled probe (e.g., 200 µL) into the tail vein of the mouse. The optimal dose should be determined empirically for each probe.

  • Time-Lapse Imaging: Capture fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the probe's biodistribution, tumor accumulation, and clearance. Use a control mouse not injected with the probe for comparison.

  • Ex Vivo Analysis (Optional): After the final imaging session, euthanize the animal and dissect the tumor and major organs (heart, liver, spleen, lungs, kidneys). Image the excised tissues to confirm the in vivo signal distribution and quantify probe accumulation.

  • Data Analysis: Quantify the average fluorescence intensity in the regions of interest (ROI), such as the tumor and adjacent normal tissue, to calculate the tumor-to-background ratio over time.

Protocol 2: Histological Analysis of Excised Tissues

To confirm the microscopic localization of the fluorescent probe after imaging.

Materials:

  • Excised organs from Protocol 1.

  • 4% paraformaldehyde in PBS.

  • PBS sucrose (B13894) solutions (0%, 20%, 30%).

  • DAPI stain.

  • Fluorescence microscope.

Procedure:

  • Fixation: Place the dissected organs in 4% paraformaldehyde for a minimum of 4 hours for fixation.

  • Slicing: Dehydrate the fixed tissues by sequentially immersing them in 0%, 20%, and 30% PBS sucrose solutions. Then, embed the tissues and cut them into 20 µm slices.

  • Mounting and Staining: Mount the tissue slices on slides and stain with DAPI to visualize cell nuclei.

  • Microscopy: Image the slices using a fluorescence microscope with appropriate filter sets for Cy7 and DAPI to correlate the probe's signal with tissue morphology.

References

Safety and Handling of Cy7-YNE in the Laboratory: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, experimental application, and disposal of Cy7-YNE, a near-infrared (NIR) fluorescent probe essential for advanced biological research. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a heptamethine cyanine (B1664457) dye functionalized with a terminal alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Its fluorescence in the NIR spectrum makes it an invaluable tool for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueSource(s)
Molecular Weight ~719.9 g/mol [1]
Appearance Dark green solid[2]
Solubility DMSO, DMF, Water[2]
Excitation Maximum (λex) 753 nm[2]
Emission Maximum (λem) 775 nm[2]
Molar Extinction Coefficient (ε) 255,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.28 (in methanol)
Storage Conditions -20°C in the dark, desiccated

Safety and Handling

Proper handling of this compound is imperative to minimize risks to laboratory personnel. The following safety precautions are based on available safety data sheets for cyanine dyes and alkyne-containing compounds.

Table 2: Hazard Identification and Safety Precautions for this compound

Hazard CategoryDescriptionPrecautionary MeasuresSource(s)
Acute Toxicity (Oral) May be harmful if swallowed.Avoid ingestion. Wash hands thoroughly after handling.
Skin Corrosion/Irritation May cause skin irritation in susceptible persons.Wear protective gloves and a lab coat. Avoid contact with skin.
Eye Damage/Irritation May cause eye irritation.Wear safety goggles or a face shield.
Reactivity May form explosive peroxides. Incompatible with strong oxidizing agents.Store away from strong oxidizing agents. Avoid prolonged exposure to air and light.
Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Tight-sealing safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Storage and Stability

Store this compound at -20°C in a tightly sealed container, protected from light and moisture. It is recommended to desiccate the compound during storage. Be aware that this compound may form explosive peroxides.

Spill and Waste Disposal

All materials contaminated with this compound, including stock solutions, diluted solutions, and solid waste (e.g., pipette tips, tubes), should be treated as hazardous chemical waste.

  • Spills: In the event of a spill, wear appropriate PPE, contain the spill with an absorbent material, and collect it in a sealed container for hazardous waste disposal.

  • Waste: Collect all liquid and solid waste containing this compound in a designated, clearly labeled hazardous waste container. Do not dispose of this compound waste down the drain or in the regular trash. Follow your institution's specific Environmental Health & Safety (EHS) guidelines for hazardous waste disposal.

Experimental Protocols

This compound is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for the fluorescent labeling of biomolecules.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol provides a general procedure for labeling an azide-modified biomolecule with this compound.

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., protein, oligonucleotide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

Stock Solutions:

  • This compound (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. Store at -20°C, protected from light.

  • Copper(II) sulfate (20 mM): Dissolve CuSO₄ in deionized water.

  • Sodium ascorbate (100 mM): Prepare fresh in deionized water immediately before use.

  • THPTA (50 mM): Dissolve THPTA in deionized water.

Procedure:

  • In a microcentrifuge tube, combine the azide-modified biomolecule in PBS with the desired molar excess of this compound from the stock solution.

  • Add the THPTA solution to the reaction mixture.

  • Add the CuSO₄ solution to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • Purify the Cy7-labeled biomolecule using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted dye and catalyst components.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System Azide-Biomolecule Azide-Biomolecule Reaction_Mixture Reaction Mixture Azide-Biomolecule->Reaction_Mixture This compound This compound This compound->Reaction_Mixture Cu(II)SO4 Cu(II)SO4 Cu(II)SO4->Reaction_Mixture Sodium_Ascorbate Sodium_Ascorbate Sodium_Ascorbate->Reaction_Mixture THPTA_Ligand THPTA_Ligand THPTA_Ligand->Reaction_Mixture Purification Purification Reaction_Mixture->Purification Cy7-Labeled_Biomolecule Cy7-Labeled Biomolecule Purification->Cy7-Labeled_Biomolecule

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool for various applications in biological research and drug development.

In Vivo Imaging

Cy7-labeled probes are extensively used for non-invasive in vivo imaging in small animal models. The long emission wavelength of Cy7 allows for deep tissue penetration and minimizes autofluorescence, enabling clear visualization of biological processes.

InVivo_Imaging_Workflow Start Start Probe_Prep Prepare Cy7-Labeled Targeting Probe Start->Probe_Prep Animal_Model Administer Probe to Animal Model (e.g., IV) Probe_Prep->Animal_Model Imaging Acquire NIR Fluorescence Images at Timed Intervals Animal_Model->Imaging Analysis Analyze Biodistribution and Target Accumulation Imaging->Analysis End End Analysis->End

Experimental Workflow for In Vivo Imaging with a Cy7-Labeled Probe.
Visualizing Signaling Pathways

Cy7-labeled ligands or antibodies can be used to track the localization and trafficking of cell surface receptors, providing insights into signaling pathways. For example, a Cy7-labeled antibody against the Epidermal Growth Factor Receptor (EGFR) can be used to visualize EGFR-overexpressing tumors and study receptor internalization.

EGFR_Signaling_Visualization cluster_cell Cancer Cell Cy7_Antibody Cy7-Labeled Anti-EGFR Antibody EGFR EGFR Cy7_Antibody->EGFR Binds to Extracellular Domain Endocytosis Endocytosis EGFR->Endocytosis Ligand-Induced Internalization Cell_Membrane Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Endocytosis->Downstream_Signaling Initiates

Visualization of EGFR Signaling Using a Cy7-Labeled Antibody.

References

Methodological & Application

Application Notes: Cy7-YNE Conjugation to Antibodies via Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique in biomedical research and diagnostics, enabling the visualization and tracking of specific targets in a variety of applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. Cy7, a near-infrared (NIR) cyanine (B1664457) dye, is particularly valuable for in vivo imaging due to the low autofluorescence of tissues in the NIR spectrum, allowing for deeper tissue penetration and higher signal-to-noise ratios.

This document provides a detailed protocol for the conjugation of Cy7-YNE, a terminal alkyne-functionalized Cy7 dye, to an antibody. The conjugation strategy is based on the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry."[][2] This bioorthogonal reaction forms a stable triazole linkage between the alkyne-modified dye and an azide-modified antibody.[] The process involves two key stages: first, the introduction of azide (B81097) functional groups onto the antibody, and second, the copper-catalyzed click reaction with this compound.

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and specificity, ensuring that the conjugation occurs only between the desired functional groups without cross-reactivity with native biological moieties.[3] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for producing high-quality Cy7-antibody conjugates.

Experimental Workflow and Chemical Principles

The overall process involves a two-step chemical modification of the antibody followed by purification and characterization.

  • Azide Modification of Antibody: Primary amines (on lysine (B10760008) residues and the N-terminus) on the antibody are reacted with an NHS-ester functionalized with an azide group (e.g., Azide-PEG4-NHS ester). This step introduces the azide moiety required for the subsequent click reaction.[4]

  • CuAAC Reaction: The azide-modified antibody is then reacted with the terminal alkyne of this compound in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate. A copper-chelating ligand (e.g., THPTA) is often included to stabilize the Cu(I) oxidation state and protect the antibody from oxidative damage.

  • Purification and Characterization: The final conjugate is purified to remove unreacted dye and catalyst components. The degree of labeling (DOL), which is the average number of dye molecules per antibody, is then determined spectrophotometrically to ensure the quality and consistency of the conjugate.

Below are the diagrams illustrating the experimental workflow and the underlying chemical reaction.

G cluster_0 Step 1: Antibody Preparation & Azide Modification cluster_1 Step 2: CuAAC 'Click' Reaction cluster_2 Step 3: Purification & Characterization A0 Start with Antibody Solution A1 Buffer Exchange into Amine-Free Buffer (e.g., PBS) A0->A1 A2 Add Azide-PEG-NHS Ester A1->A2 A3 Incubate (e.g., 1-2h at RT) A2->A3 A4 Purify Azide-Modified Antibody (Desalting Column) A3->A4 B0 Azide-Modified Antibody A4->B0 B1 Add this compound B0->B1 B2 Add CuAAC Catalyst Mix (CuSO4, Ligand, Na-Ascorbate) B1->B2 B3 Incubate (e.g., 1-2h at RT, protected from light) B2->B3 C0 Crude Cy7-Antibody Conjugate B3->C0 C1 Purify Conjugate (Desalting Column) C0->C1 C2 Measure Absorbance (A280 and A750) C1->C2 C3 Calculate Degree of Labeling (DOL) C2->C3 C4 Final Characterized Cy7-Antibody Conjugate C3->C4 CuAAC_Mechanism cluster_product Azide Antibody-Azide (R-N₃) Catalyst Cu(I) Catalyst Azide->Catalyst Alkyne Cy7-Alkyne (R'-C≡CH) Alkyne->Catalyst Triazole Stable Triazole Linkage Catalyst->Triazole

References

Step-by-Step Guide to Cy7-YNE Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of proteins with the near-infrared (NIR) fluorescent dye, Cy7-YNE. This compound is a derivative of the cyanine (B1664457) dye Cy7, featuring a terminal alkyne group (-YNE). This functional group allows for highly specific and efficient conjugation to proteins that have been modified to contain an azide (B81097) group. The resulting Cy7-labeled proteins are valuable tools for a wide range of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy, due to the deep tissue penetration and low autofluorescence of NIR light.[1][2]

Two primary bioorthogonal "click chemistry" reactions are employed for this purpose: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This guide details the protocols for both methods, enabling researchers to choose the most suitable approach for their specific experimental needs.

Core Principles of this compound Protein Labeling

The fundamental principle behind this compound protein labeling is the formation of a stable triazole linkage between the alkyne group on the this compound dye and an azide group introduced onto the target protein.[5] This azide functionality can be incorporated into proteins using various methods, such as the genetic incorporation of azide-bearing unnatural amino acids (e.g., p-azidophenylalanine) or the chemical modification of specific amino acid side chains.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to activate the terminal alkyne of this compound, facilitating a rapid and high-yield reaction with the azide-modified protein. While highly efficient, the potential toxicity of the copper catalyst may be a consideration for certain cellular applications. To mitigate this, water-soluble ligands such as THPTA are often used to stabilize the copper(I) ion and protect the protein from oxidative damage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is a copper-free alternative that relies on the inherent ring strain of a cyclooctyne (B158145) derivative to react with an azide. In this scenario, the protein would be modified with a strained alkyne (e.g., DBCO, DIBO), and the Cy7 dye would be functionalized with an azide. While the search results focus on this compound (an alkyne), the principles of SPAAC are crucial for understanding copper-free labeling strategies. For the context of this guide using this compound, the protein of interest must first be modified with an azide group. The reaction proceeds readily at physiological conditions without the need for a catalyst, making it highly biocompatible.

Materials and Reagents

ReagentSupplier (Example)Notes
This compoundLumiprobe, Vector LabsStore at -20°C, protected from light.
Azide-modified Protein-Prepared in-house or custom synthesized.
Copper(II) Sulfate (CuSO₄)Sigma-AldrichFor CuAAC reaction.
Sodium Ascorbate (B8700270)Sigma-AldrichReducing agent for CuAAC. Prepare fresh.
THPTA LigandSigma-AldrichCopper(I) stabilizing ligand for CuAAC.
AminoguanidineSigma-AldrichScavenger of deleterious ascorbate by-products.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichFor dissolving this compound.
Phosphate-Buffered Saline (PBS)GibcopH 7.2-7.4, amine-free.
Bicarbonate BufferSigma-AldrichpH 8.5-9.5 for certain applications.
Desalting Columns (e.g., Sephadex G-25)CytivaFor purification of the labeled protein.
Dialysis TubingThermo Fisher ScientificFor purification of the labeled protein.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol is designed for the efficient labeling of azide-modified proteins with this compound using a copper(I) catalyst.

1. Preparation of Reagents:

  • Protein Solution: Prepare the azide-modified protein in an amine-free buffer such as PBS (pH 7.2-7.4). The recommended protein concentration is 2-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

  • This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Store any unused portion at -20°C, protected from light.

  • Copper(II) Sulfate Stock Solution: Prepare a 50 mM stock solution of CuSO₄ in deionized water.

  • Sodium Ascorbate Stock Solution: Freshly prepare a 50 mM stock solution of sodium ascorbate in deionized water.

  • THPTA Stock Solution: Prepare a 50 mM stock solution of THPTA in deionized water.

2. Labeling Reaction:

  • In a microcentrifuge tube, combine the azide-modified protein solution with the THPTA stock solution to a final concentration of 1 mM.

  • Add the this compound stock solution to the protein mixture. The optimal molar ratio of dye to protein should be determined empirically, with starting ratios of 5:1, 10:1, and 20:1 being common.

  • Add the Copper(II) Sulfate stock solution to a final concentration of 1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-3 hours, or overnight at 4°C, protected from light. Gentle rotation can improve conjugation efficiency.

3. Purification of the Labeled Protein:

  • Remove the unreacted this compound and other small molecules by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis against PBS.

4. Characterization of the Conjugate:

  • Determine the protein concentration by measuring the absorbance at 280 nm.

  • Determine the Cy7 concentration by measuring the absorbance at its maximum wavelength (~750 nm).

  • Calculate the Degree of Substitution (DOS), which is the average number of dye molecules per protein molecule. An optimal DOS is typically between 2 and 10 for antibodies.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling

This protocol is a copper-free method for labeling azide-modified proteins with a strained alkyne. As this compound is a terminal alkyne, this protocol assumes the protein has been modified with a strained cyclooctyne (e.g., DBCO, DIBO) and will be reacted with a Cy7-azide. For the purpose of using this compound, the protein must first be azide-modified and then reacted with a bifunctional linker containing a strained alkyne and a group reactive towards the azide. A more direct SPAAC approach would involve a Cy7-azide and a protein modified with a strained alkyne. The following is a general SPAAC protocol.

1. Preparation of Reagents:

  • Protein Solution: Prepare the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.

  • Strained Alkyne-Cy7 Stock Solution: Dissolve the strained alkyne-functionalized Cy7 dye (e.g., Cy7-DBCO) in DMSO to a concentration of 10 mM.

2. Labeling Reaction:

  • Add the strained alkyne-Cy7 stock solution to the azide-modified protein solution. The recommended molar excess of the dye is typically 5- to 20-fold.

  • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours, protected from light. The reaction time may vary depending on the specific strained alkyne used.

3. Purification and Characterization:

  • Purify the labeled protein using size-exclusion chromatography or dialysis as described in the CuAAC protocol.

  • Characterize the conjugate by determining the protein concentration, dye concentration, and calculating the DOS.

Data Presentation

Table 1: Recommended Reagent Concentrations for CuAAC Labeling

ComponentStock ConcentrationFinal Concentration
Azide-Modified Protein2-10 mg/mL-
This compound10 mM in DMSO5-20 molar excess
Copper(II) Sulfate50 mM1 mM
Sodium Ascorbate50 mM (fresh)5 mM
THPTA50 mM1 mM

Table 2: Troubleshooting Common Issues in Protein Labeling

IssuePotential CauseSuggested Solution
Low Labeling Efficiency - Protein concentration too low.- Non-optimal pH.- Presence of primary amines in the buffer (for NHS ester chemistry, but good practice for click chemistry).- Inactive catalyst (CuAAC).- Concentrate the protein.- Adjust pH if necessary for protein stability.- Perform buffer exchange.- Use freshly prepared sodium ascorbate.
Protein Precipitation - High dye-to-protein ratio.- High concentration of organic solvent (DMSO).- Optimize the dye-to-protein ratio by testing lower ratios.- Ensure the volume of DMSO is less than 10% of the total reaction volume.
High Background Signal - Incomplete removal of unconjugated dye.- Repeat the purification step (size-exclusion chromatography or dialysis).

Visualizing the Workflow

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization p1 Azide-Modified Protein r1 Combine Reagents & Incubate p1->r1 d1 This compound d1->r1 c1 CuSO4 / Ascorbate c1->r1 l1 THPTA l1->r1 pu1 Size-Exclusion Chromatography r1->pu1 a1 Spectroscopy (DOS Calculation) pu1->a1 SPAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization p1 Azide-Modified Protein r1 Combine Reagents & Incubate p1->r1 d1 Strained Alkyne-Cy7 d1->r1 pu1 Size-Exclusion Chromatography r1->pu1 a1 Spectroscopy (DOS Calculation) pu1->a1

References

Application Notes and Protocols for Cy7-YNE in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy7-YNE is a near-infrared (NIR) fluorescent dye featuring a terminal alkyne group, making it an ideal tool for live-cell imaging through bioorthogonal chemistry. Its fluorescence in the NIR spectrum (~750-770 nm excitation, ~775-800 nm emission) offers significant advantages for biological imaging, including deeper tissue penetration and reduced background autofluorescence from cells and tissues, resulting in a higher signal-to-noise ratio.[1] This makes this compound particularly well-suited for dynamic studies in living cells and in vivo imaging applications.[1]

The terminal alkyne moiety allows for covalent labeling of target biomolecules that have been metabolically, enzymatically, or genetically engineered to contain an azide (B81097) group. This specific labeling is achieved through "click chemistry," most commonly via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These highly efficient and specific reactions enable the visualization of a wide range of biological processes with minimal perturbation to the living system.

Data Presentation

Photophysical Properties of Cy7

The selection of a suitable fluorophore is critical for successful fluorescence imaging. The key photophysical properties of Cy7 are summarized below.

PropertyValueReference
Maximum Excitation (λex)~750 - 770 nm[1]
Maximum Emission (λem)~775 - 800 nm[1]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ)~0.28 (in methanol)
SolventDMSO, DMF, acetonitrile
Cytotoxicity of Cyanine (B1664457) Dyes

The potential cytotoxicity of fluorescent dyes is a critical consideration in live-cell imaging, as it can significantly impact cell viability and experimental outcomes. The cytotoxic effects are dependent on the cell type, dye concentration, and incubation time. It is highly recommended to perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.

Cell LineAssayIC50 (µM)NotesReference
A549 (Human Lung Carcinoma)Cell Viability Assay~1 µM (for Cy7Cl)Commercial formulations of Cy7 with chloride (Cl⁻) can be cytotoxic. Pairing with other counterions can decrease cytotoxicity.
HeLa (Human Cervical Cancer)MTT AssayNot specifiedStudies have noted significant changes in cytotoxicity of heptamethine cyanine dyes after irradiation.
Photostability of Cyanine Dyes

Photostability, the resistance of a fluorophore to photobleaching upon exposure to excitation light, is crucial for long-term live-cell imaging experiments. While Cy7 is a robust NIR dye, it can be susceptible to photobleaching. The use of antifade reagents compatible with live-cell imaging can help mitigate this effect.

DyeConditionsPhotostabilityReference
Cy7PBS buffer, continuous irradiationSignificantly more photostable than Cy5.
Alexa Fluor 750Protein conjugateCan exhibit greater photostability than Cy7 conjugates.

Experimental Protocols

The following protocols provide a general framework for labeling and imaging live cells using this compound. Optimization of concentrations, incubation times, and imaging parameters is essential for each specific cell type and target molecule.

General Workflow for Live-Cell Imaging

This diagram outlines the fundamental steps for a live-cell imaging experiment using this compound.

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture Culture cells to desired confluency azide_intro Introduce azide-modified substrate cell_culture->azide_intro Metabolic or genetic incorporation wash1 Wash cells azide_intro->wash1 Allow incorporation add_cy7 Incubate with this compound wash1->add_cy7 wash2 Wash to remove unbound dye add_cy7->wash2 Click reaction occurs acquire_images Acquire images with NIR-equipped microscope wash2->acquire_images G cluster_pathway Receptor Internalization Pathway ligand Ligand receptor Azide-Modified Receptor ligand->receptor Binding cy7_receptor This compound Labeled Receptor receptor->cy7_receptor Click Reaction endosome Endosome cy7_receptor->endosome Internalization

References

Application Notes and Protocols for Cy7-YNE Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cy7-YNE in click chemistry reactions. Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye widely used for in vivo imaging, and when modified with a terminal alkyne group (this compound), it can be readily conjugated to azide-containing molecules via click chemistry.[1] This bioorthogonal ligation strategy offers high specificity and efficiency, making it a powerful tool for labeling proteins, nucleic acids, and other biomolecules in complex biological systems.[2][]

Two primary methods for achieving this conjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] The choice between these two methods depends on the specific application, with CuAAC offering faster kinetics and SPAAC providing a copper-free alternative for live-cell imaging where copper toxicity is a concern.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used form of click chemistry that utilizes a copper(I) catalyst to join molecules containing azide (B81097) and terminal alkyne functionalities, resulting in a stable triazole linkage. For the reaction to proceed efficiently, the copper must be in the +1 oxidation state. This is typically achieved by using a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate (B8700270). To improve reaction reliability and prevent the oxidation of the Cu(I) catalyst, a stabilizing ligand is often employed.

Key Reaction Components and Conditions for CuAAC
ComponentRecommended Concentration/RatioPurposeNotes
This compound 1.1 to 2-fold excess over azideAlkyne-containing fluorophoreA slight excess can help drive the reaction to completion.
Azide-modified Biomolecule Limiting reagentMolecule to be labeled---
Copper(II) Sulfate (CuSO₄) 50 - 100 µMCopper catalyst sourceHigher concentrations are generally not necessary for high reaction rates.
Ligand (e.g., THPTA, TBTA) 1:1 to 5:1 (Ligand:Copper)Stabilizes Cu(I) and accelerates the reactionTHPTA is water-soluble and ideal for bioconjugation in aqueous buffers.
Sodium Ascorbate 100 mM (freshly prepared)Reducing agent to generate Cu(I) from Cu(II)Should be added last to initiate the reaction.
Buffer Phosphate, HEPES, or Carbonate buffer (pH 6.5-8.0)Maintain stable pHAvoid Tris buffer as it can interfere with the copper catalyst.
Solvent Aqueous buffer, potentially with co-solvents like DMSO or DMFSolubilize reactantsThe choice of solvent depends on the solubility of the substrates.
Temperature Room temperatureMild reaction condition---
Reaction Time 30 minutes to several hoursDepends on substrate concentrations and reactivityThe progress of the reaction can be monitored using analytical techniques.
Experimental Protocol: CuAAC Labeling of an Azide-Modified Protein with this compound

This protocol provides a general guideline and may require optimization for specific biomolecules and applications.

1. Preparation of Stock Solutions:

  • Azide-modified Protein: Prepare a solution of the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

  • This compound: Dissolve in an organic solvent like DMSO to a stock concentration of 10 mM.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.

  • Ligand (THPTA): Prepare a 50 mM stock solution in water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.

2. Reaction Setup:

  • In a microcentrifuge tube, add the azide-modified protein solution.

  • In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of copper to ligand is often effective.

  • Add the this compound stock solution to the protein solution. The final concentration will depend on the desired labeling stoichiometry.

  • Add the premixed copper/ligand solution to the reaction tube.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

3. Incubation:

  • Gently mix the reaction and allow it to proceed at room temperature for 30-60 minutes. Protect the reaction from light due to the photosensitivity of Cy7.

4. Purification:

  • The labeled protein can be purified from excess reagents using methods such as size exclusion chromatography, dialysis, or spin filtration with an appropriate molecular weight cutoff.

5. Analysis:

  • Confirm the conjugation and determine the degree of labeling using techniques like SDS-PAGE with fluorescence imaging and/or mass spectrometry.

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis A Azide-Protein E Mix & Incubate (RT, 30-60 min) A->E B This compound B->E C CuSO4 + Ligand C->E D Sodium Ascorbate D->E F Purify (e.g., SEC) E->F G Analyze (SDS-PAGE, MS) F->G

Caption: Workflow for CuAAC labeling of an azide-modified protein with this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that relies on the high ring strain of a cyclooctyne (B158145) derivative to react with an azide. This method is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern. For labeling with Cy7, one would use a strained alkyne derivative of Cy7, such as a DBCO-Cy7, to react with an azide-modified molecule. The reaction proceeds under mild, physiological conditions without the need for a catalyst.

Key Reaction Components and Conditions for SPAAC
ComponentRecommended Concentration/RatioPurposeNotes
Strained Alkyne-Cy7 (e.g., DBCO-Cy7) 2 to 4-fold molar excess over azideStrained alkyne-containing fluorophoreA molar excess is used to ensure complete reaction.
Azide-modified Biomolecule Limiting reagentMolecule to be labeled---
Buffer PBS or similar buffer (pH ~7.4)Maintain physiological pHAvoid buffers containing sodium azide.
Solvent Aqueous buffer, with up to 20% DMSOSolubilize reactantsThe final DMSO concentration should be kept low to maintain protein stability.
Temperature Room temperature or 4°CMild reaction conditionIncubation at 4°C overnight can be used for sensitive biomolecules.
Reaction Time 2 to 4 hours at room temperature, or overnight at 4°CDepends on the reactivity of the specific strained alkyne---
Experimental Protocol: SPAAC Labeling of an Azide-Modified Antibody with a Strained Alkyne-Cy7

This protocol is a general guideline for labeling an azide-modified antibody.

1. Preparation of Stock Solutions:

  • Azide-modified Antibody: Prepare a solution in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Strained Alkyne-Cy7 (e.g., DBCO-Cy7): Dissolve in DMSO to a stock concentration of 10 mM.

2. Reaction Setup:

  • In a microcentrifuge tube, add the azide-modified antibody solution.

  • Add the strained alkyne-Cy7 stock solution to the antibody solution to achieve a 2-4 fold molar excess. Ensure the final DMSO concentration is below 20%.

3. Incubation:

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect from light.

4. Purification:

  • Remove unreacted strained alkyne-Cy7 using size exclusion chromatography, dialysis, or spin filtration.

5. Analysis:

  • Confirm the conjugation and assess the degree of labeling by SDS-PAGE with fluorescence imaging. The conjugated antibody will show a higher molecular weight band compared to the unlabeled antibody.

SPAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis A Azide-Antibody C Mix & Incubate (RT or 4°C) A->C B Strained Alkyne-Cy7 B->C D Purify (e.g., SEC) C->D E Analyze (SDS-PAGE) D->E

Caption: Workflow for SPAAC labeling of an azide-modified antibody with a strained alkyne-Cy7.

Troubleshooting and Optimization

  • Low Reaction Yield: If the product yield is low, consider increasing the reaction time or the concentration of the excess reagent (this compound or strained alkyne-Cy7). For CuAAC, ensure that the sodium ascorbate solution is freshly prepared, as it can degrade over time. The purity of all reagents is also critical.

  • Protein Precipitation: If protein precipitation occurs, it may be due to the organic co-solvent or, in the case of CuAAC, potential oxidative damage. Reducing the percentage of co-solvent or using a more water-soluble alkyne derivative may help. For CuAAC, ensuring an adequate concentration of the protective ligand is important.

  • Non-Specific Labeling: In SPAAC, some strained alkynes can react with thiols. If non-specific labeling is a concern, pre-treating the biomolecule with a thiol-blocking agent like iodoacetamide (B48618) can mitigate this side reaction.

By following these guidelines and protocols, researchers can effectively utilize this compound and its strained alkyne derivatives for robust and specific labeling of biomolecules for a wide range of applications in research and drug development.

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cy7-YNE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the covalent ligation of molecules.[1][2] This reaction enables the specific formation of a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. The near-infrared fluorescent probe, Cy7-YNE (Cyanine7-alkyne), is an excellent tool for labeling biomolecules due to its high extinction coefficient and emission in a spectral region with minimal autofluorescence from biological samples.[3][4] These characteristics make it particularly valuable for in vivo imaging and other sensitive detection methods.[5]

This document provides detailed protocols for the conjugation of this compound to azide-modified biomolecules, such as proteins and peptides, along with data presentation and visualizations to guide researchers in applying this powerful technique.

Data Presentation

Table 1: Spectroscopic and Physicochemical Properties of Cy7-Alkyne

PropertyValueReference(s)
Excitation Maximum (λmax)~750 nm
Emission Maximum (λem)~773 nm
Molar Extinction Coefficient (ε)~255,000 cm-1M-1
Quantum Yield (Φ)~0.3
Molecular Weight~622.38 g/mol
SolubilityDMSO, DMF, Water (limited)

Table 2: Representative Reaction Conditions for CuAAC with this compound

ParameterRecommended RangeNotes
Reactants
Azide-modified Biomolecule1 - 10 mg/mLConcentration can be optimized based on the specific biomolecule.
This compound1.5 - 10 molar excess over biomoleculeHigher excess can drive the reaction to completion but may require more extensive purification.
Catalyst System
Copper(II) Sulfate (CuSO4)50 - 250 µMPrecursor to the active Cu(I) catalyst.
Sodium Ascorbate (B8700270)1 - 5 mMReducing agent to generate Cu(I) in situ. A fresh solution is crucial for optimal performance.
Ligand (e.g., THPTA, TBTA)100 - 500 µMStabilizes the Cu(I) catalyst and improves reaction efficiency. Water-soluble ligands like THPTA are recommended for biological applications.
Reaction Environment
SolventAqueous Buffer (e.g., PBS, pH 7.4) with co-solventA co-solvent like DMSO or DMF (up to 10%) may be necessary to ensure the solubility of this compound.
TemperatureRoom Temperature (20-25 °C) or 37 °CThe reaction is typically efficient at room temperature.
Reaction Time1 - 4 hoursReaction progress can be monitored by chromatography (e.g., HPLC) or fluorescence.
AtmosphereInert (e.g., Argon or Nitrogen)Degassing the reaction mixture is recommended to prevent the oxidation of the Cu(I) catalyst.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins with this compound

This protocol details the steps for conjugating this compound to a protein that has been previously modified to contain an azide (B81097) group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Purification column (e.g., size-exclusion chromatography)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add the THPTA stock solution to a final concentration of 100-500 µM.

    • Add the this compound stock solution to the desired molar excess (e.g., 3-fold molar excess over the protein). Gently mix.

    • If necessary, add additional reaction buffer to reach the final desired volume.

  • Degassing:

    • Bubble inert gas through the reaction mixture for 5-10 minutes to remove dissolved oxygen.

  • Initiation of the Click Reaction:

    • Add the CuSO4 stock solution to a final concentration of 50-250 µM.

    • Immediately add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

    • Gently mix the reaction by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the Cy7-labeled protein from excess reagents using a suitable method such as size-exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, SDS-PAGE with in-gel fluorescence scanning, or mass spectrometry.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Azide-Modified Biomolecule Azide-Modified Biomolecule Reaction Mixture Reaction Mixture Azide-Modified Biomolecule->Reaction Mixture This compound This compound This compound->Reaction Mixture Catalyst Premix Catalyst Premix (CuSO4 + Ligand) Catalyst Premix->Reaction Mixture Reducing Agent Reducing Agent (Sodium Ascorbate) Reducing Agent->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation 1-4h, RT Purification Purification Incubation->Purification Characterization Characterization Purification->Characterization Labeled Product Labeled Product Characterization->Labeled Product

Caption: Experimental workflow for labeling an azide-modified biomolecule with this compound.

G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates Cy7_Probe Cy7-Labeled Antibody Cy7_Probe->EGFR Targets

Caption: Visualization of the ERK signaling pathway with a Cy7-labeled antibody targeting EGFR.

Applications in Drug Development and Research

The conjugation of this compound to biomolecules via CuAAC has numerous applications in research and drug development:

  • In Vivo Imaging: The near-infrared fluorescence of Cy7 allows for deep tissue imaging with a high signal-to-noise ratio, making it ideal for tracking the localization and biodistribution of drug candidates or targeted delivery systems in animal models.

  • Fluorescence Microscopy: Labeled proteins or peptides can be visualized in cells and tissues to study their subcellular localization, trafficking, and interactions.

  • Flow Cytometry: Cy7-labeled antibodies or ligands can be used to identify and sort specific cell populations based on the expression of cell surface markers.

  • High-Throughput Screening: The robust and specific nature of click chemistry makes it suitable for developing assays to screen for inhibitors or modulators of biological processes.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no labeling Inactive catalystUse a freshly prepared solution of sodium ascorbate. Ensure the reaction is performed under an inert atmosphere.
Insoluble this compoundIncrease the percentage of co-solvent (DMSO or DMF) in the reaction mixture.
Steric hindranceIf the azide is in a sterically hindered position, consider increasing the reaction time or temperature.
Non-specific labeling Aggregation of the labeled biomoleculeOptimize the purification method to remove aggregates.
Side reactionsEnsure the absence of other reactive functional groups that could potentially interact with the reagents.
Signal quenching High degree of labelingReduce the molar excess of this compound to achieve a lower degree of labeling.

By following these detailed protocols and considering the provided data, researchers can effectively utilize the copper-catalyzed azide-alkyne cycloaddition with this compound for a wide range of applications in their scientific endeavors.

References

Application Notes: Cy7-YNE Labeling of Peptides and Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cy7-YNE is a near-infrared (NIR) fluorescent probe consisting of a Cy7 fluorophore functionalized with a terminal alkyne group.[1] This reagent is designed for the covalent labeling of biomolecules through a highly efficient and specific bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] The NIR fluorescence of Cy7 (excitation ~750 nm, emission ~773 nm) is particularly advantageous for biological applications, as it falls within the "optical window" of biological tissues, resulting in reduced autofluorescence and deeper tissue penetration for in vivo imaging.[4][]

These application notes provide detailed protocols for the labeling of azide-modified peptides and oligonucleotides with this compound. The methodologies are intended for researchers, scientists, and drug development professionals engaged in creating fluorescently labeled biomolecules for applications such as cellular imaging, flow cytometry, fluorescence resonance energy transfer (FRET) studies, and in vivo tracking.

Principle of the Method: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The labeling strategy relies on the CuAAC reaction, which forms a stable triazole linkage between the terminal alkyne of this compound and an azide (B81097) group previously incorporated into the target peptide or oligonucleotide. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270). A chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often included to stabilize the Cu(I) catalyst, improve reaction efficiency, and prevent potential damage to the biomolecules. The high reliability, specificity, and biocompatibility of the CuAAC reaction make it an ideal method for bioconjugation.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Cy7_YNE This compound (Terminal Alkyne) Labeled_Product Cy7-Labeled Biomolecule (Stable Triazole Linkage) Cy7_YNE->Labeled_Product + Biomolecule Azide-Modified Peptide or Oligonucleotide Biomolecule->Labeled_Product Copper Copper(I) Catalyst (from CuSO₄ + Na-Ascorbate) Copper->Labeled_Product Catalyzes Reaction Ligand THPTA Ligand (Stabilizer)

Caption: The CuAAC reaction mechanism for labeling biomolecules.

Data and Reagent Specifications

Quantitative data for the this compound reagent and representative labeling efficiencies are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₃₈H₄₅N₃O₇S₂
Molecular Weight ~719.9 g/mol
Excitation Max (λex) ~750 nm
Emission Max (λem) ~773 nm
Purity >95% (HPLC recommended) -

| Storage | -20°C, protect from light | |

Table 2: Representative Labeling Efficiency The following table illustrates expected labeling efficiencies under various conditions. Actual results may vary based on the specific biomolecule and purity of reagents. Efficiency can be quantified by HPLC, mass spectrometry, or fluorescence-based assays.

BiomoleculeMolar Ratio (Dye:Bio)Ligand (THPTA)Reaction TimeExpected Efficiency
Peptide1.5 : 15 eq.1 hour>90%
Peptide5 : 15 eq.1 hour>95%
Oligonucleotide5 : 15 eq.1-2 hours>90%
Oligonucleotide10 : 15 eq.2 hours>95%

Experimental Workflow

The general workflow for labeling peptides or oligonucleotides involves preparation of reagents, initiation and incubation of the click reaction, followed by purification and analysis of the final product.

G A 1. Prepare Stock Solutions (Biomolecule, this compound, CuSO₄, THPTA, Na-Ascorbate) B 2. Form Catalyst Complex (Mix CuSO₄ and THPTA) A->B C 3. Combine Reactants (Add Azide-Biomolecule and this compound) B->C D 4. Initiate Reaction (Add Catalyst Complex and fresh Sodium Ascorbate) C->D E 5. Incubate (Room Temperature, 1-4 hours, Protect from light) D->E F 6. Purify Labeled Product (HPLC for Peptides, Ethanol (B145695) Precipitation or HPLC for Oligos) E->F G 7. Analyze Product (LC-MS, HPLC, Fluorimetry) F->G

Caption: General experimental workflow for this compound labeling.

Detailed Experimental Protocols

Protocol 1: this compound Labeling of Azide-Modified Peptides

This protocol details the labeling of a peptide containing an azide-functionalized amino acid.

1. Materials and Reagents

  • Azide-modified peptide

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.2-7.5

  • Solvent: Anhydrous DMSO for dissolving this compound

  • Purification: Reverse-phase HPLC system

2. Preparation of Stock Solutions

  • Azide-Peptide: Prepare a 1-10 mM solution in the reaction buffer.

  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

  • CuSO₄: Prepare a 20 mM stock solution in nuclease-free water.

  • THPTA: Prepare a 100 mM stock solution in nuclease-free water.

  • Sodium Ascorbate: Prepare fresh just before use. Make a 100 mM stock solution in nuclease-free water.

3. Labeling Reaction Procedure This procedure is for a final reaction volume of 200 µL with a final peptide concentration of 100 µM.

  • In a microcentrifuge tube, add the required volume of the azide-peptide stock solution to achieve the final desired concentration (e.g., 2 µL of a 10 mM stock for a 100 µM final concentration in 200 µL).

  • Add this compound stock solution to achieve a 1.5 to 5-fold molar excess over the peptide (e.g., 3-10 µL of 10 mM stock).

  • Add reaction buffer to bring the volume to ~170 µL.

  • In a separate tube, prepare the catalyst premix: combine 2 µL of 20 mM CuSO₄ and 2 µL of 100 mM THPTA (maintains a 1:5 copper-to-ligand ratio). Mix gently and let it stand for 2 minutes.

  • Add the 4 µL of catalyst premix to the peptide/dye mixture.

  • Initiate the reaction by adding 20 µL of freshly prepared 100 mM sodium ascorbate solution. The final concentration of ascorbate will be 10 mM.

  • Mix gently by pipetting. Protect the tube from light (e.g., wrap in aluminum foil).

  • Incubate at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS.

4. Purification

  • Upon completion, purify the Cy7-labeled peptide from excess reagents using reverse-phase HPLC.

  • Lyophilize the collected fractions containing the pure product. Store at -20°C or -80°C.

Protocol 2: this compound Labeling of Azide-Modified Oligonucleotides

This protocol is adapted for labeling oligonucleotides, which may require different purification methods.

1. Materials and Reagents

  • Azide-modified oligonucleotide

  • All other reagents from Protocol 1

  • 3 M Sodium Acetate (NaOAc), pH 5.2

  • 100% Ethanol (cold)

  • 70% Ethanol (cold)

  • Nuclease-free water

2. Preparation of Stock Solutions

  • Prepare stock solutions as described in Protocol 1. Ensure all water and buffers are nuclease-free.

3. Labeling Reaction Procedure This procedure is for a final reaction volume of 100 µL.

  • In a microcentrifuge tube, dissolve the azide-modified oligonucleotide in nuclease-free water or buffer.

  • Add this compound stock solution to achieve a 5 to 10-fold molar excess over the oligonucleotide.

  • In a separate tube, prepare the catalyst premix: combine 1 µL of 20 mM CuSO₄ and 1 µL of 100 mM THPTA. Mix and let stand for 2 minutes.

  • Add the catalyst premix to the oligonucleotide/dye mixture.

  • Add buffer to adjust the volume.

  • Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate.

  • Mix gently, protect from light, and incubate at room temperature for 2-4 hours.

4. Purification

  • Method A: Ethanol Precipitation (for removing small molecules)

    • Add 0.1 volumes of 3 M NaOAc (pH 5.2) to the reaction mixture.

    • Add 3 volumes of cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour or -80°C for 30 minutes.

    • Centrifuge at high speed (≥12,000 x g) for 30 minutes at 4°C.

    • Carefully discard the supernatant.

    • Wash the pellet with cold 70% ethanol and centrifuge again for 10 minutes.

    • Air-dry the pellet and resuspend in a suitable nuclease-free buffer.

  • Method B: HPLC Purification

    • For the highest purity, use reverse-phase or ion-exchange HPLC to separate the labeled oligonucleotide from unlabeled starting material and excess reagents. Dual HPLC purification is highly recommended for sensitive applications.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Yield Inactive Sodium AscorbateAlways prepare sodium ascorbate solution fresh before each reaction.
Oxidation of Cu(I) CatalystEnsure the copper-to-ligand (THPTA) ratio is sufficient (e.g., 1:5). Degas buffers if oxygen sensitivity is suspected.
Impure BiomoleculePurify the starting azide-modified peptide or oligonucleotide before labeling.
Degradation of Biomolecule Reactive Oxygen Species (ROS)The THPTA ligand helps protect against ROS generated by the Cu/ascorbate system. Ensure its presence in sufficient quantity.
Nuclease Contamination (Oligos)Use nuclease-free water, tubes, and pipette tips for all oligonucleotide work.
Poor HPLC Separation Improper Gradient/ColumnOptimize the HPLC method (gradient, mobile phase, column type) for your specific labeled product.

References

Application Notes and Protocols for Cy7-YNE Labeling of Nanoparticles via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of nanoparticles is a critical technique for visualizing and tracking their biodistribution, cellular uptake, and fate in vitro and in vivo. Near-infrared (NIR) dyes, such as Cyanine7 (Cy7), are particularly advantageous for in vivo imaging due to their deep tissue penetration and minimal autofluorescence. This document provides detailed protocols for the covalent conjugation of Cy7-YNE, an alkyne-functionalized cyanine (B1664457) dye, to azide-functionalized nanoparticles using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.

Click chemistry offers a robust method for creating a stable triazole linkage between the this compound dye and the nanoparticle. This bioorthogonal reaction is highly selective, proceeds under mild conditions, and is well-suited for the modification of complex biomaterials and nanostructures. These protocols are designed to guide researchers in the successful labeling of their nanoparticles with Cy7 for a wide range of applications in drug delivery, diagnostics, and biomedical imaging.

Data Presentation

The following table summarizes typical quantitative data obtained during the characterization of nanoparticles before and after this compound labeling via click chemistry. These values can serve as a reference for expected outcomes.

Sample Hydrodynamic Diameter (nm) (DLS) Polydispersity Index (PDI) Zeta Potential (mV) Dye to Nanoparticle Ratio (molar ratio)
Azide-Functionalized Nanoparticles100 ± 50.12 ± 0.03-15 ± 3N/A
Cy7-Labeled Nanoparticles105 ± 60.15 ± 0.04-12 ± 45:1 to 20:1

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for this compound Labeling

This protocol details the covalent attachment of this compound to azide-functionalized nanoparticles. The CuAAC reaction forms a stable triazole linkage between the alkyne group on the dye and the azide (B81097) group on the nanoparticle surface.

Materials:

  • Azide-functionalized nanoparticles (e.g., PLGA-PEG-N3, silica-N3)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized (DI) water or 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Orbital shaker

  • Size-exclusion chromatography (SEC) column or centrifugal filtration units for purification

Procedure:

  • Prepare Nanoparticle Suspension:

    • Disperse the azide-functionalized nanoparticles in DI water or PBS at a concentration of 1-5 mg/mL.

    • Ensure the nanoparticles are well-suspended by vortexing or brief sonication.

  • Prepare Reagent Stock Solutions:

    • This compound: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1-10 mg/mL. Protect the solution from light.

    • CuSO4: Prepare a 20 mM stock solution in DI water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in DI water.

    • THPTA: Prepare a 50 mM stock solution in DI water.

  • Conjugation Reaction: a. In a microcentrifuge tube, add the azide-functionalized nanoparticle suspension. b. Add the this compound stock solution to the nanoparticle suspension. The molar ratio of dye to nanoparticle should be optimized, but a starting point of 10:1 to 50:1 (dye:nanoparticle azide groups) is recommended. c. Prepare the catalyst premix in a separate tube: combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.[1] Let this stand for 1-2 minutes. d. Add the catalyst premix to the nanoparticle-dye mixture. e. Initiate the reaction by adding the sodium ascorbate stock solution. The final concentration of sodium ascorbate should be approximately 5 mM.[1] f. Mix the reaction mixture thoroughly by gentle vortexing or pipetting. g. Incubate the reaction for 1-4 hours at room temperature on an orbital shaker, protected from light.

  • Purification of Cy7-Labeled Nanoparticles:

    • Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column (e.g., Sephadex G-25) equilibrated with PBS to separate the labeled nanoparticles from unreacted dye and catalyst components.[2]

    • Centrifugal Filtration: Alternatively, use centrifugal filtration units with an appropriate molecular weight cutoff to wash the nanoparticles. Add PBS to the reaction mixture and centrifuge according to the manufacturer's instructions. Repeat the washing steps at least three times, or until the supernatant is colorless.[3]

    • After purification, resuspend the Cy7-labeled nanoparticles in the desired buffer (e.g., PBS) for storage and further experiments. Store at 4°C, protected from light.

Protocol 2: Characterization of Cy7-Labeled Nanoparticles

1. Dynamic Light Scattering (DLS) and Zeta Potential Measurement:

  • Purpose: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles before and after labeling.

  • Procedure:

    • Dilute the unlabeled and Cy7-labeled nanoparticle suspensions in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis.

    • Measure the hydrodynamic diameter, PDI, and zeta potential using a DLS instrument.

    • An increase in size and a change in zeta potential are expected after successful labeling.

2. UV-Vis Spectroscopy for Quantification of Labeling:

  • Purpose: To determine the concentration of conjugated Cy7 and calculate the dye-to-nanoparticle ratio.

  • Procedure: a. Measure the UV-Vis absorbance spectrum of the purified Cy7-labeled nanoparticle suspension from 600 nm to 800 nm. Use the unconjugated nanoparticles as a blank. b. Determine Cy7 Concentration: The concentration of Cy7 can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at the maximum wavelength of Cy7 (~750 nm), ε is the molar extinction coefficient of Cy7 (typically ~250,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette. c. Calculate Dye to Nanoparticle Ratio: If the concentration of nanoparticles is known, the average number of Cy7 molecules per nanoparticle can be calculated.

Visualization of Experimental Workflow

Cy7_Labeling_Workflow NP_prep 1. Prepare Azide- Functionalized Nanoparticles Conjugation 3. CuAAC Conjugation Reaction NP_prep->Conjugation Reagent_prep 2. Prepare Reagent Stock Solutions (this compound, CuSO4, Na-Ascorbate, THPTA) Reagent_prep->Conjugation Purification 4. Purification (SEC or Centrifugation) Conjugation->Purification Remove excess reagents Characterization 5. Characterization (DLS, Zeta, UV-Vis) Purification->Characterization Final_Product Cy7-Labeled Nanoparticles Characterization->Final_Product Confirm labeling & quality

Caption: Workflow for this compound labeling of nanoparticles.

Signaling Pathway Example: Nanoparticle Uptake and Intracellular Trafficking

The following diagram illustrates a general pathway for the uptake and intracellular trafficking of functionalized nanoparticles, which can be visualized using Cy7 labeling.

Nanoparticle_Uptake_Pathway NP Cy7-Labeled Nanoparticle Cell_Membrane Cell Membrane Endocytosis Endocytosis NP->Endocytosis Binding Early_Endosome Early Endosome Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Exocytosis Exocytosis Early_Endosome->Exocytosis Recycling Lysosome Lysosome Late_Endosome->Lysosome Drug_Release Drug Release/ Payload Delivery Lysosome->Drug_Release Degradation/ Trigger

Caption: Nanoparticle cellular uptake and trafficking pathway.

References

Application Notes and Protocols for Cy7-YNE in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy7-YNE is a near-infrared (NIR) fluorescent dye containing an alkyne functional group. This feature makes it an ideal tool for labeling and detecting biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group. The labeling occurs through a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2][3] The resulting triazole linkage is stable, and the far-red fluorescence of the Cy7 dye minimizes interference from cellular autofluorescence, enhancing the signal-to-noise ratio in flow cytometry applications.[4][5]

The near-infrared properties of Cy7, with an excitation maximum around 750-756 nm and an emission maximum around 775-779 nm, allow for its use in multicolor flow cytometry panels with minimal spectral overlap with commonly used fluorophores that emit in the visible range. This makes this compound a valuable reagent for specifically labeling and analyzing subpopulations of cells in complex biological samples. Applications include the detection of newly synthesized DNA (by incorporating an azide-modified nucleoside), post-translationally modified proteins, or other azide-tagged molecules.

Principle of the Method

The use of this compound in flow cytometry is based on a two-step labeling procedure. First, cells are incubated with an azide-modified substrate, which is incorporated into a specific class of biomolecules. Following this incorporation, the cells are fixed, permeabilized, and then treated with this compound in the presence of a copper(I) catalyst. The alkyne group of this compound reacts specifically with the azide group on the target biomolecule, resulting in covalent labeling. The fluorescently labeled cells can then be analyzed by flow cytometry to quantify the population of interest.

Data Presentation

Table 1: Representative Quantitative Data for a this compound Flow Cytometry Experiment

The following table summarizes typical quantitative data obtained from a cell proliferation assay using an azide-modified nucleoside and this compound labeling.

ParameterControl (No Azide-Nucleoside)Treated (Azide-Nucleoside)Notes
Percentage of Cy7 Positive Cells < 1%35%Represents the percentage of cells that have incorporated the azide-modified nucleoside and are therefore actively synthesizing DNA.
Mean Fluorescence Intensity (MFI) of Cy7 Positive Population N/A8.5 x 10^4Indicates the average fluorescence intensity of the labeled cells, which can correlate with the level of azide-nucleoside incorporation.
Staining Index N/A150A measure of the separation between the positive and negative populations, calculated as (MFI_positive - MFI_negative) / (2 * SD_negative). A higher staining index indicates better resolution.

Experimental Protocols

Protocol 1: General Cell Labeling with this compound via Click Chemistry

This protocol provides a general procedure for labeling cells that have incorporated an azide-modified molecule.

Materials:

  • Cells of interest (e.g., 1 x 10^6 cells per sample)

  • Azide-modified molecule of interest (e.g., azide-modified sugar, amino acid, or nucleoside)

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., saponin-based buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Copper(II) Sulfate (CuSO₄)

  • Reducing Agent (e.g., Sodium Ascorbate)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Flow cytometry tubes

Procedure:

  • Metabolic Labeling (if applicable):

    • Culture cells in the presence of the azide-modified molecule for a predetermined time and concentration. The optimal conditions should be determined empirically for each cell type and azide-modified substrate.

  • Cell Preparation:

    • Harvest cells and wash them once with cold PBS.

    • Resuspend the cell pellet in 100 µL of PBS.

  • Fixation:

    • Add 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature, protected from light.

    • Wash the cells once with 3 mL of PBS.

  • Permeabilization:

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature.

  • Click Reaction Cocktail Preparation:

    • Prepare a fresh click reaction cocktail immediately before use. For a single 100 µL reaction, mix the following components in order:

      • PBS: 85 µL

      • This compound (10 mM stock in DMSO): 1 µL (final concentration 100 µM)

      • Copper(II) Sulfate (100 mM stock in water): 2 µL (final concentration 2 mM)

      • Sodium Ascorbate (500 mM stock in water, freshly prepared): 2 µL (final concentration 10 mM)

    • Note: The optimal concentration of this compound should be determined empirically.

  • Click Reaction:

    • Add 100 µL of the click reaction cocktail to the permeabilized cell suspension.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells once with 3 mL of Permeabilization Buffer.

    • Wash the cells once with 3 mL of Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a laser that can excite Cy7 (e.g., 633 nm, 640 nm, or a red laser in the 730-750 nm range) and an appropriate emission filter (e.g., a bandpass filter around 780 nm).

    • Include appropriate controls, such as unstained cells and cells that have not been treated with the azide-modified molecule, to set the background fluorescence and confirm the specificity of the labeling.

Protocol 2: Cell Surface Labeling with this compound

This protocol is adapted for labeling azide-modified molecules on the cell surface, where permeabilization may not be necessary.

Procedure:

  • Metabolic or Chemical Labeling of the Cell Surface:

    • Label cell surface molecules with an azide-containing probe.

  • Cell Preparation:

    • Harvest cells and wash them twice with cold PBS.

  • Click Reaction (without permeabilization):

    • Resuspend the cell pellet in 100 µL of PBS.

    • Prepare the click reaction cocktail as described in Protocol 1, Step 5.

    • Add 100 µL of the click reaction cocktail to the cell suspension.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells twice with 3 mL of Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer and analyze as described in Protocol 1, Step 8.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound Labeling in Flow Cytometry start Start: Cell Culture with Azide-Modified Substrate harvest Harvest and Wash Cells start->harvest fix Fixation (e.g., 4% PFA) harvest->fix permeabilize Permeabilization (e.g., Saponin) fix->permeabilize click_reaction Incubate Cells with Click Cocktail permeabilize->click_reaction click_cocktail Prepare Click Reaction Cocktail (this compound, CuSO4, Reducing Agent) click_cocktail->click_reaction wash Wash Cells click_reaction->wash acquire Acquire Data on Flow Cytometer wash->acquire analyze Data Analysis (Gating and Quantification) acquire->analyze

Caption: Workflow for labeling azide-modified biomolecules with this compound for flow cytometry.

G cluster_pathway Click Chemistry Labeling Pathway azide_biomolecule Azide-Modified Biomolecule (in cell) labeled_product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) azide_biomolecule->labeled_product cy7_yne This compound (Alkyne) cy7_yne->labeled_product copper Cu(I) Catalyst copper->labeled_product catalyzes

Caption: The copper(I)-catalyzed click chemistry reaction between this compound and an azide-modified biomolecule.

References

Application Notes and Protocols: Cy7-YNE for Deep-Tissue Imaging in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cy7-YNE, a near-infrared (NIR) cyanine (B1664457) dye functionalized with a terminal alkyne, for deep-tissue fluorescence imaging in animal models. The exceptional photophysical properties of the Cy7 core, combined with the versatility of the alkyne group for "click chemistry" conjugation, make this compound a powerful tool for developing targeted imaging probes. This document details the properties of this compound, protocols for probe development and in vivo imaging, and quantitative data from a relevant tumor imaging application.

Introduction to this compound for In Vivo Imaging

Near-infrared (NIR) fluorescence imaging in the 700-900 nm window offers significant advantages for studying biological processes in living animals.[1] Light in this spectral range can penetrate deeper into biological tissues due to reduced absorption by endogenous chromophores like hemoglobin and water, and lower tissue autofluorescence, leading to higher signal-to-background ratios.[1]

Cy7 is a heptamethine cyanine dye with excitation and emission maxima in the NIR region, making it an ideal fluorophore for in vivo imaging.[2][3] The this compound variant incorporates a terminal alkyne group, enabling covalent conjugation to azide-modified targeting ligands via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[4] This allows for the straightforward development of targeted probes for visualizing specific cells, tissues, or biological pathways in deep-tissue settings.

Photophysical and Chemical Properties of this compound

The utility of this compound for in vivo imaging is rooted in its distinct photophysical and chemical characteristics.

PropertyValueNotes
Excitation Maximum (λex) ~750 nmVaries slightly with solvent and conjugation.
Emission Maximum (λem) ~776 nmVaries slightly with solvent and conjugation.
Molar Extinction Coefficient (ε) >200,000 cm⁻¹M⁻¹Indicates a strong ability to absorb light.
Quantum Yield (Φ) 0.1 - 0.3Highly dependent on the local environment and solvent.
Reactive Group Terminal Alkyne (-C≡CH)For conjugation via copper-catalyzed "click chemistry".
Solubility Soluble in organic solvents (DMSO, DMF)Aqueous solubility can be increased through conjugation or formulation.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Azide-Modified Peptide (e.g., RGD) via Click Chemistry

This protocol outlines the general steps for conjugating this compound to a peptide containing an azide (B81097) group for targeted probe development.

Materials:

  • This compound

  • Azide-modified peptide (e.g., Azido-PEG-c(RGDyK))

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the azide-modified peptide in sterile water or PBS.

    • Prepare a 100 mM stock solution of sodium ascorbate in sterile water. This solution should be made fresh.

    • Prepare a 20 mM stock solution of CuSO₄ in sterile water.

    • Prepare a 100 mM stock solution of THPTA in sterile water.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the azide-modified peptide and this compound in a 1:1.5 to 1:5 molar ratio in PBS. The final concentration of the peptide should be in the range of 1-10 mg/mL.

    • Add THPTA to the reaction mixture to a final concentration of 5 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 10 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification of the Conjugate:

    • Purify the this compound-peptide conjugate from unreacted dye and other reagents using a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS.

    • Collect the fractions containing the labeled peptide (typically the first colored fraction).

    • Confirm the purity and concentration of the conjugate using UV-Vis spectroscopy and/or HPLC.

Protocol 2: In Vivo Deep-Tissue Imaging in a Mouse Model

This protocol provides a general workflow for in vivo fluorescence imaging of tumor-bearing mice using a this compound conjugated probe. This example is based on a study using a Cy7-labeled RGD peptide to target integrin αvβ3 in U87MG human glioblastoma xenografts.

Animal Model and Tumor Implantation:

  • Animal: Athymic nude mice (nu/nu), 4-6 weeks old.

  • Cell Line: U87MG human glioblastoma cells, which have high expression of integrin αvβ3.

  • Implantation: Subcutaneously inject 5 x 10⁶ U87MG cells in 50 µL of sterile PBS into the foreleg of each mouse. Allow tumors to grow to a suitable size for imaging (e.g., 5-10 mm in diameter).

Imaging Procedure:

  • Probe Administration:

    • Dissolve the purified this compound-RGD conjugate in sterile PBS.

    • Administer approximately 500 pmol of the probe per mouse via intravenous (tail vein) injection.

  • Anesthesia:

    • Anesthetize the mice using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) during the imaging procedure.

  • In Vivo Imaging:

    • Place the anesthetized mouse in a small animal in vivo imaging system equipped with appropriate filters for Cy7.

    • Excitation Filter: ~680/30 nm

    • Emission Filter: ~775/30 nm

    • Acquire images at various time points post-injection (e.g., 30 minutes, 1, 2, 4, and 24 hours) to determine the optimal imaging window for tumor accumulation and background clearance.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a non-target tissue (e.g., muscle) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background (or tumor-to-muscle) ratio at each time point by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

Quantitative Data Presentation

The following table summarizes quantitative data from a study using a Cy7-labeled tetrameric RGD peptide for imaging U87MG tumors in mice, demonstrating the potential performance of a this compound-RGD conjugate.

Time Post-InjectionTumor-to-Normal Tissue (T/N) Ratio (Control)Tumor-to-Normal Tissue (T/N) Ratio (Blocked*)
2 hours4.35 ± 0.261.95 ± 0.02

*Blocking was performed by co-injection of an excess of unconjugated c(RGDyK) to demonstrate target specificity.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for In Vivo Imaging with this compound Conjugates cluster_probe_prep Probe Preparation cluster_animal_model Animal Model cluster_imaging In Vivo Imaging cluster_analysis Data Analysis conjugation Conjugation: This compound + Azide-Ligand purification Purification (e.g., SEC) conjugation->purification probe_admin Probe Administration (i.v. injection) purification->probe_admin tumor_implantation Tumor Cell Implantation tumor_growth Tumor Growth tumor_implantation->tumor_growth tumor_growth->probe_admin anesthesia Anesthesia probe_admin->anesthesia image_acq Image Acquisition (NIR Imaging System) anesthesia->image_acq roi_analysis ROI Analysis image_acq->roi_analysis ratio_calc Tumor-to-Background Ratio Calculation roi_analysis->ratio_calc

Caption: Workflow for deep-tissue imaging using this compound conjugates.

Signaling Pathway

signaling_pathway Integrin αvβ3 Signaling Pathway Targeted by this compound-RGD cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular probe This compound-RGD integrin Integrin αvβ3 probe->integrin Binding fak FAK integrin->fak Activation pi3k PI3K fak->pi3k akt Akt pi3k->akt downstream Downstream Effects: Cell Proliferation, Migration, Angiogenesis akt->downstream

Caption: this compound-RGD targets integrin αvβ3, activating downstream signaling.

References

Application Notes and Protocols for Cy7-YNE in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cy7-YNE and Near-Infrared (NIR) Fluorescence Microscopy

This compound is a derivative of the near-infrared (NIR) fluorescent dye, Cyanine7, functionalized with a terminal alkyne group (-YNE). This alkyne moiety enables the covalent attachment of the Cy7 fluorophore to biomolecules containing an azide (B81097) group via a highly specific and efficient bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". This methodology allows for the precise labeling of target molecules in complex biological systems.

The fluorescence of Cy7 in the near-infrared spectrum (approximately 750-800 nm) offers significant advantages for cellular and deep-tissue imaging.[1] Biological tissues exhibit minimal autofluorescence in this spectral region, leading to a significantly improved signal-to-noise ratio.[1] Furthermore, NIR light penetrates deeper into tissues compared to visible light, making Cy7 an ideal probe for in vivo imaging applications in drug development and biological research.[1]

These application notes provide a comprehensive guide to utilizing this compound (or more accurately, a Cy7-azide in conjunction with an alkyne-tagged biomolecule) in fluorescence microscopy, including recommended filter sets and detailed experimental protocols for cellular imaging.

Quantitative Data Summary

For optimal performance and accurate data acquisition, understanding the spectral properties of the Cy7 fluorophore and selecting the appropriate microscopy hardware are critical.

Cy7 Fluorophore Properties

The photophysical properties of the Cy7 dye are summarized below. These values are essential for configuring imaging parameters and selecting appropriate laser lines and filters.

PropertyValue
Maximum Excitation Wavelength (λex) ~756 nm
Maximum Emission Wavelength (λem) ~779 nm
Molar Extinction Coefficient (ε) >200,000 cm⁻¹M⁻¹
Recommended Excitation Laser 750 nm

(Data sourced from multiple references)

Recommended Fluorescence Microscopy Filter Sets for Cy7

The selection of an appropriate filter set is crucial for isolating the fluorescence signal from the excitation light and background noise. Below is a compilation of recommended filter specifications for Cy7 imaging from various suppliers.

Supplier / Set IDExcitation FilterDichroic BeamsplitterEmission Filter
Chroma 49007 ET710/75x (710 ± 37.5 nm)T760lpxr (LP 760 nm)ET810/90m (810 ± 45 nm)
Newport HPF1425 HPX710-50 (710 ± 25 nm)HPD755 (LP 755 nm)HPM800-70 (800 ± 35 nm)
AVR Optics Cy7-B FF01-708/75 (708 ± 37.5 nm)FF757-Di01 (LP 757 nm)FF02-809/81 (809 ± 40.5 nm)

Experimental Protocols

The following protocols provide detailed methodologies for labeling and imaging alkyne-tagged biomolecules with a Cy7-azide probe in cultured cells.

Protocol 1: Labeling of Alkyne-Modified Biomolecules in Fixed Cells via CuAAC

This protocol describes the detection of a biomolecule that has been metabolically or chemically tagged with an alkyne group, using a Cy7-azide and a copper-catalyzed click reaction.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips, containing the alkyne-tagged molecule of interest

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS

  • Click Reaction Cocktail (prepare fresh):

    • Cy7-azide (stock solution in DMSO)

    • Copper(II) sulfate (B86663) (CuSO₄) (stock solution in water)

    • Copper-chelating ligand (e.g., THPTA or TBTA) (stock solution in water/DMSO)

    • Reducing agent: Sodium ascorbate (B8700270) (freshly prepared stock solution in water)

  • Antifade mounting medium

  • Fluorescence microscope equipped with a Cy7 filter set

Procedure:

  • Cell Preparation and Fixation:

    • Wash the cells grown on coverslips three times with PBS.

    • Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.[1]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature. This step is necessary for intracellular targets.

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail immediately before use. For a final volume of 500 µL, add the reagents in the following order:

      • PBS (to volume)

      • Cy7-azide (final concentration of 1-10 µM)

      • Copper(II) sulfate (final concentration of 100-200 µM)

      • Copper-chelating ligand (e.g., THPTA, 5-fold molar excess to CuSO₄)

    • Mix the solution gently.

    • Add freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM to reduce Cu(II) to the active Cu(I) state. Mix immediately.[2]

    • Aspirate the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the click reaction cocktail and wash the cells three to five times with PBS to remove unreacted reagents.

  • Counterstaining (Optional):

    • If a nuclear counterstain is desired (e.g., DAPI), incubate the cells with the counterstain solution according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Invert the coverslip onto a drop of antifade mounting medium on a microscope slide.

    • Seal the edges of the coverslip to prevent drying.

    • Image the slides using a fluorescence microscope equipped with an appropriate laser source and a Cy7 filter set (e.g., Excitation: ~750 nm, Emission: ~780-850 nm).

Visualizations

Experimental Workflow for this compound Labeling

The diagram below illustrates the key steps involved in labeling and imaging an alkyne-tagged biomolecule using a Cy7-azide probe via click chemistry.

G cluster_prep Sample Preparation cluster_labeling Click Chemistry Labeling cluster_imaging Imaging Start Cells with Alkyne-Tagged Biomolecule Fixation Fixation (4% PFA) Start->Fixation 1 Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization 2 ClickReaction Incubate with Cy7-Azide, CuSO4, Ligand, Na-Ascorbate Permeabilization->ClickReaction 3 Wash Wash Cells ClickReaction->Wash 4 Mount Mount on Slide Wash->Mount 5 Imaging Fluorescence Microscopy (Cy7 Filter Set) Mount->Imaging 6

Workflow for fluorescence microscopy using Cy7-azide and click chemistry.
Signaling Pathway Visualization (Conceptual)

This compound labeling can be used to visualize specific components of signaling pathways. For instance, if a receptor of interest is tagged with an alkyne, its localization and trafficking can be monitored upon ligand binding using a Cy7-azide.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Alkyne-Tagged Receptor Endosome Endosome with Cy7-Labeled Receptor Receptor->Endosome Internalization & Labeling (via Click Chemistry) Ligand Ligand Ligand->Receptor Binding Downstream Downstream Signaling Endosome->Downstream Signal Transduction

Conceptual diagram of labeling a receptor in a signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Fluorescence Signal with Cy7-YNE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy7-YNE. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family. The "-YNE" suffix indicates the presence of an alkyne functional group, which allows for its covalent attachment to azide-modified molecules via a copper-catalyzed or copper-free click chemistry reaction.[1][2] Its fluorescence in the NIR spectrum is advantageous for biological imaging due to deeper tissue penetration and reduced autofluorescence from biological samples.[3][]

Q2: What are the primary causes of low or no fluorescence signal with this compound?

A low fluorescence signal when using this compound can stem from several factors throughout the experimental workflow. These can be broadly categorized into issues with the dye itself, problems during the click chemistry conjugation process, and post-conjugation/imaging complications.

Key contributing factors include:

  • Dye Degradation: Improper storage and handling can lead to the degradation of the this compound dye.

  • Inefficient Click Chemistry: The conjugation reaction between this compound and the azide-modified target molecule may be incomplete.

  • Purification Issues: Inefficient removal of excess, unconjugated this compound can lead to high background and obscure the specific signal.

  • Photobleaching: Cy7, like other fluorophores, is susceptible to photobleaching (irreversible loss of fluorescence) upon exposure to excitation light.[3]

  • Fluorescence Quenching: The fluorescence of Cy7 can be quenched by various factors, including the local chemical environment and the presence of a copper catalyst from the click reaction.

  • Suboptimal Imaging Settings: Incorrect instrument settings, such as mismatched excitation and emission filters, can result in poor signal detection.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of a low fluorescence signal in your this compound experiments.

Problem 1: Low or No Signal After Click Chemistry Labeling
Possible Cause Troubleshooting Steps
Inefficient Click Reaction 1. Optimize Reagent Concentrations: Ensure the correct molar ratio of this compound to your azide-containing molecule. A 2-fold excess of the dye is often a good starting point. 2. Verify Catalyst and Ligand Activity: For copper-catalyzed reactions (CuAAC), use freshly prepared copper (I) catalyst and a stabilizing ligand (e.g., THPTA, BTTAA) to prevent copper-mediated damage to the dye and your biomolecule. 3. Check Reaction Conditions: Ensure the reaction is performed at the optimal pH (typically 4-11) and temperature. While the reaction is generally pH-insensitive, extreme conditions can affect your target molecule. 4. Consider Side Reactions: If your target molecule contains free thiols (e.g., cysteine residues in proteins), these can undergo side reactions with the alkyne group. Pre-treating your sample with a reducing agent or an alkylating agent can mitigate this issue.
Degraded this compound 1. Proper Storage: Store this compound at -20°C in the dark and desiccated. 2. Fresh Stock Solutions: Prepare fresh stock solutions of the dye in anhydrous DMSO or DMF immediately before use.
Issues with Target Molecule 1. Confirm Azide (B81097) Incorporation: Verify that the azide group has been successfully incorporated into your target molecule using an independent method if possible. 2. Accessibility of the Alkyne/Azide: Steric hindrance around the alkyne or azide groups can prevent an efficient reaction. Consider using a linker to increase the distance between the dye and the target molecule.
Problem 2: High Background Signal Obscuring Specific Fluorescence
Possible Cause Troubleshooting Steps
Excess Unconjugated Dye 1. Thorough Purification: It is crucial to remove all unconjugated this compound after the labeling reaction. Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis are effective methods for purifying labeled proteins and other macromolecules. 2. Verify Purification: Monitor the purification process by checking the absorbance of the collected fractions at both 280 nm (for protein) and ~750 nm (for Cy7). A high absorbance at ~750 nm in later fractions indicates the presence of free dye.
Non-specific Binding 1. Blocking: For applications like immunofluorescence or flow cytometry, use appropriate blocking buffers (e.g., BSA) to minimize non-specific binding of the labeled molecule. 2. Washing: Increase the number and duration of washing steps after incubation with the labeled probe to remove any non-specifically bound molecules.
Copper-Induced Fluorescence In some cases, the copper catalyst used in CuAAC reactions can contribute to background fluorescence. Including a final wash step with a copper chelator like EDTA can help to remove residual copper ions.
Problem 3: Signal Fades Rapidly During Imaging
Possible Cause Troubleshooting Steps
Photobleaching 1. Minimize Light Exposure: Protect your samples from light at all stages of the experiment. During imaging, use the lowest possible laser power and shortest exposure time that provides an adequate signal. 2. Use Antifade Reagents: Mount your samples in an antifade mounting medium to reduce photobleaching during microscopy. 3. Optimize Imaging Sequence: If performing time-lapse imaging, conduct the Cy7 channel imaging last if multiplexing with more photostable dyes.

Quantitative Data Summary

The following tables provide key quantitative parameters for working with this compound and similar fluorescent dyes.

Table 1: Photophysical Properties of Cy7

PropertyValue
Maximum Excitation (λex)~750 - 770 nm
Maximum Emission (λem)~775 - 800 nm
Molar Extinction Coefficient (ε)~200,000 - 276,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)~0.28

Table 2: Recommended Starting Conditions for Click Chemistry (CuAAC)

ReagentRecommended Molar Ratio/Concentration
This compound2-fold molar excess to azide
Copper (II) Sulfate0.05 - 0.25 mM
Stabilizing Ligand (e.g., THPTA)5-fold molar excess to Copper (II) Sulfate
Reducing Agent (e.g., Sodium Ascorbate)5 mM

Experimental Protocols

Protocol 1: General Protocol for Labeling an Azide-Modified Protein with this compound via CuAAC

  • Prepare the Protein: Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Click Chemistry Reagents:

    • Copper (II) Sulfate: 20 mM in water.

    • THPTA Ligand: 50 mM in water.

    • Sodium Ascorbate (B8700270): 100 mM in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein, this compound stock solution (to the desired final concentration, e.g., 2-fold molar excess over the protein), and buffer to the desired final volume.

    • Add the THPTA ligand solution, followed by the Copper (II) Sulfate solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the Cy7-labeled protein conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. Collect the fractions containing the labeled protein, which will elute first.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Azide-Modified Protein mix Combine Protein, Dye, and Reagents prep_protein->mix prep_dye Prepare this compound Stock Solution prep_dye->mix prep_reagents Prepare Click Chemistry Reagents prep_reagents->mix incubate Incubate at RT (Protected from Light) mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify collect Collect Labeled Protein Fractions purify->collect analyze Analyze via Spectroscopy, SDS-PAGE, etc. collect->analyze troubleshooting_workflow start Low Fluorescence Signal check_conjugation Successful Conjugation? start->check_conjugation check_purification High Background? check_conjugation->check_purification Yes cause_reaction Cause: Inefficient Click Reaction - Optimize reagent ratios - Check catalyst activity - Verify reaction conditions check_conjugation->cause_reaction No cause_dye Cause: Degraded Dye - Use fresh stock - Proper storage check_conjugation->cause_dye No check_imaging Signal Fades Rapidly? check_purification->check_imaging No cause_purification Cause: Excess Free Dye - Improve purification protocol - Verify removal of free dye check_purification->cause_purification Yes cause_photobleaching Cause: Photobleaching - Minimize light exposure - Use antifade reagents - Optimize imaging settings check_imaging->cause_photobleaching Yes cause_quenching Cause: Quenching - Remove residual copper - Check local environment check_imaging->cause_quenching No

References

How to reduce background fluorescence in Cy7 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in Cy7 imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in Cy7 imaging?

High background fluorescence in Cy7 imaging can originate from several sources, complicating data analysis and reducing the signal-to-noise ratio. The main contributors include:

  • Tissue Autofluorescence: Endogenous molecules within biological samples, such as collagen, elastin, and lipofuscin, can naturally fluoresce, creating a background signal. While generally lower in the near-infrared (NIR) region where Cy7 is imaged, it can still be a significant factor.[1]

  • Unbound Fluorophore: Incomplete removal of unbound Cy7-conjugated probes or antibodies during the washing steps results in a diffuse background signal.[1]

  • Non-Specific Binding: The Cy7 probe or antibody may bind to unintended targets within the sample due to hydrophobic or charge-based interactions. For antibodies, this can also occur through binding to Fc receptors on certain cell types.[1][2]

  • Diet-Induced Autofluorescence: In preclinical animal imaging, standard rodent chow containing chlorophyll (B73375) can cause strong autofluorescence in the gastrointestinal tract, which can interfere with the signal from the targeted region.[1]

  • Imaging Medium and Vessels: Components in cell culture media, like phenol (B47542) red, and the plastic used in imaging plates can contribute to background fluorescence.

  • Instrumental Noise: The imaging system itself, including detector noise and light leakage from the excitation source, can also be a source of background.

Q2: My unstained control sample shows high background fluorescence. What is the likely cause and how can I fix it?

High background in an unstained control is a clear indicator of autofluorescence originating from the biological sample itself. Here are several strategies to mitigate this issue:

  • Wavelength Selection: If your imaging system permits, shifting to longer excitation and emission wavelengths can significantly reduce autofluorescence. Imaging in the NIR-II window (1000-1700 nm) can nearly eliminate tissue autofluorescence.

  • Chemical Quenching: Treating the tissue with a quenching agent can reduce or eliminate endogenous fluorescence. A common agent is Sudan Black B, which is effective at quenching lipofuscin-related autofluorescence. However, it's important to optimize the concentration and incubation time, as Sudan Black B can sometimes introduce its own background in the far-red channels.

  • Signal Amplification: If the specific signal from your target is low, amplifying it can improve the signal-to-noise ratio, making the autofluorescence less prominent.

  • Computational Correction: Modern microscopy software often includes tools for spectral unmixing, which can computationally separate the Cy7 signal from the autofluorescence background.

Q3: How can I reduce non-specific binding of my Cy7-conjugated antibody?

Non-specific binding of antibodies is a common cause of high background. The following steps can help minimize this issue:

  • Optimize Antibody Concentration: Using too high a concentration of the antibody increases the likelihood of non-specific binding. It is crucial to perform an antibody titration to determine the optimal concentration that provides the best signal-to-noise ratio.

  • Use a Blocking Agent: Blocking non-specific binding sites before applying the primary antibody is a critical step. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the species in which the secondary antibody was raised.

  • Fc Receptor Blocking: If you are working with cells that express Fc receptors (e.g., macrophages, monocytes), these can non-specifically bind your primary antibody. Pre-incubating your sample with an Fc blocking reagent can prevent this interaction.

  • Thorough Washing: Increasing the number and duration of wash steps after antibody incubation helps to remove unbound antibodies more effectively. Adding a mild detergent like Tween-20 to the wash buffer can also aid in reducing non-specific binding.

Troubleshooting Guides

Systematic Troubleshooting of High Background Fluorescence

This guide provides a step-by-step workflow to identify and resolve the source of high background in your Cy7 imaging experiments.

TroubleshootingWorkflow cluster_autofluorescence Autofluorescence Reduction Strategies cluster_nonspecific Non-Specific Binding Reduction Strategies start High Background Observed unstained_control Image Unstained Control start->unstained_control autofluorescence High Background in Unstained Control? (Autofluorescence) unstained_control->autofluorescence Yes nonspecific_binding Low Background in Unstained Control? (Non-specific Binding / Reagent Issue) unstained_control->nonspecific_binding No quenching Use Chemical Quenchers (e.g., Sudan Black B) autofluorescence->quenching wavelength Optimize Wavelength Selection (Shift to longer wavelengths) autofluorescence->wavelength spectral_unmixing Use Spectral Unmixing Software autofluorescence->spectral_unmixing diet For in vivo imaging: Use purified, chlorophyll-free diet autofluorescence->diet titration Optimize Antibody Concentration (Perform Titration) nonspecific_binding->titration blocking Improve Blocking Step (Increase time, change agent) nonspecific_binding->blocking fc_block Use Fc Receptor Block nonspecific_binding->fc_block washing Optimize Washing Steps (Increase number/duration, add detergent) nonspecific_binding->washing end_node Improved Signal-to-Noise Ratio quenching->end_node wavelength->end_node spectral_unmixing->end_node diet->end_node titration->end_node blocking->end_node fc_block->end_node washing->end_node

Caption: A workflow to systematically troubleshoot high background fluorescence in Cy7 imaging.

Data Presentation

Table 1: Impact of Diet and Imaging Wavelength on Background Autofluorescence

The following table summarizes the significant reduction in background autofluorescence that can be achieved by modifying the diet of preclinical models and selecting longer imaging wavelengths.

Experimental ConditionExcitation WavelengthEmission WavelengthDietBackground ReductionReference
Standard670 nmNIR-I (700-975 nm)Standard ChowBaseline
Diet Modification670 nmNIR-I (700-975 nm)Purified Diet> 2 orders of magnitude
Wavelength Shift (Excitation)760 nm or 808 nmNIR-I (700-975 nm)Standard Chow> 2 orders of magnitude
Wavelength Shift (Emission)670 nmNIR-II (1000-1600 nm)Standard Chow> 2 orders of magnitude
Table 2: Efficacy of Sudan Black B in Quenching Autofluorescence

This table provides an overview of the reported effectiveness of Sudan Black B in reducing tissue autofluorescence across different studies.

Tissue TypeFixation MethodReduction in AutofluorescenceReference
Human Pancreatic TissueFormalin-fixed, paraffin-embedded65-95%
Mouse Brain (ICH model)Not specified~74% (FITC), ~76% (Tx Red), ~72% (DAPI)
Mouse Brain (TBI model)Not specified~57% (FITC), ~44% (Tx Red), ~46% (DAPI)

Experimental Protocols

Protocol 1: Antibody Titration for Optimal Signal-to-Noise Ratio

Objective: To determine the optimal concentration of a Cy7-conjugated antibody that maximizes the specific signal while minimizing non-specific background.

Materials:

  • Your cells or tissue sections

  • Blocking buffer (e.g., PBS with 1-5% BSA)

  • Cy7-conjugated antibody

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Antifade mounting medium

Procedure:

  • Prepare a Dilution Series: Create a series of dilutions of your Cy7-conjugated antibody in blocking buffer. A typical starting range is from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Prepare identical samples (cells or tissue sections) for each antibody concentration to be tested.

  • Blocking: Block all samples according to your standard protocol to minimize non-specific binding.

  • Antibody Incubation: Incubate each sample with a different concentration of the diluted antibody. Ensure all other incubation parameters (time, temperature) are kept constant.

  • Include Controls:

    • No Primary Antibody Control: A sample that goes through the entire staining process but is not incubated with the Cy7-conjugated antibody. This will help assess autofluorescence.

    • Isotype Control: A sample incubated with a non-specific antibody of the same isotype and at the same concentration as your primary antibody. This helps determine non-specific binding of the antibody itself.

  • Washing: Wash all samples using your standard washing protocol. It is critical that the washing steps are identical for all samples.

  • Imaging: Image all samples using the exact same acquisition settings (e.g., laser power, exposure time, gain).

  • Analysis: Quantify the mean fluorescence intensity of the specific signal and the background for each antibody concentration. The optimal concentration is the one that yields the highest signal-to-background ratio.

Protocol 2: General Immunofluorescence Staining with Cy7

Objective: To perform immunofluorescence staining of cultured cells using a Cy7-conjugated antibody.

Materials:

  • Cells grown on coverslips

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA in PBS)

  • Cy7-conjugated antibody

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Wash the cells three times with PBS.

  • Fixation: Incubate the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets): Incubate with permeabilization buffer for 10 minutes.

  • Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature.

  • Antibody Staining: Dilute the Cy7-conjugated antibody to the predetermined optimal concentration in blocking buffer. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Invert the coverslip onto a drop of antifade mounting medium on a microscope slide.

  • Imaging: Image the slides using a fluorescence microscope equipped with the appropriate filters for Cy7 (Excitation: ~750 nm, Emission: ~780 nm).

StainingWorkflow prep Cell Preparation (Wash with PBS) fix Fixation (e.g., 4% PFA) prep->fix wash1 Wash (PBS) fix->wash1 perm Permeabilization (if required) wash1->perm block Blocking (e.g., BSA) perm->block antibody Primary Antibody Incubation (with Cy7 conjugate) block->antibody wash2 Wash (PBS) antibody->wash2 mount Mounting (Antifade medium) wash2->mount image Imaging mount->image

Caption: A general workflow for immunofluorescence staining with a Cy7-conjugated antibody.

References

Optimizing Cy7-YNE antibody labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Antibody Labeling. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and protocols to help you optimize the labeling of antibodies with Cy7-alkyne (Cy7-YNE) via click chemistry.

An Important Note on Labeling Chemistry

While your query specified This compound , which contains a terminal alkyne for click chemistry, it is crucial to note that a more common method for antibody labeling is the use of Cy7-NHS Ester .

  • This compound (Click Chemistry): This method requires the antibody to possess a corresponding azide (B81097) group. The labeling is a two-step process: first, introducing an azide onto the antibody, and second, "clicking" the this compound to the azide. This approach offers highly specific, site-directed conjugation if the azide is introduced at a specific location.[1][2]

  • Cy7-NHS Ester (Amine Labeling): This is a more traditional and direct one-step method where the N-hydroxysuccinimide (NHS) ester on the dye reacts directly with primary amines (e.g., lysine (B10760008) residues) on the antibody surface to form a stable bond.[3]

This guide will primarily focus on the This compound click chemistry approach as requested but will include relevant parameters and troubleshooting tips that are broadly applicable to antibody conjugation, including principles from the well-documented NHS ester method.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label antibodies? this compound is a near-infrared (NIR) cyanine (B1664457) dye functionalized with a terminal alkyne group. It is used in click chemistry, a highly specific reaction where an alkyne (this compound) and an azide react to form a stable covalent bond.[4][] To use this compound, your antibody must first be modified to contain azide groups.

Q2: How do I introduce azide groups onto my antibody? Azide groups can be introduced onto an antibody through various methods. A common approach is to use an NHS-ester-azide crosslinker (e.g., Azido-PEG4-NHS Ester) which reacts with lysine residues on the antibody, similar to dye-NHS ester labeling. This converts the primary amines into azide-functionalized sites ready for the click reaction.

Q3: What are the advantages of using click chemistry for antibody labeling? Click chemistry is highly specific and bio-orthogonal, meaning the alkyne and azide groups react only with each other and do not interfere with other functional groups found in biological samples. This can lead to more controlled and specific labeling compared to amine-reactive methods which target multiple lysine residues that may be located in or near the antigen-binding site.

Q4: What is the recommended starting molar ratio of this compound to antibody? For the click chemistry step, a molar ratio of 3:1 to 10:1 (dye:antibody) is a common starting point. The optimal ratio depends on the number of azide groups successfully attached to the antibody and should be optimized for your specific application to achieve the desired Degree of Labeling (DOL).

Q5: How do I remove unconjugated this compound after the reaction? It is critical to remove free dye to prevent high background signals. The most effective method is size-exclusion chromatography (e.g., using Sephadex G-25 columns), which separates the large labeled antibody from the smaller, unconjugated dye molecules. Dialysis can also be used but is often less efficient.

Q6: How do I calculate the Degree of Labeling (DOL)? The DOL is the average number of dye molecules attached to a single antibody molecule. It is calculated using spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~750 nm (the absorbance maximum for Cy7).

The formula is: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) Where:

  • A_max: Absorbance of the conjugate at ~750 nm.

  • A_280: Absorbance of the conjugate at 280 nm.

  • ε_protein: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • ε_dye: Molar extinction coefficient of Cy7 at ~750 nm (e.g., ~250,000 M⁻¹cm⁻¹).

  • CF: Correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy7).

An optimal DOL for antibodies is generally between 2 and 10.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Degree of Labeling (DOL) / Weak Fluorescent Signal 1. Inefficient Azide Introduction: The first step of modifying the antibody with azide groups was unsuccessful. 2. Inactive this compound: The alkyne dye may have degraded. 3. Suboptimal Reaction Conditions: Incorrect buffer, pH, or presence of interfering substances. For CuAAC, the copper catalyst may be inactive. 4. Low Antibody Concentration: Reaction is less efficient at concentrations below 2 mg/mL.1. Verify the efficiency of the azide-NHS ester reaction. Ensure antibody buffer is amine-free (no Tris or glycine). Use a pH of 7.2-8.5 for this step. 2. Prepare a fresh stock solution of this compound in anhydrous DMSO immediately before use. 3. For the click reaction, ensure the buffer is free of chelators if using a copper catalyst. Use a freshly prepared solution of the reducing agent (e.g., ascorbic acid). 4. Concentrate the antibody to 2-10 mg/mL before labeling.
Antibody Precipitation / Aggregation 1. Over-labeling: Attaching too many hydrophobic Cy7 molecules reduces the antibody's solubility. 2. Harsh Reaction Conditions: Vigorous vortexing or extreme pH can denature the antibody. 3. Presence of Copper Catalyst (CuAAC): Copper ions can sometimes promote protein aggregation.1. Reduce the molar ratio of this compound to antibody. Perform a titration to find the optimal DOL that maintains solubility. A DOL > 10 often leads to aggregation. 2. Mix gently during incubation (e.g., on a rotator). Ensure the pH of the final reaction mixture is within a physiological range (7.2-7.8). 3. Ensure a stabilizing ligand (e.g., THPTA) is used in the reaction buffer to protect the protein. Alternatively, consider copper-free click chemistry (SPAAC).
High Background Signal in Assay 1. Incomplete Removal of Free Dye: Unconjugated this compound remains in the final product. 2. Non-covalent Binding of Dye: Hydrophobic Cy7 dye may bind non-specifically to the antibody.1. Purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25 spin columns). Ensure the column is adequately sized for the reaction volume to achieve good separation. 2. Add a small amount of a non-ionic detergent (e.g., Tween-20 at 0.05%) to the final storage buffer to disrupt non-specific interactions.
Loss of Antibody Activity / Antigen Binding 1. Modification of Critical Residues: The azide-NHS ester may have attached to lysine residues within the antigen-binding site (paratope). 2. Denaturation: See "Antibody Precipitation" causes.1. While click chemistry offers more control than direct amine labeling, the initial azide introduction step still targets lysines randomly. If activity is lost, consider site-specific conjugation methods that target regions away from the antigen-binding site, such as glycans or engineered cysteines.

Experimental Protocols & Data

Key Experimental Parameters Summary

The following table summarizes recommended starting conditions for the two-step this compound labeling process.

ParameterStep 1: Azide Introduction Step 2: Click Reaction (CuAAC) Reference(s)
Antibody Purity >95% pure, free of BSA, gelatin, or amine-containing buffers (Tris, glycine).>95% pure, azide-modified.
Antibody Conc. 2 - 10 mg/mL2 - 10 mg/mL
Reaction Buffer 1X PBS or Bicarbonate buffer1X PBS or Triethylammonium acetate
Buffer pH 8.0 - 9.0~6.8 - 7.4
Reagent Stock Azide-NHS Ester @ 10 mM in anhydrous DMSOThis compound @ 10 mM in anhydrous DMSO
Molar Ratio (Reagent:Ab) Start with 10:1 to 20:1Start with 3:1 to 10:1
Incubation Time 60-90 minutes8-16 hours (or 1-2 hours with catalyst)
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Mixing Gentle shaking/rotation, protected from light.Gentle shaking/rotation, protected from light.
Protocol 1: Two-Step Antibody Labeling with this compound

A. Antibody Preparation & Azide Introduction

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., 1X PBS, pH 8.5). If the buffer contains Tris or glycine, perform a buffer exchange using a desalting column or dialysis.

  • Adjust Concentration: Adjust the antibody concentration to 2-10 mg/mL.

  • Prepare Azide Reagent: Prepare a 10 mM stock solution of an Azide-NHS ester reagent in anhydrous DMSO.

  • Reaction: Add the Azide-NHS ester stock solution to the antibody solution at a 10:1 molar ratio. Incubate for 60 minutes at room temperature with gentle rotation, protected from light.

  • Purification: Remove excess azide reagent using a desalting column (e.g., Sephadex G-25), equilibrating and eluting with 1X PBS, pH 7.4. The azide-modified antibody is now ready for the click reaction.

B. Click Reaction with this compound (Copper-Catalyzed)

  • Prepare Reagents:

    • Prepare a 10 mM stock of this compound in anhydrous DMSO.

    • Prepare a fresh 50 mM solution of ascorbic acid in water.

    • Prepare a copper/ligand solution (e.g., Copper(II) Sulfate with THPTA ligand).

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified antibody, the reaction buffer (containing the copper/ligand mix), and the this compound dye (at a 3:1 to 10:1 molar ratio to the antibody).

  • Initiate Reaction: Add the freshly prepared ascorbic acid solution to reduce the Copper(II) to the catalytic Copper(I) state and initiate the reaction.

  • Incubate: Allow the reaction to proceed for 8-16 hours (or as recommended by reagent supplier) at room temperature, protected from light.

  • Purify Conjugate: Purify the Cy7-labeled antibody from excess dye and reaction components using a desalting or size-exclusion chromatography column. The labeled antibody will elute as the first colored band.

  • Characterize: Determine the final protein concentration and calculate the Degree of Labeling (DOL) via spectrophotometry. Store the conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Visualizations

Chemical Reaction Pathways

cluster_0 NHS Ester Chemistry cluster_1 This compound Click Chemistry Ab_Amine Antibody-NH₂ (Lysine Residue) Labeled_Ab_Amine Labeled Antibody (Stable Amide Bond) Ab_Amine->Labeled_Ab_Amine pH 8.0-9.0 Cy7_NHS Cy7-NHS Ester Cy7_NHS->Labeled_Ab_Amine NHS_leaving NHS byproduct Labeled_Ab_Amine->NHS_leaving Ab_Azide Antibody-N₃ (Azide-modified) Labeled_Ab_Click Labeled Antibody (Stable Triazole Ring) Ab_Azide->Labeled_Ab_Click Cy7_YNE Cy7-Alkyne (this compound) Cy7_YNE->Labeled_Ab_Click Catalyst Cu(I) Catalyst Catalyst->Labeled_Ab_Click

Figure 1. Comparison of NHS Ester and Click Chemistry reaction pathways.
General Experimental Workflow

G start Start: Purified Antibody buffer_exchange 1. Buffer Exchange (Amine-free, pH 8.5) start->buffer_exchange azide_intro 2. Add Azide-NHS Ester (Incubate 60 min) buffer_exchange->azide_intro purify_azide 3. Purify Azide-Ab (Desalting Column) azide_intro->purify_azide click_reaction 4. Click Reaction: Add this compound & Catalyst purify_azide->click_reaction incubate_click 5. Incubate (8-16 hours, dark) click_reaction->incubate_click purify_final 6. Final Purification (SEC Column) incubate_click->purify_final characterize 7. Characterize (Calculate DOL) purify_final->characterize end Finish: Purified Cy7-Ab characterize->end

Figure 2. Workflow for two-step this compound antibody labeling.
Troubleshooting Logic: Low Degree of Labeling (DOL)

G problem Problem: Low DOL or Weak Signal check_buffer Was antibody buffer amine-free (no Tris)? problem->check_buffer check_ratio Was Azide-NHS Ester molar ratio sufficient? check_buffer->check_ratio Yes solution_buffer Solution: Perform buffer exchange before labeling. check_buffer->solution_buffer No check_dye Was this compound stock freshly prepared? check_ratio->check_dye Yes solution_ratio Solution: Increase Azide-NHS Ester molar ratio (e.g., to 20:1). check_ratio->solution_ratio No check_catalyst Was click catalyst (e.g., Ascorbic Acid) fresh? check_dye->check_catalyst Yes solution_dye Solution: Use fresh dye dissolved in anhydrous DMSO. check_dye->solution_dye No solution_catalyst Solution: Always use freshly made reducing agent. check_catalyst->solution_catalyst No

Figure 3. Troubleshooting decision tree for low labeling efficiency.

References

Technical Support Center: Preventing Photobleaching of Cy7-YNE in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of Cy7-YNE photobleaching during microscopy experiments.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered with this compound photobleaching.

Problem: Rapid loss of this compound signal during image acquisition.

Rapid signal decay is a classic sign of photobleaching. Follow this workflow to systematically identify and address the potential causes.

Troubleshooting Workflow for Rapid this compound Signal Fading

G cluster_0 Start: Rapid Signal Loss cluster_1 Step 1: Optimize Imaging Parameters cluster_2 Step 2: Implement Antifade Reagents cluster_3 Step 3: Evaluate Sample Preparation cluster_4 Outcome start Rapid this compound Signal Fading reduce_power Reduce Laser Power start->reduce_power Lowest possible for good S/N ratio reduce_exposure Decrease Exposure Time reduce_power->reduce_exposure Shortest possible for clear image use_nd_filters Use Neutral Density Filters reduce_exposure->use_nd_filters If further reduction is needed add_antifade Incorporate Antifade Mounting Medium use_nd_filters->add_antifade If photobleaching persists oxygen_scavenger Use Oxygen Scavenging System (Live Cells) add_antifade->oxygen_scavenger For live-cell imaging check_mounting Ensure Fresh Antifade Medium oxygen_scavenger->check_mounting check_ph Verify Optimal pH of Medium check_mounting->check_ph end Signal Stabilized check_ph->end Problem Resolved

Caption: Troubleshooting workflow for rapid this compound signal fading.

Quantitative Comparison of Common Antifade Strategies

While specific quantitative data for this compound is limited, the following table summarizes the general effectiveness of common antifade reagents for cyanine (B1664457) dyes like Cy7. The effectiveness can vary based on the specific experimental conditions.

Antifade Reagent/StrategyMechanism of ActionTypical ConcentrationRelative Photostability Improvement (General)
n-Propyl gallate (NPG) Triplet state quencher.[1]0.1% - 2% (w/v)Moderate to High
Trolox Triplet state quencher and antioxidant.[2]0.1 - 1 mMHigh
Oxygen Scavenging Systems Removes molecular oxygen.[1]Varies by systemHigh to Very High
Optimized Imaging Parameters Reduces photon dose.[1]N/AVariable (depends on optimization)

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol describes how to prepare a homemade antifade mounting medium using n-propyl gallate.

Materials:

  • 10X Phosphate-Buffered Saline (PBS)

  • Glycerol (ACS grade, 99-100% purity)

  • n-Propyl gallate (NPG)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Sodium bicarbonate or Sodium hydroxide (B78521) for pH adjustment

Procedure:

  • Prepare a 20% (w/v) NPG stock solution: Dissolve 2g of NPG in 10 mL of DMSO or DMF. Note that NPG does not dissolve well in aqueous solutions.[3]

  • Prepare the mounting medium base: In a conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.

  • Add NPG to the base: Slowly add the 20% NPG stock solution to the PBS/glycerol mixture to a final concentration of 0.1% to 2% (w/v). The optimal concentration may need to be determined empirically for your specific application.

  • Adjust pH: Adjust the pH of the final solution to approximately 8.0-9.0 using sodium bicarbonate or sodium hydroxide, as NPG is more effective at a slightly alkaline pH.

  • Storage: Store the final solution in small aliquots at -20°C, protected from light.

Protocol 2: Using Trolox for Live-Cell Imaging

This protocol outlines the use of Trolox as an antifade reagent for live-cell microscopy.

Materials:

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ethanol (B145695)

  • Cell culture media or imaging buffer

Procedure:

  • Prepare a 100 mM Trolox stock solution: Dissolve Trolox in ethanol to a final concentration of 100 mM.

  • Prepare working solution: Dilute the 100 mM Trolox stock solution into your cell culture media or imaging buffer to a final concentration between 0.1 mM and 1 mM.

  • Incubate cells: Replace the medium of your this compound labeled cells with the Trolox-containing medium shortly before imaging.

  • Imaging: Proceed with your microscopy experiment. The optimal working concentration of Trolox may depend on the cell type and their tolerance to hypoxia, so it is advisable to perform control experiments.

Protocol 3: Quantifying the Photobleaching Rate of this compound

This protocol provides a method to measure the rate of photobleaching of your this compound signal.

Materials:

  • Fluorescence microscope with a camera

  • Image analysis software (e.g., ImageJ/Fiji)

  • Your this compound labeled sample

Procedure:

  • Sample Preparation: Prepare your slides as you normally would for imaging.

  • Image Acquisition:

    • Locate a region of interest (ROI) on your sample.

    • Set the imaging parameters (laser power, exposure time, gain) that you intend to use for your experiment and keep them constant throughout the measurement.

    • Acquire a time-lapse series of images of the same ROI at consistent time intervals.

  • Data Analysis:

    • Open the image sequence in your image analysis software.

    • Define an ROI within your fluorescently labeled structure.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Measure the mean intensity of a background region for each image and subtract this from your ROI intensity.

    • Normalize the intensity values by dividing each intensity point by the initial intensity at time zero.

    • Plot the normalized intensity as a function of time. The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is this compound susceptible to it?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce. The process is induced by the light used for excitation. When a fluorophore like this compound absorbs a photon, it is excited to a higher energy state. From this excited state, it can undergo a transition to a long-lived triplet state. In this triplet state, the fluorophore is highly reactive and can interact with surrounding molecules, particularly molecular oxygen, leading to its permanent degradation. Cyanine dyes like Cy7 are known to be susceptible to photobleaching, especially under intense or prolonged illumination.

G S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) T1->Bleached Reaction with O2

Caption: Simplified Jablonski diagram of photobleaching.

Q2: How can I reduce this compound photobleaching by optimizing imaging parameters?

A: Optimizing your microscope settings is a critical first step in minimizing photobleaching:

  • Reduce Laser Power: Use the lowest possible laser power that still provides a sufficient signal-to-noise ratio for your experiment.

  • Minimize Exposure Time: Use the shortest exposure time that allows for the capture of a clear image.

  • Use Neutral Density Filters: These filters can be placed in the light path to reduce the intensity of the excitation light.

Q3: What are antifade reagents and how do they work?

A: Antifade reagents are chemical compounds added to the mounting medium to protect fluorophores from photobleaching. They work through several mechanisms:

  • Oxygen Scavengers: Many antifade reagents, such as those containing glucose oxidase and catalase, work by removing molecular oxygen from the sample environment. This reduces the likelihood of oxygen-mediated photochemical reactions that destroy the fluorophore.

  • Triplet State Quenchers: Compounds like n-propyl gallate and Trolox can deactivate the excited triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.

G cluster_0 Photobleaching Pathway cluster_1 Antifade Intervention T1 Excited Triplet State (T1) Bleached Photobleached this compound T1->Bleached Reacts with S0 Ground State this compound (S0) T1->S0 Quenches O2 Molecular Oxygen (O2) Antifade Antifade Reagent

Caption: Mechanism of action of triplet state quenching antifade reagents.

Q4: Can the "YNE" modification in this compound affect its photostability?

A: The "YNE" functional group is an alkyne, which is often used for "click chemistry" reactions to conjugate the dye to other molecules. While the core photophysics is determined by the cyanine structure, the local chemical environment and the nature of the conjugated molecule can influence the photostability of the dye. It is possible that the rigidity or electronic properties of the molecule attached via the alkyne could have a minor effect on the photobleaching rate. However, the fundamental strategies for preventing photobleaching of cyanine dyes remain applicable to this compound.

Q5: Are there commercial antifade reagents you would recommend for this compound?

A: Many commercial antifade mounting media are available and are generally effective for a wide range of fluorophores, including cyanine dyes. It is recommended to choose a product that is specifically formulated for fluorescence microscopy and has been shown to be compatible with near-infrared dyes. Always consult the manufacturer's instructions for the specific product you are using.

References

Cy7-YNE aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy7-YNE. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a particular focus on aggregation-related issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family. It is functionalized with a terminal alkyne group (-YNE), making it suitable for covalent labeling of azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". Its primary applications are in biological imaging, particularly for in vivo studies, due to the deep tissue penetration of NIR light and minimal background autofluorescence.

Q2: Why is my this compound solution forming precipitates or appearing aggregated?

Cyanine dyes, including Cy7 and its derivatives, have a strong tendency to self-assemble and form aggregates in aqueous solutions, especially at high concentrations and ionic strengths. This is driven by π–π stacking interactions between the dye molecules. This compound, being a non-sulfonated cyanine, has limited water solubility, which further promotes aggregation and precipitation in aqueous buffers.

Q3: How should I properly store and handle this compound to minimize aggregation?

Proper storage and handling are crucial for maintaining the quality and performance of this compound. It is recommended to store the lyophilized powder at -20°C, protected from light and moisture.[1] Before use, allow the vial to warm to room temperature before opening to prevent condensation. For preparing stock solutions, use anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[1][2] Once dissolved, it is advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: Can I use this compound directly in my aqueous reaction buffer?

Due to its limited water solubility, adding a concentrated stock of this compound in DMSO or DMF directly to an aqueous buffer can cause it to precipitate. To avoid this, it is recommended to add the this compound stock solution dropwise to the reaction buffer while gently vortexing to ensure rapid and uniform dispersion. This helps to prevent localized high concentrations that can lead to aggregation.

Q5: What are H- and J-aggregates, and how do they affect my experiments?

H- and J-aggregates are different forms of cyanine dye self-assembly. H-aggregates typically exhibit a blue-shifted absorption spectrum and are often associated with fluorescence quenching, which can lead to a lower-than-expected signal in your experiments. J-aggregates, on the other hand, show a red-shifted absorption band and can sometimes be fluorescent. The formation of either type of aggregate can lead to inconsistent and unreliable experimental results.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound, with a focus on aggregation-related problems.

Issue Potential Cause(s) Recommended Solution(s)
Precipitate forms when adding this compound to aqueous buffer. 1. Poor solubility of this compound in the aqueous buffer. 2. High concentration of the dye.1. Add the this compound stock solution (in DMSO or DMF) to the buffer dropwise while vortexing. 2. Increase the percentage of organic co-solvent (e.g., up to 10-20% DMSO) in the final reaction mixture, if compatible with your experiment. 3. Consider using a sulfonated version of Cy7-alkyne for improved water solubility.[3]
Low fluorescence signal from my this compound conjugate. 1. Aggregation-induced fluorescence quenching (H-aggregate formation). 2. Low degree of labeling. 3. Photobleaching.1. Dilute the sample to reduce the likelihood of aggregation. 2. Add a non-ionic surfactant, such as 0.05% Tween-20, to the buffer to help disrupt aggregates.[4] 3. Optimize the click chemistry reaction to improve labeling efficiency.
Inconsistent fluorescence readings between samples. 1. Sample aggregation over time. 2. Fluctuations in pH or temperature.1. Prepare fresh samples and use them immediately after preparation. 2. Briefly sonicate the sample before measurement to break up any existing aggregates. 3. Ensure consistent buffer conditions (pH and temperature) for all samples.
Poor yield of the labeled conjugate in a click chemistry reaction. 1. Aggregation of this compound hindering the accessibility of the alkyne group. 2. Suboptimal reaction conditions for the click chemistry reaction.1. Follow the recommendations to prevent aggregation of the dye. 2. Ensure all components of the click chemistry reaction (copper catalyst, reducing agent, and ligand) are fresh and active.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Materials:

  • Lyophilized this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15 minutes before opening.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a stock solution concentration of 1-10 mM.

  • Vortex the vial for at least 1 minute to ensure the compound is fully dissolved.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into single-use tubes and store at -20°C, protected from light.

Protocol 2: General Procedure for Labeling an Azide-Modified Protein with this compound via Copper-Catalyzed Click Chemistry (CuAAC)

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS)

  • This compound stock solution (10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)

  • Sodium ascorbate (B8700270) solution (300 mM in water, freshly prepared)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein solution and the appropriate buffer.

  • Add the THPTA solution to the tube, followed by a brief vortex.

  • Add the CuSO₄ solution and vortex briefly.

  • Add the this compound stock solution to the reaction mixture. It is recommended to use a 3-10 fold molar excess of the dye over the protein.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly to mix.

  • Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • Purify the labeled protein from the excess dye and reaction components using a suitable method, such as size exclusion chromatography (e.g., a G-25 column) or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification & Analysis prep_dye Prepare this compound Stock Solution (in DMSO) add_dye Add this compound Stock Solution prep_dye->add_dye prep_protein Prepare Azide-Modified Protein Solution mix Combine Protein, Buffer, and Reagents prep_protein->mix prep_reagents Prepare Click Chemistry Reagents prep_reagents->mix mix->add_dye initiate Initiate with Sodium Ascorbate add_dye->initiate incubate Incubate at Room Temp (Protected from Light) initiate->incubate purify Purify Conjugate (e.g., SEC) incubate->purify analyze Analyze Labeled Protein purify->analyze

Caption: Workflow for labeling an azide-modified protein with this compound.

troubleshooting_logic start Experiencing Issues with this compound? issue What is the primary issue? start->issue precipitate Precipitation in Aqueous Buffer issue->precipitate Precipitation low_signal Low Fluorescence Signal issue->low_signal Low Signal inconsistent Inconsistent Results issue->inconsistent Inconsistency sol_precipitate Improve Solubility: - Add dropwise to buffer - Increase co-solvent % - Use sulfonated dye precipitate->sol_precipitate sol_low_signal Reduce Quenching: - Dilute sample - Add surfactant (Tween-20) - Optimize labeling low_signal->sol_low_signal sol_inconsistent Ensure Consistency: - Use fresh samples - Sonicate before use - Control buffer conditions inconsistent->sol_inconsistent

Caption: Troubleshooting logic for common this compound issues.

References

Technical Support Center: Improving Cy7-YNE Quantum Yield in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the quantum yield of Cy7-YNE in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence quantum yield of my this compound conjugate significantly lower in aqueous buffer compared to organic solvents?

A1: The quantum yield of cyanine (B1664457) dyes like this compound is often lower in non-viscous aqueous solutions due to several factors. A primary reason is the flexibility of the polymethine chain, which can lead to cis-trans isomerization upon excitation. This isomerization provides a non-radiative decay pathway, effectively quenching fluorescence.[1] Additionally, cyanine dyes have a tendency to form non-fluorescent H-aggregates in aqueous solutions, particularly at higher concentrations, which also leads to self-quenching and a reduction in overall fluorescence intensity.[1]

Q2: I'm observing a blue-shift in the absorbance spectrum of my this compound conjugate. What is the likely cause?

A2: A blue-shift in the absorbance spectrum of this compound is a characteristic indicator of H-aggregate formation.[1] These aggregates possess a different electronic structure compared to the monomeric dye, causing them to absorb light at higher energies (shorter wavelengths). The formation of these aggregates is typically accompanied by significant fluorescence quenching.[1]

Q3: How does the choice of aqueous buffer impact the quantum yield of this compound?

A3: The composition of the aqueous buffer can indeed influence the quantum yield. Factors such as pH and the presence of certain salts can affect the dye's aggregation tendency and photostability.[1] It is advisable to empirically test different buffer systems to find the optimal conditions for your specific this compound conjugate and application.

Q4: What strategies can I employ to increase the quantum yield of my this compound conjugate in an aqueous buffer?

A4: Several effective strategies can be used to enhance the quantum yield of this compound in aqueous solutions:

  • Increase Solvent Viscosity: Adding agents like glycerol (B35011) to your buffer can restrict the intramolecular motion of the this compound molecule, which in turn reduces non-radiative decay from cis-trans isomerization.

  • Use Heavy Water (D₂O): Substituting heavy water (D₂O) for H₂O in your buffer can lead to a notable increase in the quantum yield of Cy7. This is attributed to the mitigation of energy transfer through dipole-dipole coupling between the excited dye and water molecules.

  • Prevent Aggregation: The addition of non-ionic surfactants, such as Tween-20, can help prevent the formation of non-fluorescent H-aggregates.

  • Covalent Attachment: Conjugating this compound to macromolecules can sterically hinder both isomerization and aggregation, leading to enhanced fluorescence.

Q5: Is this compound sufficiently water-soluble for my experiments?

A5: Standard this compound has limited solubility in water and may require the addition of organic co-solvents like DMSO or DMF for successful conjugation in aqueous buffers. For applications sensitive to organic solvents, using a sulfonated version of this compound is recommended, as the sulfonic acid groups significantly increase water solubility and can also slightly improve the quantum yield and photostability.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Fluorescence Intensity 1. Cis-trans isomerization. 2. H-aggregation (concentration-dependent quenching). 3. Photobleaching.1. Increase buffer viscosity by adding glycerol. 2. Prepare the buffer using heavy water (D₂O). 3. Reduce the concentration of the this compound conjugate. 4. Add a surfactant like 0.05% Tween-20 to the buffer. 5. Employ a photostabilizing agent.
Blue-Shifted Absorbance Spectrum Formation of non-fluorescent H-aggregates.1. Dilute the sample. 2. Add a surfactant to disrupt existing aggregates. 3. Modify the labeling protocol to achieve a lower degree of labeling.
Inconsistent Fluorescence Readings 1. Sample aggregation over time. 2. Fluctuations in pH or temperature.1. Prepare samples fresh and use them immediately. 2. Ensure consistent buffer conditions (pH and temperature). 3. Briefly sonicate the sample before measurement to break up aggregates.
Precipitation of this compound Conjugate Poor solubility and extensive aggregation of the labeled molecule.1. Add a small percentage of a solubilizing agent like DMSO or DMF, if compatible with your experimental setup. 2. Use a sulfonated version of this compound for improved water solubility.

Quantitative Data Summary

The following table summarizes reported improvements in the quantum yield of Cy7 and related cyanine dyes using various methods. Note that this data is for Cy7 and serves as a close approximation for what can be expected with this compound.

Method Dye Fold Increase in Quantum Yield Reference
Use of Heavy Water (D₂O) vs. H₂OCy72.6
Increased Solvent ViscosityUnsymmetrical Cyanine Dyes>100
Covalent attachment to DNAsCy3Significant Enhancement

Experimental Protocols

Protocol 1: Enhancing Quantum Yield with Glycerol
  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS) as you normally would.

  • Glycerol Addition: To a specific volume of your buffer, add glycerol to achieve a final concentration of 10-50% (v/v). Mix thoroughly until the solution is homogeneous.

  • Sample Preparation: Dilute your this compound conjugate in the glycerol-containing buffer to the final desired concentration.

  • Incubation: Incubate the sample under your standard experimental conditions.

  • Measurement: Measure the fluorescence of your sample using the appropriate excitation and emission wavelengths for this compound.

Protocol 2: Enhancing Quantum Yield with Heavy Water (D₂O)
  • Buffer Preparation: Prepare your desired aqueous buffer by dissolving the buffer salts in 100% D₂O instead of H₂O. Ensure all components are fully dissolved.

  • Sample Preparation: Prepare your this compound-labeled sample by diluting it in the D₂O-based buffer to the final desired concentration.

  • Incubation: Incubate the sample under the same conditions as your standard protocol.

  • Measurement: Measure the fluorescence of your sample.

Protocol 3: Preventing Aggregation with Tween-20
  • Stock Solution: Prepare a 10% (w/v) stock solution of Tween-20 in deionized water.

  • Buffer Preparation: Prepare your aqueous buffer as you normally would.

  • Addition of Tween-20: Add the Tween-20 stock solution to your buffer to a final concentration of 0.05-0.25% (v/v). Mix thoroughly.

  • Sample Preparation: Dilute your this compound-labeled conjugate in the Tween-20 containing buffer.

  • Measurement: Proceed with your standard experimental protocol for fluorescence measurement.

Visualizations

cluster_causes Factors Reducing Quantum Yield in Aqueous Buffer cluster_solutions Improvement Strategies Cis-Trans Isomerization Cis-Trans Isomerization Increase Viscosity (Glycerol) Increase Viscosity (Glycerol) Cis-Trans Isomerization->Increase Viscosity (Glycerol) H-Aggregation H-Aggregation Add Surfactant (Tween-20) Add Surfactant (Tween-20) H-Aggregation->Add Surfactant (Tween-20) Use Sulfonated this compound Use Sulfonated this compound H-Aggregation->Use Sulfonated this compound Photobleaching Photobleaching Use D2O Buffer Use D2O Buffer A Prepare this compound Conjugate C Dilute Conjugate in Modified Buffer A->C B Prepare Modified Aqueous Buffer (e.g., with Glycerol, D2O, or Tween-20) B->C D Incubate Sample C->D E Measure Fluorescence D->E F Analyze Data E->F S0 S0 S1 S1 S0->S1 Excitation S1->S0 Fluorescence (Radiative Decay) Cis Cis-Isomer (Non-fluorescent) S1->Cis Isomerization (Non-radiative Decay) Cis->S0 Relaxation

References

Technical Support Center: Cy7-YNE Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Cy7-YNE in their experiments. This resource offers troubleshooting advice for common solubility issues, detailed experimental protocols, and answers to frequently asked questions to ensure the successful application of this near-infrared fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family. It is functionalized with a terminal alkyne group (-YNE), making it suitable for covalent labeling of azide-modified molecules via copper-catalyzed or copper-free click chemistry. Its fluorescence in the NIR spectrum (excitation ~750 nm, emission ~770 nm) allows for deep tissue penetration and reduced background autofluorescence, making it ideal for in vivo imaging, fluorescence microscopy, and flow cytometry.

Q2: What are the general solubility characteristics of this compound?

As a non-sulfonated cyanine dye, this compound exhibits poor solubility in aqueous solutions.[1] It is readily soluble in polar aprotic organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[2] The presence of the alkyne group, being nonpolar, means that this compound is essentially insoluble in water but dissolves in organic solvents.[3][4] For experimental use in aqueous buffer systems, it is necessary to first dissolve this compound in an organic solvent to prepare a concentrated stock solution, which is then diluted into the final aqueous reaction mixture.

Q3: How should I store this compound?

This compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C in a desiccated environment, protected from light.[5] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for several weeks or at -80°C for up to six months. It is recommended to prepare fresh aqueous working solutions daily and avoid long-term storage in aqueous media due to the potential for hydrolysis and adsorption to surfaces.

Troubleshooting Guide: this compound Solubility Issues

Precipitation of this compound upon dilution of an organic stock solution into an aqueous buffer is a common challenge. This guide provides a systematic approach to troubleshoot and prevent this issue.

Problem: Precipitate forms immediately upon adding this compound stock solution to my aqueous buffer.

Below is a logical workflow to diagnose and solve this common solubility problem.

G Troubleshooting this compound Precipitation cluster_0 Initial Observation cluster_1 Immediate Checks cluster_2 Corrective Actions cluster_3 Resolution A Precipitate Observed B Check Final Concentration A->B Is concentration too high? C Check Organic Solvent Percentage B->C No E Lower Final Concentration B->E Yes D Check Buffer Composition C->D No F Increase Organic Co-solvent C->F Yes G Modify Buffer (pH, Salt) D->G Can buffer be modified? H Use Additives (e.g., Surfactants) D->H No I Solution Remains Clear E->I F->I G->I H->I

A logical workflow for troubleshooting this compound precipitation.

Detailed Troubleshooting Steps:

  • Reduce Final Concentration: High concentrations of hydrophobic dyes are a primary cause of aggregation in aqueous environments. Attempt to lower the final concentration of this compound in your experiment.

  • Optimize Organic Co-solvent Percentage: While it's desirable to minimize the amount of organic solvent in biological experiments, a certain percentage may be necessary to maintain solubility.

    • Recommendation: Start with a final concentration of 1-5% DMSO or DMF in your aqueous solution. You may need to empirically determine the optimal percentage for your specific buffer and this compound concentration. Be mindful that high concentrations of organic solvents can affect protein structure and cellular health.

  • Modify Buffer Conditions:

    • pH: The charge of the cyanine dye can influence its aggregation tendency. Ensure the pH of your buffer is compatible with your experimental system and the dye.

    • Ionic Strength: High salt concentrations can sometimes promote the aggregation of cyanine dyes. If your protocol allows, try reducing the salt concentration of your buffer.

  • Incorporate Solubility-Enhancing Additives:

    • Surfactants: Low concentrations (below the critical micelle concentration) of non-ionic surfactants like Tween-20 or Triton X-100 can help prevent hydrophobic interactions and aggregation.

    • Cyclodextrins: β-cyclodextrin can encapsulate the hydrophobic dye molecule, increasing its aqueous solubility.

  • Change the Order of Addition: Instead of adding the this compound stock directly to the full volume of buffer, try adding the buffer to the dye stock solution in a stepwise manner with vigorous vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

Quantitative Solubility Data

The following table summarizes the approximate solubility of the parent Cy7 dye in various solvents. The solubility of this compound is expected to be similar.

SolventApproximate Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)~10
N,N-Dimethylformamide (DMF)~10
Ethanol~5
Phosphate-Buffered Saline (PBS), pH 7.2~1

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of this compound powder in a microcentrifuge tube.

  • Dissolution: Add anhydrous DMSO or DMF to the tube to achieve a stock solution concentration of 1-10 mg/mL.

  • Mixing: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (37°C) or brief sonication can aid in dissolution.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) for Labeling an Azide-Modified Protein

This protocol provides a general guideline for labeling an azide-modified protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS)

  • This compound stock solution (10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (300 mM in water, freshly prepared)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Workflow Diagram:

G Click Chemistry Labeling Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis A Prepare Reagent Stocks C Combine Protein and this compound A->C B Prepare Protein Solution B->C D Add Catalyst Premix (CuSO4 + THPTA) C->D E Initiate with Sodium Ascorbate D->E F Incubate at Room Temperature E->F G Purify via Size-Exclusion Chromatography F->G H Characterize Labeled Protein G->H

Experimental workflow for labeling a protein with this compound via click chemistry.

Procedure:

  • Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Vortex briefly.

  • Reaction Setup: In a separate tube, combine your azide-modified protein solution with the this compound stock solution. The final protein concentration should ideally be 2-10 mg/mL. The molar ratio of dye to protein may need to be optimized, but a starting point of 5-10 fold molar excess of this compound is recommended.

  • Add Catalyst: Add the prepared CuSO₄/THPTA premix to the protein-dye mixture.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentration of sodium ascorbate should be around 5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).

Signaling Pathway Visualization

Cy7-labeled molecules, such as antibodies, are powerful tools for visualizing components of signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. A Cy7-labeled anti-EGFR antibody can be used to visualize the receptor on the cell surface and track its internalization upon ligand binding.

G EGFR Signaling Pathway Visualization cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Response EGF EGF (Ligand) EGFR EGFR EGF->EGFR Antibody Cy7-anti-EGFR Antibody Antibody->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT PLCg_PKC PLCγ-PKC Pathway EGFR->PLCg_PKC STAT JAK-STAT Pathway EGFR->STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration PLCg_PKC->Migration STAT->Proliferation

Simplified diagram of the EGFR signaling pathway and the point of visualization using a Cy7-labeled antibody.

References

Technical Support Center: Cy7-YNE Non-Specific Binding Reduction Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of the Cy7-YNE probe in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a near-infrared (NIR) fluorescent probe consisting of a Cy7 fluorophore linked to an alkyne group. This alkyne group allows for its attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". Its primary applications are in chemical proteomics and biological imaging to label and visualize proteins and other biomolecules that have been metabolically or chemically tagged with an azide.

Q2: What causes high non-specific background when using this compound?

High background fluorescence with this compound can stem from several factors:

  • Non-specific binding of the probe: The Cy7 dye itself can non-specifically bind to proteins and cellular components, particularly monocytes and macrophages.[1] This is a known characteristic of some cyanine (B1664457) dyes.

  • Sub-optimal probe concentration: Using too high a concentration of this compound can lead to increased non-specific binding.

  • Ineffective blocking: Failure to adequately block non-specific binding sites on proteins and other cellular components.

  • Inadequate washing: Insufficient removal of unbound this compound probe after the labeling reaction.

  • Issues with click chemistry: Sub-optimal reaction conditions or the presence of interfering substances in buffers can lead to side reactions or precipitation of the probe. For instance, buffers containing primary amines (e.g., Tris) should be avoided as they can chelate the copper catalyst.

Q3: How can I differentiate between non-specific binding and a true signal?

To distinguish between specific and non-specific signals, it is crucial to include proper negative controls in your experiment. An essential control is a sample that has not been treated with the azide-modified molecule but is still subjected to the this compound click chemistry reaction. Any fluorescence observed in this control sample is likely due to non-specific binding of the this compound probe.

Troubleshooting Guides

Issue 1: High Background Fluorescence in In-Gel Analysis

You are performing an in-gel fluorescence scan after labeling your azide-modified proteome with this compound and observe high background across the entire gel, making it difficult to discern specific bands.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Excessive this compound Concentration Titrate the this compound concentration to determine the optimal level that provides a good signal-to-noise ratio. Start with a lower concentration and incrementally increase it.
Inadequate Blocking Prior to the click chemistry reaction, incubate your cell lysate with a blocking agent. See the "Comparison of Common Blocking Agents" table below for options.
Insufficient Washing After the click reaction, perform thorough washing steps to remove unbound probe. This can be achieved through protein precipitation followed by washes with cold methanol (B129727) or acetone (B3395972).[2][3]
Non-Optimal Click Reaction Buffer Ensure your lysis and reaction buffers do not contain primary amines (e.g., Tris). Phosphate-based buffers are a suitable alternative.[2]
Hydrophobic Interactions The Cy7 dye can have hydrophobic properties leading to non-specific binding. Including a mild non-ionic detergent, such as Tween-20, in your wash buffers can help disrupt these interactions.
Comparison of Common Blocking Agents

While direct quantitative comparisons for this compound are limited in the literature, the following table summarizes the general properties and recommended starting concentrations for common blocking agents used in fluorescence-based assays. The optimal agent and concentration should be empirically determined for your specific application.

Blocking AgentRecommended Starting ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-3% (w/v) in PBSInexpensive, readily available.Can fluoresce, potentially increasing background in some applications. Fatty acid-free BSA may offer better performance.[2]
Non-fat Dry Milk 3-5% (w/v) in PBSInexpensive, effective for many applications.Contains phosphoproteins and biotin, which can interfere with certain assays. Not recommended for detecting phosphoproteins.
Normal Goat Serum (NGS) 5% (v/v) in PBSCan be very effective at reducing background.More expensive than BSA or milk.
Casein 0.1-0.5% (w/v) in PBSCan be more effective than BSA in some ELISA applications due to its smaller molecular size.Can contain phosphoproteins.

Experimental Protocols

Protocol 1: General Workflow for Reducing Non-Specific Binding of this compound in Cell Lysates for In-Gel Fluorescence Analysis

This protocol provides a general workflow incorporating best practices to minimize non-specific binding of this compound.

1. Cell Lysis:

  • Lyse cells in a buffer that does not contain primary amines (e.g., Tris). A recommended lysis buffer is RIPA buffer without Tris, substituting it with a phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pH 7.4).
  • Include protease and phosphatase inhibitors in your lysis buffer.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cellular debris.
  • Determine the protein concentration of the lysate using a standard protein assay.

2. Blocking (Optional but Recommended):

  • Dilute the protein lysate to your desired concentration (e.g., 1-5 mg/mL) in a phosphate-based buffer.
  • Add a blocking agent such as BSA to a final concentration of 1-3%.
  • Incubate on a rotator for 30-60 minutes at 4°C.

3. Click Chemistry Reaction:

  • Prepare the following stock solutions fresh:
  • 50 mM Copper(II) sulfate (B86663) (CuSO₄) in water.
  • 50 mM THPTA (a water-soluble ligand for copper) in water.
  • 10 mM this compound in DMSO.
  • 500 mM Sodium Ascorbate in water.
  • To your protein lysate, add the click reaction components in the following order, vortexing gently after each addition:
  • This compound to a final concentration of 20-100 µM (start with a lower concentration and optimize).
  • THPTA to a final concentration of 500 µM.
  • CuSO₄ to a final concentration of 100 µM.
  • Sodium Ascorbate to a final concentration of 5 mM to initiate the reaction.
  • Incubate the reaction for 1 hour at room temperature, protected from light.

4. Protein Precipitation and Washing:

  • Add four volumes of ice-cold acetone to the reaction mixture to precipitate the proteins.
  • Incubate at -20°C for at least 1 hour (or overnight).
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.
  • Carefully decant the supernatant.
  • Wash the protein pellet with 500 µL of ice-cold methanol. Resuspend the pellet by vortexing and then centrifuge again at 14,000 x g for 5 minutes at 4°C.
  • Repeat the methanol wash step.
  • Air-dry the pellet for 5-10 minutes to remove residual methanol.

5. Sample Preparation for Gel Electrophoresis:

  • Resuspend the protein pellet in 1x SDS-PAGE sample buffer.
  • Heat the sample at 95°C for 5-10 minutes.
  • Load the sample onto a polyacrylamide gel and perform electrophoresis.

6. In-Gel Fluorescence Scanning:

  • After electrophoresis, rinse the gel briefly in deionized water.
  • Scan the gel using an appropriate fluorescence imager with excitation and emission wavelengths suitable for Cy7 (e.g., excitation ~750 nm, emission ~773 nm).

Visualizations

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Labeling Labeling cluster_Purification Purification cluster_Analysis Analysis Cell_Lysis Cell Lysis (Amine-free buffer) Blocking Blocking (e.g., 1-3% BSA) Cell_Lysis->Blocking Click_Reaction Click Reaction (this compound) Blocking->Click_Reaction Precipitation Protein Precipitation (Acetone) Click_Reaction->Precipitation Washing Washing (Methanol) Precipitation->Washing SDS_PAGE SDS-PAGE Washing->SDS_PAGE In_Gel_Scan In-Gel Fluorescence Scanning SDS_PAGE->In_Gel_Scan

Caption: Experimental workflow for reducing non-specific binding of this compound.

Troubleshooting_High_Background Start High Background Observed Check_Negative_Control Is background also high in negative control? Start->Check_Negative_Control Optimize_Washing Increase number and duration of washes Check_Negative_Control->Optimize_Washing Yes Titrate_Probe Decrease this compound concentration Check_Negative_Control->Titrate_Probe No Optimize_Blocking Optimize blocking step (agent and concentration) Optimize_Washing->Optimize_Blocking Optimize_Blocking->Titrate_Probe Check_Buffers Check for interfering substances in buffers (e.g., primary amines) Titrate_Probe->Check_Buffers Resolved Problem Resolved Check_Buffers->Resolved

Caption: Troubleshooting decision tree for high background with this compound.

References

Technical Support Center: Validation of Cy7-YNE Conjugation to Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to validate the conjugation of Cy7-YNE to biomolecules. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it conjugate to biomolecules?

This compound is a near-infrared (NIR) fluorescent dye containing an alkyne group.[1] This alkyne group allows for covalent labeling of biomolecules through a "click chemistry" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3] If your biomolecule of interest has an azide (B81097) group, it can be readily conjugated to this compound. This method is highly specific and efficient, forming a stable triazole linkage.[4][5]

Q2: What are the primary methods to confirm successful this compound conjugation?

There are several methods to validate the successful conjugation of this compound to your biomolecule. The most common techniques include:

  • UV-Vis Spectroscopy: To determine the degree of labeling (DOL).

  • SDS-PAGE Analysis: To visualize the fluorescently labeled biomolecule.

  • Mass Spectrometry: To confirm the mass increase corresponding to the dye conjugation.

  • Fluorescence Spectroscopy: To verify the fluorescent properties of the conjugate.

Q3: How do I determine the Degree of Labeling (DOL)?

The Degree of Labeling (DOL), which indicates the average number of dye molecules conjugated to each biomolecule, can be calculated using UV-Vis spectroscopy. You will need to measure the absorbance of the conjugate at the maximum absorbance wavelength of the biomolecule (e.g., 280 nm for proteins) and the maximum absorbance of Cy7 (around 750 nm).

The following formula can be used to calculate the DOL:

Where:

  • A_dye is the absorbance of the conjugate at the λmax of Cy7.

  • ε_dye is the molar extinction coefficient of Cy7 at its λmax.

  • A_protein is the absorbance of the conjugate at 280 nm.

  • CF is the correction factor (A280 of the free dye / Amax of the free dye).

  • ε_protein is the molar extinction coefficient of the biomolecule at 280 nm.

Q4: Can I visualize the conjugated biomolecule directly on a gel?

Yes, you can visualize the this compound labeled biomolecule directly on an SDS-PAGE gel using a fluorescence imaging system. This method, often referred to as in-gel fluorescence (IGF), allows for rapid confirmation of conjugation without the need for immunoblotting. The fluorescent band of the conjugated biomolecule should migrate at a higher molecular weight than the unlabeled biomolecule.

Troubleshooting Guide

This guide addresses common problems you may encounter during the validation of your this compound conjugation.

Problem Possible Cause Recommended Solution
Low or no fluorescence signal Failed conjugation reaction. This could be due to issues with the click chemistry reagents, suboptimal pH, or interfering substances in the buffer.- Ensure the copper catalyst is active and the reducing agent (e.g., sodium ascorbate) is fresh.- Verify the pH of the reaction buffer is within the optimal range for CuAAC (typically pH 7-8).- Remove any interfering substances like Tris or glycine (B1666218) from the biomolecule solution using buffer exchange.
Degraded this compound dye. Cyanine dyes can be sensitive to light and moisture.- Store the this compound dye according to the manufacturer's instructions, protected from light and moisture.- Prepare fresh solutions of the dye before each conjugation reaction.
Over-labeling leading to dye-dye quenching. Attaching too many fluorophores in close proximity can lead to self-quenching and a decrease in the overall fluorescence signal.- Optimize the dye-to-biomolecule molar ratio by performing a titration.- Aim for a lower DOL to minimize quenching effects.
Precipitation of the biomolecule after conjugation Over-labeling. The addition of multiple hydrophobic Cy7 molecules can decrease the solubility of the biomolecule, leading to aggregation and precipitation.- Reduce the molar ratio of this compound to the biomolecule in the conjugation reaction.- Perform the conjugation at a lower temperature (e.g., 4°C) to slow down the reaction and potentially reduce aggregation.
Inappropriate buffer conditions. The buffer composition may not be suitable for the final conjugate.- Ensure the final buffer has an appropriate pH and ionic strength to maintain the solubility of the conjugated biomolecule.
Non-specific binding of the dye Hydrophobic interactions. Cyanine dyes can sometimes bind non-specifically to proteins or other biomolecules.- Include blocking agents such as BSA or casein in your buffers during purification and downstream applications to minimize non-specific binding.- Use stringent washing steps to remove any unbound dye.
Unexpected molecular weight shift on SDS-PAGE Multiple labeling or degradation. The band may appear smeared or at a much higher molecular weight than expected due to multiple dye molecules attached or potential degradation of the biomolecule.- Optimize the dye-to-biomolecule ratio to achieve more homogenous labeling.- Ensure gentle handling of the biomolecule throughout the conjugation and purification process to prevent degradation.

Experimental Protocols

Protocol 1: SDS-PAGE Analysis of this compound Conjugated Protein

  • Sample Preparation: Mix your this compound conjugated protein with SDS-PAGE loading buffer. It is generally recommended to avoid boiling the sample, as this can degrade the fluorophore. Incubate at room temperature for 10-15 minutes.

  • Gel Electrophoresis: Load the prepared sample, along with an unlabeled protein control, onto a polyacrylamide gel. Run the gel according to standard procedures.

  • In-Gel Fluorescence Imaging: After electrophoresis, place the gel directly into a fluorescence imaging system. Use an excitation source and emission filter appropriate for Cy7 (e.g., excitation ~750 nm, emission ~780 nm).

  • Coomassie Staining: After fluorescence imaging, the gel can be stained with Coomassie Brilliant Blue or a total protein stain to visualize all protein bands, including the unlabeled control and the conjugated protein.

Protocol 2: Click Chemistry Conjugation of this compound to an Azide-Modified Biomolecule

  • Prepare Biomolecule: Dissolve your azide-modified biomolecule in a conjugation-compatible buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a compatible organic solvent like DMSO.

    • Prepare a stock solution of copper(II) sulfate (B86663) (CuSO4).

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270).

    • Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) catalyst.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified biomolecule.

    • Add the this compound solution to achieve the desired molar ratio.

    • Add the copper-chelating ligand.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature, protected from light, for 1-2 hours.

  • Purification: Purify the this compound conjugated biomolecule from excess dye and reaction components using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_validation Validation biomolecule Azide-modified Biomolecule conjugation Click Chemistry Reaction biomolecule->conjugation cy7yne This compound cy7yne->conjugation reagents Cu(I) Catalyst (CuSO4 + Reductant) reagents->conjugation purification Purification (e.g., SEC) conjugation->purification validation Validation Methods purification->validation sds_page SDS-PAGE validation->sds_page uv_vis UV-Vis Spec. validation->uv_vis mass_spec Mass Spec. validation->mass_spec fluor_spec Fluorescence Spec. validation->fluor_spec in_gel In-Gel Fluorescence sds_page->in_gel Visualize Fluorescence dol Degree of Labeling uv_vis->dol Calculate DOL mass_shift Mass Shift mass_spec->mass_shift Confirm Mass Increase emission_scan Emission Spectrum fluor_spec->emission_scan Verify Emission Spectrum

Caption: Experimental workflow for this compound conjugation and validation.

troubleshooting_logic start Low/No Fluorescence? check_conjugation Verify Conjugation Reaction Conditions start->check_conjugation Yes check_dye Check Dye Integrity start->check_dye Yes check_dol Determine DOL (Check for Quenching) start->check_dol Yes check_precipitation Precipitation? start->check_precipitation No optimize_ratio Optimize Dye:Biomolecule Ratio check_conjugation->optimize_ratio Suboptimal pH/ Reagents? buffer_exchange Perform Buffer Exchange check_conjugation->buffer_exchange Interfering Substances? fresh_dye Use Fresh Dye Stock check_dye->fresh_dye check_dol->optimize_ratio check_overlabeling Check for Over-labeling check_precipitation->check_overlabeling Yes check_buffer Verify Buffer Compatibility check_precipitation->check_buffer Yes end Successful Validation check_precipitation->end No optimize_ratio2 Optimize Dye:Biomolecule Ratio check_overlabeling->optimize_ratio2 change_buffer Change Buffer Formulation check_buffer->change_buffer

Caption: Troubleshooting logic for this compound conjugation issues.

References

Technical Support Center: Optimizing Staining and Washing of Cy7-YNE Labeled Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your experiments with Cy7-YNE labeled cells. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background fluorescence with this compound labeling?

High background fluorescence can originate from several sources, including unbound fluorophores, non-specific binding of the dye, and autofluorescence from the cells or sample matrix.[1][2][3][4] Incomplete removal of unbound this compound after the click chemistry reaction is a common contributor to a diffuse background signal.[1]

Q2: How many wash steps are recommended after the click chemistry reaction?

It is recommended to wash the cells 2-3 times with a buffered saline solution like PBS to effectively remove unbound fluorophores. However, the optimal number of washes may require some optimization for your specific cell type and experimental conditions.

Q3: What type of wash buffer should I use?

A common and effective wash buffer is a buffered saline solution such as Phosphate-Buffered Saline (PBS). For protocols involving permeabilization, a specific Permeabilization/Wash Buffer should be used consistently throughout the staining and washing steps. Adding a mild detergent, like Tween-20, to the wash buffer can also help in reducing non-specific binding.

Q4: Can the concentration of this compound affect the washing steps?

Yes, using an optimal concentration of your fluorescent dye is crucial. Using a concentration that is too high can lead to increased non-specific binding and higher background, making the washing steps less effective. It is advisable to perform a titration of the dye to determine the concentration that provides the best signal-to-noise ratio.

Q5: How does fixation and permeabilization impact the washing protocol?

Fixation and permeabilization can affect the efficiency of washing and the overall staining quality. It is important to use buffers specifically designed for these steps. For intracellular staining, cells should be kept in the permeabilization/wash buffer during the staining process. Be aware that some tandem dyes can be sensitive to fixation and permeabilization, so it's recommended to keep the incubation times as short and mild as possible if they are necessary for your experiment.

Troubleshooting Guide

High background or weak signal are common issues encountered during cell labeling. This guide will help you troubleshoot these problems.

Issue 1: High Background Fluorescence

High background fluorescence can obscure your specific signal, leading to poor image quality and inaccurate data.

Potential Causes and Solutions

Potential Cause Recommended Solution Supporting Evidence
Incomplete removal of unbound this compound Increase the number of wash steps (2-3 times is a good starting point) and the volume of wash buffer. Ensure complete removal of the supernatant after each centrifugation step.
Non-specific binding of the dye Add a mild detergent (e.g., 0.05% Tween-20) to your wash buffer. Utilize blocking agents like Bovine Serum Albumin (BSA) or normal serum to minimize non-specific protein-protein interactions.
This compound concentration too high Perform a titration experiment to determine the optimal dye concentration that yields the highest signal-to-background ratio.
Autofluorescence If possible, select imaging wavelengths in the near-infrared (NIR) spectrum to reduce autofluorescence from endogenous molecules. Use of specialized media designed to reduce background fluorescence, such as Gibco FluoroBrite DMEM, can also be beneficial.
Contaminated reagents or imaging vessels Use fresh, high-quality reagents. If high background persists, consider switching to glass-bottom imaging dishes as plastic can be a source of fluorescence.
Issue 2: Weak or No Signal

A weak or absent signal can be due to several factors, from inefficient labeling to issues with the imaging setup.

Potential Causes and Solutions

Potential Cause Recommended Solution Supporting Evidence
Inefficient Click Chemistry Reaction Ensure all components of the click reaction are fresh and correctly prepared, especially the copper catalyst and reducing agent (e.g., sodium ascorbate). Protect the reaction from light.
Low target molecule expression Verify the expression of the target molecule in your cells. If expression is low, consider methods to enrich the target protein.
Suboptimal this compound concentration A low concentration of the dye will result in a weak signal. Perform a titration to find the optimal concentration.
Incorrect imaging settings Ensure the excitation and emission filters are appropriate for Cy7. Increase the exposure time or gain on the microscope, but be mindful of increasing background noise.
Dye degradation Store the this compound reagent as recommended by the manufacturer, protected from light and moisture, to prevent photobleaching and degradation.

Experimental Protocols

General Protocol for Washing Labeled Suspension Cells

This protocol is a general guideline for washing cells after this compound labeling.

  • Initial Wash: Following the click chemistry reaction, add at least a 4-fold volume of PBS to the cell suspension.

  • Centrifugation: Centrifuge the cells at 400-600 x g for 5 minutes at room temperature.

  • Supernatant Removal: Carefully aspirate and discard the supernatant without disturbing the cell pellet.

  • Resuspension: Gently resuspend the cell pellet in fresh PBS.

  • Repeat: Repeat the centrifugation and resuspension steps 2-3 times.

  • Final Resuspension: After the final wash, resuspend the cells in an appropriate buffer for your downstream application (e.g., flow cytometry staining buffer or imaging medium).

Key Reagent Concentrations for Click Chemistry and Washing
Reagent Typical Concentration/Amount Reference
Copper (II) Sulfate (CuSO4) 20 mM stock solution
Sodium Ascorbate 100 mM stock solution, freshly prepared
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) 50 mM stock solution
Centrifugation Speed 400-600 x g
Wash Buffer Volume 2 mL per tube or 200 µL per microplate well

Visual Guides

Troubleshooting_High_Background Start High Background Fluorescence Observed CheckWashing Optimize Washing Protocol Start->CheckWashing CheckConcentration Titrate this compound Concentration Start->CheckConcentration CheckBlocking Improve Blocking Step Start->CheckBlocking CheckAutofluorescence Assess Autofluorescence Start->CheckAutofluorescence IncreaseWashes Increase Wash Steps (2-3x) and Volume CheckWashing->IncreaseWashes AddDetergent Add Mild Detergent to Wash Buffer CheckWashing->AddDetergent OptimizeConcentration Select Concentration with Best Signal-to-Noise CheckConcentration->OptimizeConcentration UseBlockingAgent Use BSA or Normal Serum CheckBlocking->UseBlockingAgent ChangeMediaVessel Use Low-Fluorescence Media/Vessel CheckAutofluorescence->ChangeMediaVessel Resolved Problem Resolved IncreaseWashes->Resolved AddDetergent->Resolved OptimizeConcentration->Resolved UseBlockingAgent->Resolved ChangeMediaVessel->Resolved

Caption: Troubleshooting workflow for high background fluorescence.

Experimental_Workflow Start Start: Labeled Cells AddBuffer Add Wash Buffer (e.g., PBS) Start->AddBuffer Centrifuge Centrifuge (400-600 x g, 5 min) AddBuffer->Centrifuge RemoveSupernatant Aspirate Supernatant Centrifuge->RemoveSupernatant Resuspend Resuspend Cell Pellet RemoveSupernatant->Resuspend Decision Wash Complete? (2-3x) Resuspend->Decision Decision->AddBuffer No FinalResuspend Resuspend for Downstream Analysis Decision->FinalResuspend Yes End End FinalResuspend->End

Caption: General workflow for washing this compound labeled cells.

References

Validation & Comparative

Validating the Efficiency of Cy7-YNE Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in molecular biology and proteomics, the precise and efficient labeling of biomolecules is paramount for accurate quantification and visualization. Cy7-YNE is a near-infrared (NIR) fluorescent probe functionalized with an alkyne group, enabling its covalent attachment to azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This guide provides an objective comparison of this compound's performance with alternative labeling strategies, supported by experimental data and detailed protocols to validate labeling efficiency.

Performance Comparison of this compound and Alternatives

While direct head-to-head quantitative data on the labeling efficiency of this compound versus other alkyne-functionalized NIR dyes is limited in publicly available literature, a comparative analysis can be drawn from the known photophysical and chemical properties of the cyanine (B1664457) dye family, to which Cy7 belongs, and its more advanced alternatives such as Alexa Fluor and IRDye series.

A key factor influencing the efficiency and reliability of fluorescent labeling is the physicochemical properties of the dye itself. Cyanine dyes, including Cy7, are known to be susceptible to photobleaching and can exhibit a tendency to aggregate, especially at higher concentrations or when conjugated to proteins.[1][2][3] This aggregation can lead to self-quenching of the fluorescence signal and may also sterically hinder the alkyne group, potentially reducing the efficiency of the click chemistry reaction. In contrast, dyes like the Alexa Fluor and IRDye series are specifically engineered for enhanced photostability and water solubility, which minimizes aggregation and can lead to more consistent and efficient labeling.[1][2]

The following table summarizes the key characteristics of this compound and its common alternatives.

FeatureThis compoundAlexa Fluor 750-AlkyneIRDye 800CW Alkyne
Labeling Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Excitation Max (nm) ~750~749~774
Emission Max (nm) ~776~775~789
Photostability ModerateHighVery High
Aqueous Solubility ModerateHighHigh
Tendency for Aggregation Moderate to HighLowLow
Relative Labeling Efficiency (Inferred) GoodExcellentExcellent

Experimental Protocols

To empirically validate the labeling efficiency of this compound or any other alkyne-functionalized dye, a well-defined experimental protocol is essential. Below are detailed methodologies for protein labeling via CuAAC and the subsequent determination of the Degree of Labeling (DOL).

Protocol for Protein Labeling with Alkyne-Functionalized Dyes via CuAAC

This protocol provides a general framework for labeling an azide-modified protein with an alkyne-containing fluorescent dye.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Alkyne-functionalized dye (e.g., this compound) dissolved in DMSO or DMF

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Freshly prepared reducing agent solution (e.g., 50 mM sodium ascorbate (B8700270) in water)

  • Desalting column for purification

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the alkyne-dye, CuSO₄, ligand, and sodium ascorbate.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with the alkyne-functionalized dye. The molar ratio of dye to protein should be optimized, but a starting point of 10-20 fold molar excess of the dye is common.

  • Catalyst Premix: In a separate tube, premix the CuSO₄ solution with the ligand solution.

  • Reaction Initiation: Add the copper-ligand premix to the protein-dye mixture, followed by the addition of the freshly prepared sodium ascorbate solution to initiate the click reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column.

  • Characterization: Determine the concentration of the labeled protein and the incorporated dye to calculate the DOL.

Protocol for Determining the Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified dye-protein conjugate at 280 nm (for protein concentration) and at the absorbance maximum (λmax) of the dye (e.g., ~750 nm for Cy7).

  • Calculate Protein Concentration: The concentration of the protein is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

      • Where:

        • A₂₈₀ is the absorbance of the conjugate at 280 nm.

        • Aₘₐₓ is the absorbance of the conjugate at the dye's λmax.

        • CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye).

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration: The concentration of the conjugated dye is calculated using the Beer-Lambert law.

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • Where:

        • Aₘₐₓ is the absorbance of the conjugate at the dye's λmax.

        • ε_dye is the molar extinction coefficient of the dye at its λmax.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing the Workflow and Reaction

To further clarify the processes involved in this compound labeling and its validation, the following diagrams illustrate the key steps and molecular interactions.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis azide_protein Azide-Modified Protein reaction_mix Reaction Mixture (Click Chemistry) azide_protein->reaction_mix cy7_yne This compound Stock Solution cy7_yne->reaction_mix catalyst Copper Catalyst (CuSO4 + Ligand) catalyst->reaction_mix reducer Reducing Agent (Sodium Ascorbate) reducer->reaction_mix desalting Desalting Column reaction_mix->desalting spectrophotometry UV-Vis Spectrophotometry desalting->spectrophotometry dol_calc DOL Calculation spectrophotometry->dol_calc

Experimental workflow for this compound labeling and validation.

click_chemistry_reaction reactant1 Protein-N₃ plus + reactant1->plus reactant2 This compound product Protein-Triazole-Cy7 reactant2->product Click Reaction plus->reactant2 catalyst Cu(I) Catalyst catalyst->product

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Cy7-YNE vs. Cy5: A Comparative Guide for In Vivo Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorescent dyes for in vivo imaging, the choice between different cyanine (B1664457) dyes is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of Cy7-YNE and Cy5, two widely used cyanine dyes, supported by quantitative data and detailed experimental protocols to inform your selection process.

In the realm of in vivo fluorescence imaging, the ideal probe should exhibit high brightness, deep tissue penetration, and a high signal-to-noise ratio. Both this compound and Cy5 are popular choices, but they possess distinct characteristics that make them suitable for different research needs. Cy5, a pentamethine cyanine dye, emits in the far-red region of the spectrum, while Cy7, a heptamethine cyanine dye, fluoresces in the near-infrared (NIR) window. This longer wavelength of Cy7 offers a key advantage for in vivo applications due to reduced light absorption and scattering by biological tissues, leading to deeper tissue penetration and lower autofluorescence.

The "-YNE" modification on Cy7 denotes the presence of an alkyne group, which enables its use in bioorthogonal "click chemistry" reactions. This feature allows for the specific and efficient labeling of target biomolecules that have been functionalized with a complementary azide (B81097) group, offering a versatile method for in vivo tracking and imaging.

Quantitative Comparison of Photophysical Properties

To facilitate a direct comparison, the key photophysical properties of this compound and Cy5 are summarized in the table below. These parameters are crucial for determining the potential performance of a fluorophore in an in vivo setting.

PropertyThis compoundCy5Reference(s)
Excitation Maximum (λex) ~750 - 756 nm~649 nm[1][2][3]
Emission Maximum (λem) ~773 - 779 nm~666 nm[1][2]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.3 in aqueous solutions~0.2
Stokes Shift ~23 - 25 nm~17 nm
Reactive Group Alkyne (-YNE)Commonly NHS ester or maleimide
Primary Application Bioorthogonal labeling for in vivo imagingGeneral in vivo imaging, microscopy, flow cytometry

Performance in In Vivo Imaging: A Head-to-Head Perspective

For in vivo imaging applications, Cy7 derivatives generally offer superior performance compared to Cy5. The longer excitation and emission wavelengths of Cy7 fall squarely within the NIR window (700-900 nm), where light absorption by hemoglobin and water is minimized. This results in several key advantages:

  • Deeper Tissue Penetration: Light in the NIR spectrum can penetrate biological tissues more effectively than the far-red light used to excite Cy5. This allows for the visualization of deeper structures within a living animal. In comparative studies, Cy7 has been shown to be superior for visualizing structures located deep within an animal.

  • Higher Signal-to-Background Ratio: Biological tissues exhibit significantly lower autofluorescence in the NIR range. This leads to a higher signal-to-background ratio for Cy7-labeled probes, resulting in clearer images with improved sensitivity.

  • Reduced Phototoxicity: The lower energy of NIR light minimizes damage to biological samples, which is particularly important for longitudinal studies that require repeated imaging of the same animal.

While Cy5 is a bright and photostable dye, its shorter wavelength makes it more susceptible to tissue absorption and scattering, limiting its imaging depth compared to Cy7. However, Cy5 remains a valuable tool for imaging superficial tumors and for applications where deep tissue penetration is not the primary concern.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these fluorescent dyes. Below are protocols for antibody conjugation and a general workflow for in vivo imaging.

Protocol 1: Antibody Labeling with Cy5-NHS Ester

This protocol describes the covalent labeling of an antibody with a Cy5 N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on the protein.

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Cy5 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium carbonate buffer (pH 9.3) or 1 M sodium bicarbonate

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Elution buffer: Phosphate-buffered saline (PBS), pH 7.2

Procedure:

  • Prepare the Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. The optimal pH for the labeling reaction is between 8.5 and 9.5.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Slowly add the Cy5 NHS ester stock solution to the antibody solution while gently vortexing. A common starting molar ratio is between 6:1 and 10:1 (dye:antibody). Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.

  • Purification of the Conjugate: Separate the Cy5-labeled antibody from the unreacted dye using a pre-equilibrated size-exclusion chromatography column. Elute the conjugate with PBS (pH 7.2).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

Protocol 2: Bioorthogonal Labeling using this compound and Click Chemistry

This protocol outlines a general workflow for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an azide-modified biomolecule with this compound in a pre-targeting approach for in vivo imaging.

Materials:

  • Azide-modified targeting molecule (e.g., antibody-azide)

  • This compound

  • Copper(I) catalyst solution (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Animal model with the target of interest

Procedure:

  • Pre-targeting: Inject the animal model with the azide-modified targeting molecule (e.g., antibody-azide) intravenously. Allow sufficient time (typically 24-72 hours) for the targeting molecule to accumulate at the target site and for the unbound conjugate to clear from circulation.

  • Probe Administration: Prepare the this compound "click" solution by mixing this compound, the copper(I) catalyst, and the chelating ligand in a biocompatible buffer. Inject the animal with the this compound solution.

  • In Vivo Click Reaction: The alkyne group on this compound will react with the azide group on the targeting molecule that has accumulated at the target site.

  • Imaging: After a short distribution time (e.g., 1-2 hours), perform in vivo fluorescence imaging using an appropriate NIR imaging system.

dot graph TD; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

end Pre-targeted in vivo imaging workflow.

Protocol 3: General In Vivo Fluorescence Imaging

This protocol provides a general workflow for in vivo imaging of a tumor-bearing mouse injected with a Cy7-labeled probe.

Materials:

  • Cy7-labeled probe

  • Tumor-bearing mouse

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

  • Sterile saline or other appropriate vehicle

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane. Place the mouse in the imaging chamber of the in vivo imaging system and maintain its body temperature.

  • Probe Administration: Inject the Cy7-labeled probe intravenously via the tail vein. The dosage will depend on the specific probe and should be determined empirically.

  • Image Acquisition: Acquire fluorescence images at various time points post-injection to monitor the biodistribution and tumor accumulation of the probe. Use appropriate filter sets for Cy7 (e.g., excitation ~740-760 nm; emission ~770-800 nm).

  • Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in a background region to determine the tumor-to-background ratio over time.

Visualizing the Experimental Workflow and Signaling

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for in vivo imaging and a simplified representation of a targeted signaling pathway.

dot graph TD; subgraph "Probe Preparation" A[Targeting Ligand(e.g., Antibody)] B[Fluorescent Dye(this compound or Cy5)] A -- Conjugation --> C[Labeled Probe]; end

end General workflow for in vivo fluorescence imaging.

SignalingPathway

Conclusion

References

A Head-to-Head Comparison: Cy7-YNE vs. Alexa Fluor 750 for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate near-infrared (NIR) fluorescent probe is a critical determinant of experimental success. In the realm of NIR imaging and detection, Cy7-YNE and Alexa Fluor 750 have emerged as prominent choices, each offering distinct advantages for specific applications. This guide provides an objective, data-driven comparison of these two fluorophores to aid in the selection of the optimal tool for your research needs.

This comparison delves into the key performance characteristics of this compound and Alexa Fluor 750, supported by experimental data and detailed protocols. We will explore their photophysical properties, chemical reactivity, and performance in common applications, providing a comprehensive overview to inform your experimental design.

At a Glance: Key Performance Metrics

A summary of the core photophysical and chemical properties of this compound and Alexa Fluor 750 is presented below, offering a rapid quantitative comparison.

PropertyThis compoundAlexa Fluor 750
Excitation Maximum (λex) ~750 nm~752 nm
Emission Maximum (λem) ~773 nm~776 nm
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[1]~290,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) ~0.30[1]~0.12[1]
Relative Brightness (ε x Φ) ~75,000~34,800
Primary Reactive Group Alkyne (-YNE)N-hydroxysuccinimidyl (NHS) ester
Primary Application Bioorthogonal "click" chemistryLabeling of primary amines (e.g., on proteins)
Photostability ModerateHigh

Delving Deeper: A Performance Showdown

While the table above provides a snapshot, a nuanced understanding of each dye's performance is crucial for optimal experimental design.

Brightness vs. Photostability: A Critical Trade-off

From a purely photophysical standpoint, Cy7 boasts a significantly higher quantum yield, suggesting a greater theoretical brightness compared to Alexa Fluor 750.[1] However, in practical applications, the superior photostability of the Alexa Fluor family of dyes often translates to a more robust and reliable signal, particularly in experiments requiring prolonged or repeated light exposure. Studies have consistently shown that Alexa Fluor dyes are significantly more resistant to photobleaching than their Cy dye counterparts. This enhanced photostability can be a decisive advantage in time-lapse imaging and quantitative studies where signal consistency is paramount.

Furthermore, cyanine (B1664457) dyes like Cy7 can be prone to self-quenching when conjugated to biomolecules at high densities, leading to a decrease in fluorescence. Alexa Fluor dyes are reported to exhibit significantly less self-quenching, resulting in brighter and more linear signals, especially at high degrees of labeling.

Conjugation Chemistry: Tailoring the Approach to the Target

The most significant practical difference between this compound and Alexa Fluor 750 lies in their reactive moieties, which dictate their conjugation strategies.

  • This compound and Bioorthogonal "Click" Chemistry: The terminal alkyne group on this compound enables its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This bioorthogonal reaction is highly specific and efficient, allowing for the labeling of azide-modified biomolecules in complex biological milieu with minimal off-target reactions. This makes this compound an excellent choice for applications where precise, targeted labeling is required, such as the imaging of metabolically labeled glycans, proteins, or nucleic acids.

  • Alexa Fluor 750 and NHS Ester Chemistry: Alexa Fluor 750 is most commonly available as an N-hydroxysuccinimidyl (NHS) ester. This reactive group readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of proteins. This makes Alexa Fluor 750 a workhorse for the straightforward labeling of antibodies and other proteins for a wide range of applications, including immunofluorescence, flow cytometry, and western blotting.

Visualizing the Workflows

To better illustrate the distinct conjugation strategies of these two dyes, the following diagrams outline the experimental workflows for labeling biomolecules with this compound and Alexa Fluor 750.

G Bioorthogonal Labeling with this compound via Click Chemistry cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Analysis A Introduce Azide-Modified Substrate to Cells/System B Metabolic Incorporation or Enzymatic Labeling A->B D Add Cocktail to Azide-Labeled Sample B->D C Prepare Click Reaction Cocktail: - this compound - Copper (II) Sulfate - Reducing Agent (e.g., Sodium Ascorbate) - Ligand (e.g., THPTA) C->D E Incubate (typically 30-60 min at RT) D->E F Wash to Remove Excess Reagents E->F G Image or Analyze Labeled Sample F->G

This compound Bioorthogonal Labeling Workflow

G Protein Labeling with Alexa Fluor 750 NHS Ester cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Purification & Analysis A Prepare Protein Solution in Amine-Free Buffer (pH 8.3-8.5) C Add NHS Ester Solution to Protein Solution A->C B Dissolve Alexa Fluor 750 NHS Ester in Anhydrous DMSO B->C D Incubate (typically 1 hour at RT, protected from light) C->D E Purify Conjugate (e.g., Size-Exclusion Chromatography) D->E F Determine Degree of Labeling (DOL) E->F G Use Labeled Protein for Downstream Applications F->G

Alexa Fluor 750 NHS Ester Labeling Workflow

Application Highlight: Visualizing Receptor Internalization

A common application for both this compound and Alexa Fluor 750 is the tracking of cellular processes, such as receptor-mediated endocytosis. The following diagram illustrates a generic signaling pathway for receptor internalization that can be visualized using fluorescently labeled ligands or antibodies.

G Generic Receptor Internalization Pathway cluster_0 Cell Surface cluster_1 Internalization cluster_2 Trafficking Receptor Receptor ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit Clustering Ligand Fluorescent Ligand (Cy7 or AF750 labeled) Ligand->Receptor Binding Endosome Early Endosome ClathrinPit->Endosome Endocytosis LateEndosome Late Endosome Endosome->LateEndosome RecyclingEndosome Recycling Endosome Endosome->RecyclingEndosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome RecycledReceptor Recycled Receptor RecyclingEndosome->RecycledReceptor RecycledReceptor->Receptor Return to Surface

Receptor Internalization Signaling Pathway

Experimental Protocols

To facilitate the practical application of this guide, detailed experimental protocols for key applications of both this compound and Alexa Fluor 750 are provided below.

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) for Cellular Labeling with this compound

This protocol provides a general procedure for labeling azide-modified biomolecules on or within cells using this compound.

Materials:

  • Azide-modified cells or biomolecule of interest

  • This compound

  • Copper (II) Sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium or appropriate buffer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Prepare "Click" Reaction Cocktail (prepare immediately before use):

    • For a 1 mL final reaction volume, combine the following in order, vortexing gently after each addition:

      • 885 µL PBS

      • 10 µL of 50 mM CuSO₄ solution (final concentration: 0.5 mM)

      • 50 µL of 50 mM THPTA solution (final concentration: 2.5 mM)

      • 5 µL of 10 mM this compound stock solution (final concentration: 50 µM)

      • 50 µL of 100 mM Sodium Ascorbate stock solution (final concentration: 5 mM)

  • Labeling Reaction:

    • If working with adherent cells, remove the culture medium and wash the cells once with PBS.

    • Add the "click" reaction cocktail to your azide-modified sample.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Remove the reaction cocktail and wash the cells three times with PBS.

    • The sample is now ready for imaging or other downstream analysis.

Protocol 2: Antibody Labeling with Alexa Fluor 750 NHS Ester

This protocol describes the labeling of an IgG antibody with Alexa Fluor 750 NHS ester.

Materials:

  • Purified antibody (in an amine-free buffer, e.g., PBS)

  • Alexa Fluor 750 NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (pH 8.3)

  • Spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction tubes

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), the antibody must be dialyzed against PBS.

    • Adjust the pH of the antibody solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the Alexa Fluor 750 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the dye stock solution to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody).

    • Gently mix and incubate for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove unconjugated dye using a spin desalting column according to the manufacturer's instructions.

    • Equilibrate the column with PBS.

    • Apply the reaction mixture to the column and centrifuge to collect the purified conjugate.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~752 nm (for Alexa Fluor 750).

Conclusion: Making the Right Choice

Both this compound and Alexa Fluor 750 are powerful tools for near-infrared fluorescence applications. The optimal choice depends on the specific experimental requirements.

  • Choose this compound for:

    • Bioorthogonal labeling applications requiring high specificity.

    • Experiments involving metabolic or enzymatic incorporation of an azide (B81097) handle.

    • Situations where the potentially higher quantum yield is a primary consideration, and photobleaching can be managed.

  • Choose Alexa Fluor 750 for:

    • Straightforward and robust labeling of proteins and antibodies.

    • Applications demanding high photostability and resistance to quenching.

    • Long-term imaging experiments or quantitative studies where signal stability is critical.

By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate near-infrared fluorophore to achieve their scientific goals.

References

A Comparative Guide to Near-Infrared (NIR) Alkyne Probes for Fluorescence Imaging: Alternatives to Cy7-YNE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry, particularly copper-catalyzed and strain-promoted alkyne-azide cycloaddition (click chemistry), has revolutionized the study of biological processes. The ability to specifically label biomolecules with fluorescent probes in living systems has opened new avenues for understanding cellular dynamics. In the realm of near-infrared (NIR) fluorescence imaging, which offers advantages of deeper tissue penetration and lower autofluorescence, Cy7-YNE has been a widely used alkyne-functionalized probe. However, the continuous development of new fluorescent dyes presents researchers with a growing number of alternatives, each with its own set of photophysical and practical characteristics.

This guide provides an objective comparison of this compound with other commercially available alkyne-functionalized NIR fluorescent probes. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to assist researchers in selecting the optimal probe for their specific experimental needs.

Quantitative Comparison of NIR Alkyne Probes

The selection of a fluorescent probe is often a trade-off between brightness, photostability, and other factors like water solubility and cost. The brightness of a fluorophore is determined by its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence). Photostability, or the resistance to photobleaching, is crucial for experiments requiring long or repeated exposure to excitation light.

While a direct head-to-head comparison of alkyne-functionalized NIR probes under identical conditions is limited in published literature, the following table summarizes the key photophysical properties of the parent cyanine (B1664457) dyes, which are expected to be largely representative of their alkyne derivatives.

PropertyCy7IRDye 800CWsulfo-Cyanine7.5
Excitation Maximum (λex) ~750 nm~774 nm~755 nm
Emission Maximum (λem) ~776 nm~789 nm~778 nm
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~250,000~240,000Not widely reported
Quantum Yield (Φf) ~0.3~0.08 - 0.12Higher than ICG
Relative Photostability LowerHighModerate
Water Solubility LowerHighHigh
Tendency for Aggregation HigherLowerLower

Note: The exact spectral characteristics and quantum yield can vary depending on the solvent environment and conjugation to biomolecules. The data for Cy7 and IRDye 800CW are for the parent dyes, and the properties of their alkyne derivatives are expected to be similar. Data for sulfo-Cyanine7.5 alkyne suggests a higher quantum yield than Indocyanine Green (ICG).

In-Depth Look at the Alternatives

IRDye 800CW Alkyne: This dye is a strong contender as an alternative to this compound, particularly for applications demanding high photostability and quantitative accuracy. Its high water solubility and lower tendency to aggregate contribute to more reliable and reproducible staining. While its quantum yield is lower than that of Cy7, its exceptional photostability can result in a higher overall photon budget in time-lapse imaging experiments.

sulfo-Cyanine7.5 Alkyne: This probe is another viable alternative, noted for having a higher fluorescence quantum yield compared to ICG, a benchmark NIR dye. Its "sulfo-" designation indicates sulfonation, which generally improves water solubility and reduces aggregation, similar to IRDye 800CW. This makes it a promising candidate for in vivo imaging and other aqueous applications.

Experimental Protocols

To facilitate the objective comparison of these probes in a laboratory setting, the following detailed protocols are provided for key experiments.

Protocol 1: Determination of Fluorescence Quantum Yield (Φf)

The quantum yield of a fluorescent probe is a measure of its emission efficiency and is determined relative to a standard of known quantum yield.

Materials:

  • NIR fluorescent alkyne probes (e.g., this compound, IRDye 800CW Alkyne)

  • Quantum yield standard with known Φf in the NIR range (e.g., IR-125 in DMSO)

  • Spectroscopic grade solvent (e.g., DMSO, PBS)

  • UV-Vis spectrophotometer

  • Spectrofluorometer with NIR detection capabilities

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the test probes and the quantum yield standard in the chosen solvent at a concentration of approximately 1 mM.

  • Prepare Dilutions: From the stock solutions, prepare a series of dilutions for each probe and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard. This low absorbance range is crucial to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength of the standard.

  • Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum of each dilution. The excitation wavelength should be the same as that used for the absorbance measurements. Ensure the emission is collected over the entire fluorescence range of the dye.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each sample to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the test probes and the standard.

    • The quantum yield of the sample (Φf_sample) is calculated using the following equation: Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²) where:

      • Φf_std is the quantum yield of the standard.

      • m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.

      • η_sample and η_std are the refractive indices of the solvents used for the sample and standard (if different).

Protocol 2: Comparative Analysis of Photostability in Live Cells

This protocol allows for the direct comparison of the photobleaching rates of different NIR alkyne probes within a cellular environment.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips.

  • Azide-modified biomolecule for labeling (e.g., an azide-modified sugar for metabolic labeling of glycoproteins).

  • NIR fluorescent alkyne probes (e.g., this compound, IRDye 800CW Alkyne).

  • Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA for CuAAC).

  • Fluorescence microscope equipped with an NIR laser line and appropriate filter sets.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Metabolic Labeling (if applicable): Incubate cells with the azide-modified biomolecule for a sufficient time to allow for its incorporation into cellular structures.

  • Click Reaction:

    • Wash the cells to remove unincorporated azide-modified molecules.

    • Prepare the click reaction cocktail containing the NIR alkyne probe, copper(II) sulfate, sodium ascorbate, and TBTA in a biocompatible buffer.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at 37°C.

    • Wash the cells thoroughly to remove unreacted probe and click chemistry reagents.

  • Imaging and Photobleaching:

    • Mount the samples on the fluorescence microscope.

    • Locate cells that have been successfully labeled.

    • Acquire an initial image (t=0) using a low laser power to minimize initial photobleaching.

    • Continuously illuminate a defined region of interest (ROI) with a higher, consistent laser power.

    • Acquire images at regular time intervals (e.g., every 10 seconds) until the fluorescence signal has significantly decreased.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity within the ROI for each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity (t=0).

    • Plot the normalized fluorescence intensity as a function of time for each probe.

    • The rate of fluorescence decay is indicative of the probe's photostability, with a slower decay indicating higher photostability.

Signaling Pathway and Experimental Workflow Visualization

The use of alkyne-functionalized NIR probes is particularly powerful for visualizing dynamic cellular processes. One such application is in the field of metabolic glycoengineering, where cells are fed with unnatural, azide-modified sugars that are incorporated into glycoproteins. These modified glycoproteins can then be visualized using click chemistry with a fluorescent alkyne probe.

Metabolic Glycoengineering and Click Chemistry Labeling Workflow

Metabolic_Glycoengineering_Workflow cluster_cell Living Cell cluster_imaging Imaging Metabolic_Labeling 1. Metabolic Labeling (Incubation with Azide-Sugar) Incorporation 2. Incorporation into Glycoproteins Metabolic_Labeling->Incorporation Cellular Metabolism Click_Reaction 3. Click Reaction (Addition of NIR-Alkyne Probe) Incorporation->Click_Reaction Washing Step Fluorescent_Labeling 4. Covalent Labeling of Glycoproteins Click_Reaction->Fluorescent_Labeling Bioorthogonal Ligation Imaging 5. NIR Fluorescence Microscopy Fluorescent_Labeling->Imaging Visualization

Caption: Workflow for visualizing glycoproteins using metabolic glycoengineering and click chemistry.

Extracellular Signal-Regulated Kinase (ERK) Signaling Pathway

Another important area where these probes can be applied is in the study of signaling pathways. For instance, by using an alkyne-modified inhibitor that covalently binds to a kinase in the ERK pathway, researchers can subsequently label and visualize the location and abundance of the kinase using a fluorescent azide (B81097) probe.

ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK (Target for Alkyne-Inhibitor) Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse Regulates

Caption: Simplified diagram of the ERK/MAPK signaling pathway.

Conclusion

The selection of a near-infrared alkyne probe for fluorescence imaging is a critical decision that can significantly impact the quality and reliability of experimental data. While this compound remains a popular choice, alternatives such as IRDye 800CW Alkyne and sulfo-Cyanine7.5 Alkyne offer compelling advantages in terms of photostability, water solubility, and reduced aggregation. For researchers engaged in quantitative imaging or long-term live-cell studies, the superior photostability of IRDye 800CW Alkyne may outweigh the higher quantum yield of this compound. Conversely, for applications where maximizing initial signal brightness is paramount, this compound or sulfo-Cyanine7.5 Alkyne could be more suitable.

By carefully considering the specific requirements of the experiment and utilizing the standardized protocols outlined in this guide, researchers can make an informed decision and select the most appropriate NIR alkyne probe to achieve high-quality, reproducible results in their fluorescence imaging studies.

A Head-to-Head Comparison: Cy7-YNE vs. IRDye 800CW for Quantitative Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of sensitive and quantifiable protein detection, the choice of near-infrared (NIR) fluorescent dyes for western blotting is a critical decision. NIR fluorophores offer a significant advantage over traditional chemiluminescent and visible fluorescent methods by minimizing background autofluorescence from biological samples, thereby enhancing signal-to-noise ratios. This guide provides an objective comparison of two prominent NIR fluorophores, Cy7-YNE and IRDye 800CW, to aid researchers in selecting the optimal dye for their western blotting applications.

Physicochemical and Spectral Properties

A thorough understanding of the fundamental properties of each dye is essential for designing experiments and interpreting results. While both this compound and IRDye 800CW operate in the NIR spectrum, they possess distinct characteristics that influence their performance in western blotting.

PropertyThis compoundIRDye 800CW
Excitation Maximum (λex) ~750 nm~774-783 nm[1]
Emission Maximum (λem) ~764-773 nm[1]~792-802 nm[1]
Molar Extinction Coefficient (ε) ~199,000 M⁻¹cm⁻¹[1]~240,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ) ~0.3~0.08-0.12
Molecular Weight ~780 g/mol ~1166 g/mol
Reactive Group Alkyne (for Click Chemistry)NHS Ester
Reactivity Azide-modified moleculesPrimary amines
Solubility Lower water solubility (organic co-solvent may be needed for labeling)High water solubility

Performance in Western Blotting: A Comparative Analysis

While direct head-to-head quantitative data from a single comprehensive study is limited in publicly available literature, a comparative analysis can be synthesized from the known properties and performance characteristics of each dye.

IRDye 800CW is widely recognized for its exceptional performance in quantitative western blotting. Key advantages include:

  • High Sensitivity and Low Background: IRDye 800CW is a preferred choice for detecting low-abundance proteins due to its high signal-to-noise ratio.

  • Exceptional Photostability: This dye exhibits remarkable resistance to photobleaching, allowing for repeated imaging and archiving of blots for months with minimal signal degradation.

  • Wide Linear Dynamic Range: The fluorescent signal generated by IRDye 800CW is directly proportional to the amount of target protein, making it highly suitable for accurate quantification over a broad range of protein concentrations.

This compound , a member of the cyanine (B1664457) dye family, also offers the benefits of NIR detection. Its notable characteristics include:

  • High Quantum Yield: Cy7 boasts a significantly higher quantum yield compared to IRDye 800CW, which suggests the potential for very bright fluorescence.

  • Click Chemistry Compatibility: The terminal alkyne group on this compound allows for a highly specific and efficient conjugation to azide-modified antibodies via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".

  • Lower Photostability: A critical consideration for Cy7 is its reported lower photostability compared to other cyanine dyes, which could be a limitation for applications requiring long exposure times or multiple imaging sessions.

Experimental Protocols

Detailed methodologies for utilizing both this compound and IRDye 800CW in western blotting are provided below.

Protocol 1: Antibody Conjugation

a) this compound Conjugation via Click Chemistry (CuAAC)

This protocol is for labeling an azide-modified antibody with this compound.

Materials:

  • Azide-modified antibody

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • DMSO

  • Desalting column

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Prepare Antibody:

    • Dissolve the azide-modified antibody in an amine-free buffer.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-modified antibody with the this compound solution. The molar ratio of dye to antibody should be optimized but a starting point of 5-10 fold molar excess of dye is recommended.

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio to form the copper(I) catalyst complex.

    • Add the copper catalyst complex to the antibody-dye mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for Cy7).

b) IRDye 800CW NHS Ester Conjugation

This protocol is for labeling an antibody with IRDye 800CW NHS Ester.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • IRDye 800CW NHS Ester

  • DMSO or DMF

  • Desalting column

Procedure:

  • Prepare Antibody:

    • Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 8.0-8.5). The presence of primary amines (e.g., Tris buffer) will compete with the labeling reaction.

  • Prepare Dye:

    • Dissolve the IRDye 800CW NHS Ester in a small amount of anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Add the dissolved IRDye 800CW NHS Ester to the antibody solution. A 10-20 fold molar excess of the dye is a common starting point for optimization.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Calculate the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~774 nm (for IRDye 800CW).

Protocol 2: Fluorescent Western Blotting

This is a generalized protocol that can be adapted for both this compound and IRDye 800CW conjugated secondary antibodies.

1. Sample Preparation and SDS-PAGE:

  • Prepare cell or tissue lysates in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by adding Laemmli buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

2. Protein Transfer:

  • Transfer the separated proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane.

  • After transfer, allow the membrane to dry completely to improve protein retention.

3. Immunoblotting:

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or a commercial blocking buffer in TBS-T or PBS-T).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBS-T or PBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with the this compound or IRDye 800CW conjugated secondary antibody, diluted in blocking buffer (a starting dilution of 1:10,000 to 1:20,000 is recommended), for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the membrane three times for 5-10 minutes each with TBS-T or PBS-T, followed by a final rinse with TBS or PBS to remove residual detergent.

4. Imaging and Data Analysis:

  • Image the blot using a digital imaging system equipped with appropriate lasers and filters for the NIR spectrum.

    • For IRDye 800CW , use an imager with a ~785 nm excitation source and an ~800 nm emission filter.

    • For This compound , use an imager with a ~750 nm excitation source and a ~770 nm emission filter.

  • Quantify the band intensities using appropriate image analysis software. Normalize the signal of the target protein to a loading control to account for variations in protein loading.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams are provided in DOT language for use with Graphviz.

cluster_conjugation Antibody Conjugation cluster_wb Western Blotting Workflow Azide-Antibody Azide-Antibody Click_Reaction CuAAC Click Reaction Azide-Antibody->Click_Reaction This compound This compound This compound->Click_Reaction Cy7-Antibody Cy7-Antibody Click_Reaction->Cy7-Antibody Sample_Prep Sample Prep & SDS-PAGE Transfer Protein Transfer Sample_Prep->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody (Cy7 or IRDye 800CW) Primary_Ab->Secondary_Ab Imaging NIR Imaging & Quantification Secondary_Ab->Imaging

Caption: Antibody conjugation and western blotting workflow.

Decision Choosing a NIR Dye for Western Blotting IRDye800CW IRDye 800CW Decision->IRDye800CW Cy7YNE This compound Decision->Cy7YNE Pros_IRDye Pros: - High Sensitivity - Excellent Photostability - Wide Dynamic Range IRDye800CW->Pros_IRDye Advantages Cons_IRDye Cons: - Lower Quantum Yield IRDye800CW->Cons_IRDye Considerations Pros_Cy7 Pros: - High Quantum Yield - Click Chemistry Compatible Cy7YNE->Pros_Cy7 Advantages Cons_Cy7 Cons: - Lower Photostability - Lower Water Solubility Cy7YNE->Cons_Cy7 Considerations

Caption: Decision matrix for NIR dye selection.

Conclusion

The selection between this compound and IRDye 800CW for western blotting depends on the specific experimental requirements. IRDye 800CW is a robust and reliable choice for applications demanding high sensitivity, excellent photostability, and a wide linear dynamic range for accurate protein quantification. This compound, with its high quantum yield, offers the potential for bright signals and provides the flexibility of click chemistry for antibody conjugation. However, researchers should be mindful of its lower photostability, which may impact experiments requiring repeated imaging or long exposure times. By carefully considering the properties and protocols outlined in this guide, researchers can make an informed decision to achieve optimal results in their quantitative western blotting experiments.

References

Cy7-YNE: A Superior Tool for Bio-conjugation and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent labeling, the strategic choice of dye is paramount for achieving high-quality, reproducible data. For researchers, scientists, and drug development professionals, near-infrared (NIR) dyes offer significant advantages for in vivo and deep-tissue imaging. Among these, Cy7-YNE, an alkyne-modified heptamethine cyanine (B1664457) dye, emerges as a superior choice for covalent labeling through click chemistry, offering enhanced specificity and stability over traditional labeling methods. This guide provides a comprehensive comparison of this compound with other cyanine dyes, supported by quantitative data and detailed experimental protocols.

Key Advantages of this compound: Precision and Stability

The primary advantage of this compound lies in its terminal alkyne group. This functional group allows for a highly specific and efficient covalent attachment to molecules containing an azide (B81097) group via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry". This method offers several distinct advantages over conventional labeling techniques, such as those using N-hydroxysuccinimide (NHS) esters which react with primary amines.

  • Specificity and Bio-orthogonality: Click chemistry is bio-orthogonal, meaning the reaction occurs specifically between the alkyne and azide groups without interfering with other functional groups present in biological systems. This leads to cleaner and more specific labeling of the target molecule[1]. In contrast, NHS esters can react with any accessible primary amine on a protein, leading to a heterogeneous population of labeled molecules and potential disruption of the protein's function.

  • Enhanced Stability: The triazole linkage formed during click chemistry is highly stable. Studies have shown that conjugates formed via click chemistry exhibit greater stability over time compared to those formed via NHS ester chemistry, with less dissociation of the dye from the protein[2].

  • Controlled Stoichiometry: A two-step labeling process involving pre-activation of a protein with an azide-NHS ester, followed by a reaction with an alkyne-modified dye like this compound, allows for precise control over the average degree of labeling (aDoL)[2]. This is crucial for applications where the number of dye molecules per protein needs to be consistent.

Quantitative Performance Data

The selection of a fluorescent dye is heavily influenced by its photophysical properties. While direct side-by-side comparative data for alkyne-modified cyanine dyes is not always available in a single source, the following tables summarize the key performance indicators for Cy7 and other relevant cyanine dyes, providing a basis for comparison. The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness (Ext. Coeff. x QY)
Cy3 Alkyne~550~570~150,000~0.2030,000
Cy5 Alkyne~649~671~250,000~0.2050,000
This compound ~750 ~773 ~199,000 ~0.3 59,700
Cy7 NHS Ester~750~776~200,000~0.360,000

Note: Photophysical properties can vary depending on the solvent and conjugation state.

DyeRelative PhotostabilityWater SolubilityKey Application
Cy3HighModerateFRET, microscopy
Cy5ModerateModerateFRET, flow cytometry
Cy7 Lower than Cy5 Low (sulfonated versions available for improved solubility) In vivo imaging
Alexa Fluor 750HighHighIn vivo imaging

Experimental Protocols

To provide a practical comparison, the following section details the methodologies for labeling an antibody with this compound using click chemistry and with Cy7 NHS ester.

Protocol 1: Antibody Labeling with this compound via Two-Step Click Chemistry

This protocol allows for precise control over the degree of labeling and is adapted from a method for parallel microscale protein labeling.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • Azide-NHS ester (e.g., Azido-PEG4-NHS ester)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Desalting column (e.g., Sephadex G-25)

  • DBCO-functionalized molecule (for copper-free click chemistry) or Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA) for CuAAC.

Procedure:

Step 1: Antibody Azide-Activation

  • Prepare Antibody: Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.

  • Prepare Azide-NHS Ester: Dissolve the Azide-NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.

  • Reaction: Add a 10- to 20-fold molar excess of the Azide-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove the unreacted Azide-NHS ester using a desalting column equilibrated with PBS.

Step 2: Click Chemistry Reaction with this compound

  • Prepare this compound: Dissolve this compound in DMSO to a suitable stock concentration.

  • Reaction (Copper-Free): Add the desired molar ratio of DBCO-Cy7-YNE to the azide-activated antibody. Incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Reaction (CuAAC): To the azide-activated antibody, add this compound, followed by the copper(II) sulfate/ligand mixture and then the reducing agent to initiate the reaction. Incubate for 1-2 hours at room temperature.

  • Purification: Purify the Cy7-labeled antibody from unreacted dye and catalyst components using a desalting column or size-exclusion chromatography.

Protocol 2: Antibody Labeling with Cy7 NHS Ester

This is a traditional one-step labeling method targeting primary amines.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS) at 2-10 mg/mL

  • Cy7 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare Cy7 NHS Ester: Immediately before use, dissolve the Cy7 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved Cy7 NHS ester to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Purification: Separate the Cy7-conjugated antibody from the unreacted dye using a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).

Visualizing Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow: Comparative Antibody Labeling

G cluster_0 This compound Labeling (Click Chemistry) cluster_1 Cy7 NHS Ester Labeling Antibody Antibody Azide Activation Azide Activation Antibody->Azide Activation Azide-NHS Ester Purification 1 Purification 1 Azide Activation->Purification 1 Remove excess azide Click Reaction Click Reaction Purification 1->Click Reaction This compound Purification 2 Purification 2 Click Reaction->Purification 2 Remove excess dye Labeled Antibody (Specific) Labeled Antibody (Specific) Purification 2->Labeled Antibody (Specific) Antibody Antibody NHS Ester Reaction NHS Ester Reaction Antibody ->NHS Ester Reaction Cy7 NHS Ester Purification Purification NHS Ester Reaction->Purification Remove excess dye Labeled Antibody (Heterogeneous) Labeled Antibody (Heterogeneous) Purification->Labeled Antibody (Heterogeneous) EGFR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Signaling_Cascade Activation Cy7_Ab This compound-Antibody Cy7_Ab->EGFR Binding

References

Quantifying Protein Labeling: A Comparative Guide to Cy7-YNE and Cy7-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is a cornerstone of modern biological inquiry. The degree of labeling (DOL), or the average number of dye molecules conjugated to a single protein, is a critical parameter that dictates the quality and reliability of downstream applications. This guide provides a comprehensive comparison of two common methodologies for labeling with the near-infrared dye Cy7: the bioorthogonal click chemistry approach using Cy7-YNE and the traditional amine-reactive method using Cy7-NHS ester.

This guide will delve into the experimental protocols for each method, present a framework for quantifying the degree of labeling, and discuss the relative advantages and disadvantages to aid in the selection of the most appropriate technique for your research needs.

Comparison of Labeling Chemistries

The choice of labeling chemistry is fundamental to the outcome of a protein conjugation experiment. This compound and Cy7-NHS ester represent two distinct strategies for attaching the Cy7 fluorophore to a protein of interest.

FeatureThis compound (Click Chemistry)Cy7-NHS Ester (Amine Labeling)
Reactive Group Terminal Alkyne (-YNE)N-Hydroxysuccinimide Ester (-NHS)
Target Residue Azide-modified amino acidPrimary amines (e.g., Lysine)
Specificity High: Bioorthogonal reactionModerate: Reacts with available primary amines
Reaction Conditions Requires copper(I) catalyst (CuAAC)pH dependent (typically pH 8.3-9.4)[1]
Control over DOL Can be precisely controlled[2]Dependent on reaction conditions and protein

The primary advantage of this compound lies in the specificity of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[3] This bioorthogonal reaction ensures that the dye is attached only to the azide-modified sites, offering a high degree of control over the labeling location and stoichiometry.[2] In contrast, Cy7-NHS ester reacts with primary amines, most commonly the side chains of lysine (B10760008) residues, which are often numerous and distributed across the protein surface.[4] This can lead to a heterogeneous population of labeled proteins and potentially impact protein function if labeling occurs within a critical binding site.

Quantifying the Degree of Labeling (DOL)

Accurate determination of the DOL is essential for ensuring the reproducibility and comparability of experiments. The most common method for calculating the DOL is through UV-Vis spectrophotometry. This involves measuring the absorbance of the purified protein-dye conjugate at two wavelengths: 280 nm (the absorbance maximum of most proteins) and the absorbance maximum of the specific dye (approximately 750 nm for Cy7).

The following formula is used to calculate the DOL:

DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)

Where:

  • A_max = Absorbance of the conjugate at the wavelength maximum of Cy7 (~750 nm).

  • A_280 = Absorbance of the conjugate at 280 nm.

  • ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • ε_dye = Molar extinction coefficient of Cy7 at its absorbance maximum (in M⁻¹cm⁻¹).

  • CF = Correction factor (the ratio of the dye's absorbance at 280 nm to its maximum absorbance).

It is crucial to remove all unconjugated dye before measuring the absorbance to ensure an accurate DOL calculation.

Experimental Protocols

Below are detailed protocols for labeling a protein with this compound and Cy7-NHS ester, followed by the procedure for quantifying the degree of labeling.

Protocol 1: Labeling with this compound via Click Chemistry (CuAAC)

This protocol is a two-stage process: first, the introduction of an azide (B81097) group onto the target protein, and second, the click reaction with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Azide-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

Procedure:

  • Protein Azide Modification:

    • Dissolve the protein in a suitable buffer at a concentration of 2-10 mg/mL.

    • Prepare a stock solution of Azide-NHS ester in anhydrous DMSO.

    • Add the Azide-NHS ester solution to the protein solution at a desired molar excess.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Remove the excess, unreacted Azide-NHS ester using a purification column.

  • CuAAC Reaction:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.

    • In a reaction tube, combine the azide-modified protein, this compound, CuSO₄, and THPTA.

    • Initiate the click reaction by adding freshly prepared sodium ascorbate.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Purify the Cy7-labeled protein from the reaction mixture using a purification column.

Protocol 2: Labeling with Cy7-NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS) at 2-10 mg/mL

  • Cy7-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate, pH 8.3-9.4

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, dialyze the protein against PBS.

    • Adjust the protein concentration to 2-10 mg/mL.

  • Dye Preparation:

    • Allow the vial of Cy7-NHS ester to equilibrate to room temperature.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-9.4 using 1 M sodium bicarbonate.

    • Calculate the required volume of the dye stock solution for the desired dye-to-protein molar ratio (typically 10:1 to 20:1).

    • Slowly add the dye solution to the protein solution while gently mixing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

Protocol 3: Quantification of Degree of Labeling

Procedure:

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the instrument to measure absorbance at 280 nm and the absorbance maximum of Cy7 (typically around 750 nm).

  • Absorbance Measurement:

    • Use the purification buffer as a blank to zero the spectrophotometer.

    • Measure the absorbance of the purified protein-dye conjugate at both 280 nm (A_280) and ~750 nm (A_max).

  • Calculation:

    • Use the formula provided in the "Quantifying the Degree of Labeling (DOL)" section to calculate the DOL.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the workflows for protein labeling with this compound and Cy7-NHS ester, and the subsequent quantification of the degree of labeling.

experimental_workflow cluster_yne This compound Labeling (Click Chemistry) cluster_nhs Cy7-NHS Ester Labeling cluster_quant Quantification yne_start Start with Unlabeled Protein azide_mod Azide Modification (Azide-NHS ester) yne_start->azide_mod yne_purify1 Purification (Remove excess azide) azide_mod->yne_purify1 cuac_reaction CuAAC Reaction (this compound, Cu(I)) yne_purify1->cuac_reaction yne_purify2 Purification (Remove excess dye) cuac_reaction->yne_purify2 yne_labeled_protein Cy7-Labeled Protein yne_purify2->yne_labeled_protein spectro Spectrophotometry (Measure A280 & Amax) yne_labeled_protein->spectro Analyze nhs_start Start with Unlabeled Protein ph_adjust pH Adjustment (pH 8.3-9.4) nhs_start->ph_adjust nhs_reaction Labeling Reaction (Cy7-NHS ester) ph_adjust->nhs_reaction nhs_purify Purification (Remove excess dye) nhs_reaction->nhs_purify nhs_labeled_protein Cy7-Labeled Protein nhs_purify->nhs_labeled_protein nhs_labeled_protein->spectro Analyze dol_calc Calculate DOL spectro->dol_calc

Caption: Workflow for protein labeling and quantification.

Signaling Pathway Example: EGFR Targeted Imaging

Cy7 labeled antibodies are frequently used in preclinical imaging to track the biodistribution of therapeutic antibodies. For instance, an antibody targeting the Epidermal Growth Factor Receptor (EGFR), when labeled with Cy7, can be used to visualize tumors that overexpress this receptor.

EGFR_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Cy7_Ab Cy7-Antibody Cy7_Ab->EGFR Binds to EGFR Imaging NIR Fluorescence Imaging Cy7_Ab->Imaging Enables Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: EGFR signaling and antibody-based imaging.

Conclusion

The choice between this compound and Cy7-NHS ester for protein labeling depends on the specific requirements of the experiment. This compound, through click chemistry, offers superior specificity and control over the degree of labeling, which is particularly advantageous when precise stoichiometry is critical or when labeling needs to occur at a specific, non-native site. While this method requires an additional step to introduce the azide functionality, the resulting homogeneity of the labeled product can be a significant benefit.

Cy7-NHS ester provides a more direct and simpler labeling procedure, targeting naturally occurring amine groups. However, this can lead to a less controlled and more heterogeneous product. For applications where a high degree of specificity is not paramount and a simpler workflow is preferred, NHS ester chemistry remains a viable and widely used option.

Ultimately, by understanding the principles behind each method and by accurately quantifying the degree of labeling, researchers can confidently select the optimal strategy for their protein labeling needs, leading to more reliable and reproducible experimental outcomes.

References

Control Experiments for Cy7-YNE Labeling Specificity: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential control experiments to validate the labeling specificity of Cy7-YNE, a near-infrared fluorescent probe featuring a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. Ensuring that the observed fluorescence signal originates specifically from the intended target is paramount for the accurate interpretation of experimental results. This guide details the methodologies for key control experiments and presents data in a clear, comparative format.

Understanding Non-Specific Labeling with Alkyne Probes

While click chemistry is renowned for its high specificity, non-specific labeling can occur. For copper-catalyzed reactions involving terminal alkynes like this compound, non-specific interactions can be mediated by the copper(I) catalyst, potentially leading to the labeling of proteins that do not contain the target azide (B81097) group. Furthermore, the fluorescent dye itself may exhibit non-specific binding to cellular components. It is crucial to perform a panel of control experiments to identify and minimize such off-target effects.

Key Control Experiments for Labeling Specificity

A series of control experiments should be performed to rigorously assess the specificity of this compound labeling. The following table summarizes the most critical controls, their purpose, and the expected outcomes for specific versus non-specific labeling.

Experiment Purpose Expected Outcome for Specific Labeling Indication of Non-Specific Labeling
No-Azide Control To determine if this compound labels proteins in the absence of the azide target.No or minimal fluorescence signal.Significant fluorescence signal.
Competition Assay To verify that this compound labeling is target-specific by competing with an unlabeled alkyne.Reduced fluorescence signal in the presence of the competitor.No significant change in fluorescence signal.
No-Copper Control To assess the contribution of the copper catalyst to non-specific labeling.No fluorescence signal.Fluorescence signal, suggesting copper-independent non-specific binding.
Cysteine Blocking Control To investigate if this compound reacts non-specifically with cysteine residues.No significant difference in labeling compared to the unblocked sample.Reduced labeling after blocking, indicating off-target reaction with cysteines.

Experimental Protocols

Detailed protocols for the key control experiments are provided below. These should be adapted to the specific experimental system.

Protocol 1: No-Azide Control

Objective: To evaluate the extent of this compound labeling in a biological sample that has not been metabolically or chemically functionalized with an azide group.

Methodology:

  • Sample Preparation: Prepare two sets of samples (e.g., cell lysates, purified proteins). One set will be your experimental sample containing the azide-tagged target ("Azide (+)"), and the other will be the control sample lacking the azide tag ("Azide (-)"). Ensure all other conditions are identical between the two sets.

  • Click Reaction: Perform the click chemistry reaction on both sets of samples using the standard protocol with this compound. This includes the addition of the copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) and the this compound probe.

  • Incubation: Incubate both sets of samples under the same conditions (e.g., temperature, time) to allow the click reaction to proceed.

  • Analysis: Analyze the labeling by in-gel fluorescence scanning or fluorescence microscopy.

  • Quantification: Quantify the fluorescence intensity of the bands or regions of interest in both the "Azide (+)" and "Azide (-)" samples.

Protocol 2: Competition Assay

Objective: To demonstrate that the binding of this compound is specific to the intended azide-tagged target by competing for the binding site with an excess of a non-fluorescent alkyne-containing molecule.

Methodology:

  • Sample Preparation: Prepare three sets of azide-tagged samples.

  • Pre-incubation with Competitor:

    • Sample 1 (No Competitor): Add buffer only.

    • Sample 2 (Competitor): Add a significant molar excess (e.g., 10-100 fold) of a non-fluorescent alkyne-containing small molecule that is expected to react with the azide target.

    • Sample 3 (Negative Control - No Azide): A sample lacking the azide tag.

    • Incubate all samples for a sufficient time to allow the competitor to bind to the azide target.

  • This compound Labeling: Add this compound to all three samples and initiate the click reaction by adding the copper catalyst.

  • Incubation: Incubate all samples under identical conditions.

  • Analysis: Analyze the fluorescence signal from all three samples using in-gel fluorescence or microscopy.

  • Quantification: Compare the fluorescence intensity between the "No Competitor" and "Competitor" samples.

Visualization of Experimental Workflows

dot

NoAzide_Control cluster_samples Sample Preparation cluster_reaction Click Reaction cluster_analysis Analysis Azide_Positive Azide (+) Sample Click_Mix_P Add this compound + Copper Catalyst Azide_Positive->Click_Mix_P Azide_Negative Azide (-) Sample Click_Mix_N Add this compound + Copper Catalyst Azide_Negative->Click_Mix_N Analysis_P Fluorescence Signal Click_Mix_P->Analysis_P Analysis_N Fluorescence Signal Click_Mix_N->Analysis_N

Caption: Workflow for the No-Azide Control Experiment.

dot

Competition_Assay cluster_samples Sample Preparation cluster_incubation Pre-incubation cluster_labeling Labeling cluster_analysis Analysis Sample_NoComp Azide (+) Sample (No Competitor) Incubate_NoComp Incubate with Buffer Sample_NoComp->Incubate_NoComp Sample_Comp Azide (+) Sample (+ Competitor) Incubate_Comp Incubate with Excess Unlabeled Alkyne Sample_Comp->Incubate_Comp Label_NoComp Add this compound + Copper Catalyst Incubate_NoComp->Label_NoComp Label_Comp Add this compound + Copper Catalyst Incubate_Comp->Label_Comp Analysis_NoComp High Fluorescence Label_NoComp->Analysis_NoComp Analysis_Comp Low Fluorescence Label_Comp->Analysis_Comp

Caption: Workflow for the Competition Assay.

Comparative Data Summary

The following table provides a hypothetical but representative quantitative comparison of results from the control experiments. The values represent normalized fluorescence intensity.

Condition Azide (+) Sample Azide (-) Sample (No-Azide Control) Azide (+) with Competitor (Competition Assay)
Normalized Fluorescence Intensity 100%5%15%

Interpretation of Results:

  • No-Azide Control: A low fluorescence signal (5%) in the absence of the azide target indicates minimal non-specific labeling by this compound under these conditions.

  • Competition Assay: A significant reduction in fluorescence (from 100% to 15%) in the presence of an unlabeled competitor strongly suggests that the this compound labeling is specific to the intended azide-tagged molecule.

By systematically performing these control experiments, researchers can confidently validate the specificity of their this compound labeling, leading to more reliable and publishable data.

A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for Cy7-YNE Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules with fluorescent probes is paramount for a myriad of applications, from in-vitro diagnostics to in-vivo imaging. The choice of conjugation chemistry is critical, with "click chemistry," specifically the azide-alkyne cycloaddition, standing out for its reliability and specificity. This guide provides an objective comparison of the two primary modalities of this reaction—copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC)—for the labeling of biomolecules with the near-infrared fluorescent dye, Cy7-YNE.

This comparison will delve into the quantitative performance metrics, experimental considerations, and underlying mechanisms of each method, supported by experimental data from related studies, to empower researchers to select the optimal approach for their specific needs.

At a Glance: CuAAC vs. SPAAC for this compound

FeatureCopper-Catalyzed (CuAAC) with this compoundCopper-Free (SPAAC) with this compound
Reaction Principle Copper(I)-catalyzed cycloaddition between a terminal alkyne (this compound) and an azide (B81097).Catalyst-free cycloaddition between a terminal alkyne (this compound) and a strained cyclooctyne-azide (e.g., DBCO-azide).
Reaction Kinetics Very fast, with second-order rate constants typically in the range of 10 to 104 M-1s-1.[1]Generally slower than CuAAC, with second-order rate constants ranging from 10-3 to 1 M-1s-1, highly dependent on the cyclooctyne's strain.[2]
Biocompatibility Potentially cytotoxic due to the copper catalyst, though modern ligands can mitigate this.[3][4]Excellent biocompatibility, ideal for live-cell imaging and in-vivo applications.[5]
Reaction Yield Typically high to quantitative yields.High to quantitative yields, though may require longer reaction times or higher concentrations.
Side Reactions Copper can generate reactive oxygen species (ROS). Potential for non-specific binding of the catalyst to proteins.Some strained alkynes can exhibit off-target reactivity with thiols, such as cysteine residues.
Reagent Cost Terminal alkynes and copper catalysts are generally less expensive.Strained cyclooctynes can be more complex and costly to synthesize.
Regioselectivity High, exclusively yielding the 1,4-disubstituted triazole isomer.Low, typically yielding a mixture of regioisomers.

Reaction Mechanisms

The fundamental difference between CuAAC and SPAAC lies in their activation energy. CuAAC relies on a copper(I) catalyst to lower the activation barrier for the cycloaddition, while SPAAC utilizes the inherent ring strain of a cyclooctyne (B158145) to drive the reaction forward without a catalyst.

cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This compound This compound Triazole Product Triazole Product This compound->Triazole Product Azide Azide Azide->Triazole Product Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Triazole Product Catalyzes

Fig. 1: CuAAC Reaction Mechanism.

cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) This compound This compound Triazole Product Triazole Product This compound->Triazole Product Strained Alkyne (e.g., DBCO-Azide) Strained Alkyne (e.g., DBCO-Azide) Strained Alkyne (e.g., DBCO-Azide)->Triazole Product Strain Release

Fig. 2: SPAAC Reaction Mechanism.

Quantitative Performance Comparison

While direct comparative data for this compound is limited, the following tables summarize typical performance metrics for CuAAC and SPAAC in bioconjugation, providing a strong basis for decision-making.

Table 1: Reaction Kinetics

ParameterCuAACSPAAC
Second-Order Rate Constant (M-1s-1) 10 - 10410-3 - 1 (highly dependent on cyclooctyne)
Typical Reaction Time Minutes to a few hours1 to 24 hours

Table 2: Biocompatibility and Side Reactions

ParameterCuAACSPAAC
Cytotoxicity Potential due to Cu(I) catalyst; can be mitigated with ligands like THPTA.Generally low, but some cyclooctynes may have off-target effects.
In-Vivo Applicability Challenging due to copper toxicity, but feasible for short-term studies with optimized conditions.Excellent, the method of choice for in-vivo and live-cell imaging.
Common Side Reactions Generation of ROS, catalyst binding to proteins.Reaction with thiols (e.g., in cysteine residues).

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible labeling. The following are generalized protocols for labeling an azide-modified protein with this compound using both CuAAC and SPAAC.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Protein with this compound

Materials:

  • Azide-modified protein in a copper-free buffer (e.g., PBS, pH 7.4).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Copper(I)-stabilizing ligand stock solution (e.g., 100 mM THPTA in water).

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

  • Protein labeling buffer (optional, to protect against ROS).

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein with the desired volume of buffer.

  • Add the this compound stock solution to the protein solution. A 2- to 10-fold molar excess of the dye over the protein is typically recommended.

  • Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.

  • Add the catalyst premix to the protein-dye mixture. The final copper concentration typically ranges from 50 to 250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purify the Cy7-labeled protein using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted dye and catalyst components.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DBCO-Modified Protein with Cy7-Azide (Conceptual adaptation for this compound)

Note: For SPAAC with this compound, the azide functionality would need to be on the biomolecule, and a strained alkyne would be conjugated to the Cy7 dye. The following protocol describes the more common scenario of a DBCO-modified protein reacting with an azide-dye, which is conceptually analogous.

Materials:

  • DBCO-modified protein in an azide-free buffer (e.g., PBS, pH 7.4).

  • Cy7-azide stock solution (e.g., 10 mM in DMSO).

Procedure:

  • In a microcentrifuge tube, combine the DBCO-modified protein with the desired volume of buffer.

  • Add the Cy7-azide stock solution to the protein solution. A 2- to 4-fold molar excess of the dye over the protein is often sufficient.

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight, protected from light.

  • The reaction proceeds to completion without the need for quenching.

  • Purify the Cy7-labeled protein using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted dye.

Experimental Workflow

The overall workflow for labeling a biomolecule with this compound involves the introduction of the complementary click handle (azide for CuAAC, or a strained alkyne for SPAAC), the click reaction itself, and subsequent purification and analysis.

cluster_workflow General Labeling Workflow Start Start: Azide- or DBCO-modified Biomolecule Add_Cy7 Add this compound (or Cy7-Azide for SPAAC) Start->Add_Cy7 Click_Reaction Click Reaction Add_Cy7->Click_Reaction CuAAC_Path CuAAC: Add Catalyst (CuSO4/Ascorbate/Ligand) Click_Reaction->CuAAC_Path Cu-Catalyzed SPAAC_Path SPAAC: No Catalyst Required Click_Reaction->SPAAC_Path Copper-Free Purification Purification (e.g., SEC, Dialysis) CuAAC_Path->Purification SPAAC_Path->Purification Analysis Analysis (e.g., SDS-PAGE, Spectroscopy) Purification->Analysis End End: Cy7-Labeled Biomolecule Analysis->End

Fig. 3: General Experimental Workflow.

Conclusion and Recommendations

Both CuAAC and SPAAC are powerful and versatile methods for labeling biomolecules with this compound. The choice between them is primarily dictated by the experimental context.

Choose Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) when:

  • Speed is critical: For applications requiring rapid conjugation, CuAAC offers significantly faster kinetics.

  • Working in vitro: When labeling purified proteins or other biomolecules in a controlled environment where the potential toxicity of copper is not a concern.

  • Cost is a major consideration: The reagents for CuAAC are generally more economical.

Choose Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) when:

  • Biocompatibility is paramount: For live-cell imaging, in-vivo studies, and applications involving sensitive biological systems, the catalyst-free nature of SPAAC is a distinct advantage.

  • Simplicity is desired: SPAAC eliminates the need for preparing and optimizing a catalyst system.

  • Long-term studies are planned: The absence of copper-induced cytotoxicity allows for extended experimental timelines.

For drug development professionals, the enhanced biocompatibility of SPAAC makes it a more attractive option for the development of targeted therapeutics and in-vivo diagnostic agents. However, for initial in-vitro screening and material synthesis, the speed and cost-effectiveness of CuAAC remain highly valuable. By carefully considering the trade-offs between reaction kinetics, biocompatibility, and experimental complexity, researchers can confidently select the most appropriate click chemistry approach for their this compound labeling needs.

References

A Comparative Analysis of the Photostability of Cy7-YNE and Other Near-Infrared Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, the selection of a robust fluorescent probe is critical for the integrity and reproducibility of imaging data. In the realm of near-infrared (NIR) imaging, which offers advantages of deep tissue penetration and low autofluorescence, the photostability of the chosen dye is a paramount concern. This guide provides a comparative evaluation of the photostability of Cy7-YNE, a terminal alkyne-modified heptamethine cyanine (B1664457) dye, against other commonly used NIR dyes, namely IRDye 800CW and Alexa Fluor 790. This comparison is based on available data in the scientific literature and provides detailed experimental protocols for independent verification.

Quantitative Comparison of NIR Dye Photostability

The following table summarizes the qualitative and, where available, quantitative photostability of Cy7 and its comparators. It is important to note that photostability is highly dependent on the experimental conditions, including the solvent, pH, presence of oxidizing or reducing agents, and the intensity and wavelength of the excitation light.

DyeChemical ClassRelative PhotostabilityReported Photobleaching Metrics
Cy7 Heptamethine CyanineLowerSusceptible to photobleaching, especially under prolonged or high-intensity illumination.[1]
This compound Alkyne-modified Heptamethine CyanineNot specifically reported; modifications to the Cy7 structure have been shown to enhance photostability.No direct quantitative data available in the literature.
IRDye 800CW Heptamethine CyanineHighGenerally considered to be more photostable than Cy7.
Alexa Fluor 790 Sulfonated RhodamineHighGenerally reported to exhibit higher photostability compared to traditional cyanine dyes like Cy7.[2]

Note: The information in this table is compiled from various sources and should be used as a general guide. For specific applications, it is highly recommended to perform a direct, side-by-side comparison under the relevant experimental conditions.

Experimental Protocol for Photostability Measurement

To facilitate a direct and quantitative comparison of the photostability of this compound and other NIR dyes, the following detailed protocol is provided. This method is based on measuring the rate of fluorescence decay under continuous illumination.

Objective: To determine the photobleaching rate of NIR dyes in solution.

Materials:

  • NIR dye solutions (e.g., this compound, IRDye 800CW, Alexa Fluor 790) of known concentration in a suitable solvent (e.g., phosphate-buffered saline, PBS).

  • Fluorometer or a fluorescence microscope equipped with:

    • A stable light source (e.g., laser or xenon arc lamp).

    • Excitation and emission filters appropriate for the dyes being tested.

    • A sensitive detector (e.g., photomultiplier tube or a cooled CCD camera).

  • Quartz cuvettes (for fluorometer-based measurements) or microscope slides and coverslips (for microscopy-based measurements).

  • Data acquisition and analysis software.

Procedure:

  • Sample Preparation:

    • Prepare solutions of each dye at the same concentration (e.g., 1 µM) in the desired solvent. Ensure the absorbance of the solutions at the excitation wavelength is below 0.05 to minimize inner filter effects.

  • Instrumentation Setup:

    • Set the excitation and emission wavelengths/filters to the appropriate values for the dye being measured.

    • Adjust the excitation light intensity to a level that provides a good signal-to-noise ratio without causing excessively rapid photobleaching. It is crucial to use the same light intensity for all dyes to ensure a fair comparison.

    • Set the detector gain and other acquisition parameters to optimal levels.

  • Data Acquisition:

    • Place the sample in the instrument.

    • Start continuous illumination of the sample.

    • Record the fluorescence intensity at regular time intervals (e.g., every 10 seconds) for a sufficient duration to observe significant photobleaching (e.g., until the fluorescence intensity drops to less than 50% of the initial value).

  • Data Analysis:

    • For each dye, plot the fluorescence intensity as a function of time.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).

    • The rate of photobleaching can be quantified by fitting the normalized fluorescence decay curve to a single exponential decay function:

      • I(t) / I(0) = e^(-kt)

      • Where I(t) is the intensity at time t, I(0) is the initial intensity, and k is the photobleaching rate constant.

    • Alternatively, the photobleaching half-life (t½), the time it takes for the fluorescence intensity to decrease to 50% of its initial value, can be determined from the decay curve. A longer half-life indicates greater photostability.[3]

Visualization of Experimental Workflow

The following diagram, generated using the DOT language, illustrates the experimental workflow for evaluating the photostability of NIR dyes.

Photostability_Workflow cluster_prep Sample Preparation cluster_setup Instrumentation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_dye Prepare Dye Solutions (Equal Concentration) setup_inst Set Excitation/Emission Wavelengths prep_dye->setup_inst set_intensity Adjust Light Intensity setup_inst->set_intensity set_detector Optimize Detector Settings set_intensity->set_detector illuminate Continuous Illumination set_detector->illuminate record Record Fluorescence Intensity (Time Series) illuminate->record plot Plot Intensity vs. Time record->plot normalize Normalize Data plot->normalize fit Fit to Exponential Decay normalize->fit calculate Determine Photobleaching Rate / Half-life fit->calculate

Caption: Experimental workflow for NIR dye photostability evaluation.

References

Safety Operating Guide

Navigating the Safe Disposal of Cy7-YNE: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as the near-infrared fluorescent dye Cy7-YNE, is a critical component of laboratory best practices. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is paramount and should always supersede the general recommendations provided herein.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound, like other cyanine (B1664457) dyes, may present hazards that necessitate careful handling to avoid exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves and a lab coat are mandatory.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any aerosols or fine particles.

In the event of accidental contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse for a minimum of 15 minutes and seek prompt medical attention.

Hazard Profile of Related Cyanine Dyes

While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, the hazard profile of closely related Cy7 compounds provides essential guidance. Cy7 derivatives are often categorized as hazardous materials, and it is prudent to handle this compound with the same level of caution.

Hazard ClassificationCategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1Very toxic to aquatic life with long-lasting effects.[1]

It is crucial to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for the most accurate and detailed hazard information.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in the regular trash.[1]

Step 1: Waste Segregation and Collection

Proper segregation of waste streams is the first and most critical step in the disposal process.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. This includes unused stock solutions, experimental solutions, and the initial rinses of any contaminated labware.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Do not mix this compound waste with other incompatible waste streams.

  • Solid Waste:

    • Dispose of all solid materials contaminated with this compound in a separate, clearly labeled hazardous waste container.

    • This includes items such as:

      • Gloves

      • Pipette tips

      • Tubes

      • Wipes

      • Contaminated absorbent materials from spill clean-ups.

    • The solid waste container should also be sealed and clearly labeled as "Hazardous Waste" with the chemical name.

Step 2: Decontamination of Labware
  • For reusable labware, a triple-rinse procedure is recommended.

  • The first rinse should be with an appropriate solvent (as recommended by your institution's EHS) and collected as hazardous liquid waste.

  • Subsequent rinses with detergent and water can typically be disposed of down the drain, but this should be confirmed with your institutional guidelines.

Step 3: Storage of Hazardous Waste
  • Store all hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure that containers are tightly sealed to prevent spills or the release of vapors.

  • The storage area should be well-ventilated.

Step 4: Arranging for Waste Pickup
  • Once a waste container is full, or in accordance with your laboratory's regular schedule, arrange for a pickup by your institution's EHS or a certified hazardous waste disposal contractor.

  • Ensure all labeling is correct and complete before the scheduled pickup.

Experimental Workflow for Disposal

To ensure clarity and compliance, the following workflow diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Cy7_YNE_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (solutions, rinsates) waste_type->liquid_waste Liquid solid_waste Solid Waste (gloves, tips, etc.) waste_type->solid_waste Solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Sealed Hazardous Solid Waste Container solid_waste->collect_solid store_waste Store in Designated Secure Area collect_liquid->store_waste collect_solid->store_waste waste_pickup Arrange for EHS Hazardous Waste Pickup store_waste->waste_pickup end End: Compliant Disposal waste_pickup->end

Caption: Workflow for the safe and compliant disposal of this compound hazardous waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Cy7-YNE

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Cy7-YNE. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a fluorescent labeling agent featuring a Cy7 fluorophore linked to an alkyne group for use in click chemistry.[1][2] While specific toxicological properties of this compound have not been thoroughly investigated, it is imperative to treat it as a potentially hazardous substance.[3] All handling procedures should be conducted with caution, following established laboratory safety practices for hazardous chemicals.[3][4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

Body Part Required PPE Specifications and Rationale
Hands Chemical Resistant GlovesNitrile gloves are recommended. Always double-glove to provide a robust barrier against skin contact and in case the outer glove is compromised.
Eyes/Face Safety Goggles and Face ShieldTight-sealing, splash-proof safety goggles are essential. A face shield must be worn over the goggles to protect against splashes and vapors.
Body Laboratory Coat and Chemical-Resistant ApronA fully buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat, especially when handling larger quantities or when there is a risk of splashing.
Respiratory NIOSH/MSHA Approved RespiratorAll handling of solid and solution forms of this compound should be conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be worn.
Feet Closed-toe ShoesShoes must be made of a non-porous material to protect against spills.

Operational Plan: A Step-by-Step Guide for Safe Handling

Proper handling of this compound is critical to prevent exposure and contamination. The following workflow outlines the necessary steps for safe preparation, handling, and cleanup.

cluster_prep Pre-Handling Preparations cluster_handling Handling this compound cluster_cleanup Post-Handling & Cleanup prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Solid this compound in Hood prep_materials->handle_weigh Proceed to Handling prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction in Closed System handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Doff and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound

Experimental Protocol for Handling:

  • Pre-Handling Preparations:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Put on all required personal protective equipment (PPE) as detailed in the table above.

    • Ensure a certified chemical fume hood is operational and ready for use.

    • Gather all necessary equipment and reagents, including spill cleanup materials.

  • Handling this compound:

    • Conduct all manipulations of solid and stock solutions of this compound within a chemical fume hood to minimize inhalation risk.

    • When weighing the solid compound, use a draft shield to prevent dissemination of powder.

    • Dissolve this compound in a suitable solvent as specified by the experimental protocol. Cyanine dyes are often dissolved in DMSO.

    • Keep containers tightly closed when not in use.

  • Post-Handling and Cleanup:

    • Decontaminate all work surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.

    • Carefully remove and dispose of PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Ensuring Environmental and Personal Safety

All waste contaminated with this compound, including solids, liquids, and disposable PPE, is considered hazardous waste and must be disposed of accordingly.

cluster_waste_gen Waste Generation cluster_waste_seg Segregation & Collection cluster_waste_disposal Final Disposal waste_solid Solid Waste (Contaminated PPE, tubes, etc.) collect_solid Designated Solid Hazardous Waste Container waste_solid->collect_solid waste_liquid Liquid Waste (Unused solutions, rinsates) collect_liquid Designated Liquid Hazardous Waste Container waste_liquid->collect_liquid label_waste Label Containers Clearly collect_solid->label_waste collect_liquid->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste pickup_waste Arrange for Professional Waste Collection store_waste->pickup_waste

Caption: Disposal Workflow for this compound Waste

Disposal Protocol:

  • Waste Segregation:

    • Do not dispose of this compound waste down the drain or in the regular trash.

    • Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a designated, clearly labeled hazardous waste container.

    • Collect all liquid waste, including unused solutions and the first rinse of any contaminated glassware, in a separate, clearly labeled hazardous waste container.

  • Container Management:

    • Use sturdy, leak-proof containers that are compatible with the chemical waste.

    • Keep waste containers securely closed except when adding waste.

    • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.

  • Storage and Disposal:

    • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

    • Arrange for the collection of hazardous waste by trained personnel for proper disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。